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  • Product: 3-Formyl-2-methoxyphenylboronic acid pinacol ester
  • CAS: 1356638-77-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Formyl-2-methoxyphenylboronic acid pinacol ester: Synthesis and Application of a Novel Scaffolding Reagent

Abstract In the landscape of modern drug discovery and synthetic chemistry, the development of novel, highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and synthetic chemistry, the development of novel, highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. This technical guide introduces 3-Formyl-2-methoxyphenylboronic acid pinacol ester , a versatile yet not commercially available reagent. We present a robust and scientifically grounded proposed synthesis via directed ortho-metalation, provide detailed hypothetical protocols for its preparation and subsequent use in Suzuki-Miyaura cross-coupling, and explore its vast potential for creating diverse compound libraries. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Synthon

The pursuit of novel therapeutic agents frequently relies on the synthesis of molecules possessing intricate biaryl or heterocyclic cores. The "3-Formyl-2-methoxyphenyl" substructure, for instance, is a key component in various bioactive natural products and designed molecules, such as certain 2-aryl-3-formylbenzofurans which have shown anti-inflammatory and anti-HIV activities[1]. The strategic placement of an aldehyde, a methoxy group, and a reactive handle on a phenyl ring provides a powerful platform for molecular diversification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely practiced methods for carbon-carbon bond formation in both academic and industrial settings[2]. The success of this reaction hinges on the availability of stable and reactive organoboron reagents. Boronic acid pinacol esters are particularly favored due to their enhanced stability, ease of handling compared to free boronic acids, and compatibility with a wide range of functional groups[2].

This whitepaper addresses a critical gap by proposing a reliable synthetic pathway to 3-Formyl-2-methoxyphenylboronic acid pinacol ester , a trifunctional building block that combines:

  • A pinacol boronic ester for facile Suzuki-Miyaura coupling.

  • An ortho-methoxy group that influences the electronic properties and conformation of the resulting biaryl structures.

  • A vicinal formyl (aldehyde) group , which serves as a versatile anchor for a plethora of secondary transformations, including reductive amination, olefination, and oxidation.

By providing a detailed roadmap for its synthesis and application, we aim to empower chemists to unlock the significant potential of this novel reagent in their synthetic endeavors.

Proposed Synthesis: A Directed ortho-Metalation Strategy

The absence of a commercial source for the title compound necessitates a de novo synthesis. A logical and high-yielding approach is the directed ortho-metalation (DoM) of a readily available precursor, 2-methoxyphenylboronic acid pinacol ester .

Mechanistic Rationale and Causality

The methoxy group is a well-established and powerful directed metalation group (DMG). It can coordinate to a strong lithium base, lowering the activation energy for deprotonation at an adjacent ortho position[3]. In the case of 2-methoxyphenylboronic acid pinacol ester, there are two ortho positions relative to the methoxy group: C1 (bearing the boronic ester) and C3. Deprotonation at the C3 position is kinetically and thermodynamically favored.

The choice of base is critical. Standard alkyllithiums like n-BuLi can potentially engage in nucleophilic attack at the electrophilic boron atom. To circumvent this, a sterically hindered or less nucleophilic base, such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), or lithium diisopropylamide (LDA), is the superior choice. These bases favor proton abstraction over nucleophilic addition[3][4].

Once the C3-lithiated species is formed, it can be trapped with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is an ideal, inexpensive, and highly effective one-carbon electrophile for this purpose[4][5]. The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, collapses to yield the desired aldehyde.

Proposed Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis start 2-Methoxyphenylboronic acid pinacol ester intermediate Ortho-lithiated Intermediate start->intermediate 1) s-BuLi, TMEDA 2) THF, -78 °C product 3-Formyl-2-methoxyphenylboronic acid pinacol ester intermediate->product 1) DMF 2) H3O+ workup

Caption: Proposed synthesis via directed ortho-lithiation and formylation.

Detailed Experimental Protocols

The following protocols are hypothetical but are based on established and validated chemical transformations. As a self-validating system, each step is grounded in well-documented laboratory procedures.

Protocol 1: Synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Materials:

  • 2-Methoxyphenylboronic acid pinacol ester

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add 2-methoxyphenylboronic acid pinacol ester (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Chelation: Add freshly distilled TMEDA (1.2 eq) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath. The use of TMEDA is crucial as it breaks up s-BuLi oligomers and accelerates the rate of metalation[3].

  • Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 2 hours. A color change to deep yellow or orange is typically indicative of aryllithium formation.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise via syringe. The reaction is often exothermic; maintain the temperature at -78 °C during the addition. Stir the mixture for an additional 1 hour at this temperature, then allow it to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the title compound.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester

  • Aryl halide (e.g., 4-bromopyridine hydrochloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl aldehyde.

Physicochemical and Predicted Spectroscopic Data

While this compound is not commercially available, its key properties can be reliably calculated and predicted.

PropertyValue
CAS Number Not Assigned
Molecular Formula C₁₄H₁₉BO₄
Molecular Weight 262.11 g/mol
Appearance Predicted: White to off-white solid
Predicted ¹H NMR δ ~10.2 (s, 1H, -CHO), 7.8-7.1 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 1.35 (s, 12H, -C(CH₃)₂)
Predicted ¹³C NMR δ ~192 (-CHO), ~160 (C-OCH₃), ~110-140 (Ar-C), ~84 (O-C(CH₃)₂), ~56 (-OCH₃), ~25 (-C(CH₃)₂)

Applications in Drug Discovery and Organic Synthesis

The true value of 3-Formyl-2-methoxyphenylboronic acid pinacol ester lies in its capacity as a versatile intermediate for building molecular complexity.

Core Application: Suzuki-Miyaura Coupling

The primary application is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds[6]. This enables the facile synthesis of complex biaryl structures, which are privileged scaffolds in medicinal chemistry.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 ArAr Ar-Ar' RE->ArAr Product Pd0->OA ArPdX->TM Ar'-B(pin) Base ArPdAr->RE ArX Ar-X ArBpin Ar'-B(pin) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Diversification: The Aldehyde Handle

Following the construction of a biaryl core, the aldehyde group provides a crucial point for diversification. Reductive amination, in particular, is a cornerstone of medicinal chemistry for installing amine functionality, which is present in a vast number of pharmaceuticals[7][8].

  • Reductive Amination: Reaction with a primary or secondary amine forms an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to afford a secondary or tertiary amine, respectively. This is one of the most efficient methods for C-N bond formation in drug synthesis[7].

  • Wittig/HWE Olefination: The aldehyde can be converted into an alkene with controlled stereochemistry, allowing for the extension of carbon chains or the formation of stilbene-like structures.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (a common pharmacophore) or reduced to a primary alcohol for further functionalization.

  • Heterocycle Formation: The aldehyde can participate in condensation reactions with various nucleophiles to construct a wide range of heterocyclic rings, further expanding the chemical space accessible from this single building block.

Conclusion

While not yet a staple on the chemical supplier's shelf, 3-Formyl-2-methoxyphenylboronic acid pinacol ester represents a synthetic intermediate of significant untapped potential. The proposed synthesis via directed ortho-metalation is robust, relying on well-understood and highly precedented organometallic chemistry. The unique combination of a stable boronic ester, a sterically influential methoxy group, and a chemically versatile aldehyde handle makes this compound an exceptionally powerful tool for researchers in drug discovery and complex molecule synthesis. This guide provides the foundational knowledge and practical protocols necessary to produce and leverage this reagent, enabling the streamlined construction of novel and diverse molecular entities.

References

  • Liu, Y., & Wang, W. (2014). Bioactive Molecules Used in Biomimetic Scaffolds: The Recent Progress in the Angiogenesis of Thick Tissue Engineering. Current Tissue Engineering, 2(1). Available at: [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11889-11958. Available at: [Link]

  • Boron Molecular. 2-Methoxycarbonylphenylboronic acid, pinacol ester | 653589-95-8. Available at: [Link]

  • Crudden, C. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10376-10380. Available at: [Link]

  • Fu, G. C., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]

  • Hsieh, J.-C., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. American Chemical Society. Available at: [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1358-1366. Available at: [Link]

  • American Chemical Society Petroleum Research Fund. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report). Available at: [Link]

  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Rossi, R., et al. (2007). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 72(26), 10243-10246. Available at: [Link]

  • Georgieva, I. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 29(18), 4220. Available at: [Link]

  • Sebelius, S., & Olsson, R. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Dalton Transactions, (34), 4131-4134. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. Available at: [Link]

  • OUCI. (n.d.). TBSOTf-promoted versatile N-formylation using DMF at room temperature. Available at: [Link]

  • Anisov, A. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 391. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]

  • ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid pinacol ester

This guide provides a comprehensive technical overview of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and key applications, with a focus on enabling its effective use in the laboratory.

Introduction and Core Attributes

3-Formyl-2-methoxyphenylboronic acid pinacol ester (CAS No. 1356638-77-1) is an organoboron compound that has gained traction as a valuable intermediate in organic synthesis. Its structure is distinguished by three key functional groups on a phenyl ring: a boronic acid pinacol ester, a formyl (aldehyde) group, and a methoxy group. This strategic arrangement makes it a powerful tool for the construction of complex molecular architectures.

The pinacol ester moiety enhances the stability of the boronic acid, rendering it less prone to dehydration and protodeboronation compared to the free boronic acid, thus simplifying handling and storage.[1] The aldehyde and the boronic ester functionalities offer orthogonal reactivity, allowing for sequential and selective transformations. The boronic ester is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] Concurrently, the aldehyde group serves as a versatile handle for a wide array of chemical modifications, including reductive amination, oxidation, and olefination reactions.

The methoxy group, positioned ortho to the boronic ester, can influence the electronic properties and reactivity of the molecule, potentially impacting the efficiency and selectivity of its coupling reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester are summarized below.

PropertyValueSource
CAS Number 1356638-77-1[3][4]
Molecular Formula C₁₄H₁₉BO₄[3]
Molecular Weight 262.11 g/mol [5]
Synonym 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Appearance White to off-white solid[1] (Typical for similar compounds)
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl acetate, Chloroform, and Diethyl ether.[1]
Melting Point Not definitively reported, but expected to be a solid at room temperature based on analogous compounds.
Spectroscopic Characterization (Expected)

While a publicly available spectrum for this specific molecule is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from closely related structures.[6][7] These data are crucial for identity confirmation and purity assessment.

¹H NMR (400 MHz, CDCl₃) Expected δ (ppm) Multiplicity Integration Assignment
Aldehyde~10.3s1H-CHO
Aromatic~7.8 - 7.2m3HAr-H
Methoxy~3.9s3H-OCH₃
Pinacol~1.35s12H-C(CH₃)₂
¹³C NMR (101 MHz, CDCl₃) Expected δ (ppm) Assignment
Aldehyde Carbonyl~192-CHO
Aromatic~160 - 120Ar-C
Pinacol Quaternary Carbon~84-C (CH₃)₂
Methoxy Carbon~56-OCH₃
Pinacol Methyl Carbon~25-C(C H₃)₂

High-Resolution Mass Spectrometry (HRMS): The expected exact mass for [M+H]⁺ would be calculated based on the molecular formula C₁₄H₁₉BO₄. This technique is invaluable for confirming the elemental composition.

Synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and reliable laboratory-scale approach involves the direct esterification of the corresponding boronic acid with pinacol. The boronic acid precursor can be synthesized via ortho-metalation of 2-methoxybenzaldehyde followed by quenching with a trialkyl borate.

Below is a representative, detailed protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Formyl-2-methoxyphenylboronic acid This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-methoxybenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours to ensure complete ortho-lithiation.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Formyl-2-methoxyphenylboronic acid, which can be used in the next step without further purification.

Step 2: Esterification with Pinacol

  • To a round-bottom flask, add the crude 3-Formyl-2-methoxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as diethyl ether or dichloromethane.[3]

  • Add anhydrous magnesium sulfate (1.0 eq) to the mixture to act as a dehydrating agent.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the magnesium sulfate and wash the solid with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

SynthesisWorkflow cluster_step1 Step 1: Boronic Acid Formation cluster_step2 Step 2: Pinacol Esterification A 2-Methoxybenzaldehyde C Ortho-lithiation A->C 1. B LDA, THF, -78°C B->C F 3-Formyl-2-methoxyphenylboronic acid C->F 2. Quench with (i-PrO)3B 3. Acidic Workup D Triisopropyl borate E Acidic Workup H Purification F->H 4. G Pinacol, MgSO4 G->H I Final Product H->I

Caption: Synthetic workflow for 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Applications in Organic Synthesis

The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing biaryl and vinyl-aryl systems.[2] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of new drug candidates.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: A Pd(0) complex reacts with an aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

SuzukiCycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation (R²-B(pin), Base) pd2_r2->pd0 Reductive Elimination product R¹-R² pd2_r2->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

All reagents should be handled under an inert atmosphere.

  • To a flame-dried Schlenk flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

The presence of the aldehyde group on the final product allows for subsequent synthetic manipulations, making this a powerful strategy for building molecular diversity. For instance, the resulting biaryl aldehyde can be converted into an amine via reductive amination, a carboxylic acid via oxidation, or an alkene via a Wittig reaction.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of boronic acid pinacol esters.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[8] Refrigeration (2-8 °C) is often recommended for long-term storage.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[8] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8] Take precautions against static discharge.[8]

  • Hydrolysis: The pinacol ester is susceptible to hydrolysis back to the boronic acid, especially in the presence of water and acidic or basic conditions.[1] While more stable than the free boronic acid, prolonged exposure to atmospheric moisture should be avoided.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining the robust and reliable reactivity of a boronic ester in Suzuki-Miyaura cross-coupling with the diverse chemistry of an aldehyde, provides a powerful platform for the efficient construction of complex molecules. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively harness the synthetic potential of this important reagent.

References

  • Royal Society of Chemistry. Supporting Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. [Link]

  • Royal Society of Chemistry. Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

  • Chemsigma. 3-Formyl-2-methoxyphenylboronic acid pinacol ester [1356638-77-1]. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • PubChem. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. [Link]

  • A-Star Research. 2-Formyl-3,5-dimethoxyphenylboronic acid, pinacol ester. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid pinacol ester: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-2-methoxyphenylboronic acid pinacol ester, also known by its IUPAC name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benza...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-methoxyphenylboronic acid pinacol ester, also known by its IUPAC name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a bifunctional organoboron compound that has emerged as a valuable reagent in organic synthesis. Its unique architecture, featuring a reactive aldehyde and a versatile boronic ester on a substituted phenyl ring, allows for sequential and diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular scaffolds relevant to drug discovery and materials science.

Chemical Structure and Properties

The structural hallmark of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is the ortho-relationship of the methoxy and formyl groups, and the meta-positioning of the pinacol boronate ester relative to the formyl group. This specific arrangement of substituents influences the reactivity of each functional group and provides a unique platform for molecular elaboration. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, making it more amenable to storage and handling.[1] However, like other boronic esters, it is sensitive to hydrolysis, particularly under aqueous conditions.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number 1356638-77-1[2][3][4]
Molecular Formula C₁₄H₁₉BO₄[5]
Molecular Weight 262.11 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C.[6]

Synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

The synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[2][7] This reaction involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.

Conceptual Workflow for Synthesis

The synthesis typically starts from a readily available substituted benzaldehyde, such as 3-bromo-2-methoxybenzaldehyde. The bromo-substituent serves as the handle for the palladium-catalyzed introduction of the pinacol boronate ester group.

Synthesis_Workflow Start 3-Bromo-2-methoxybenzaldehyde Reaction Miyaura Borylation Start->Reaction Aryl Halide Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Reagents->Reaction Reagents Product 3-Formyl-2-methoxyphenylboronic acid pinacol ester Reaction->Product Product

Caption: Synthetic workflow for 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Detailed Experimental Protocol: Miyaura Borylation

The following is a representative protocol for the synthesis of arylboronic acid pinacol esters, adapted from established methodologies.[7][8]

Materials:

  • 3-Bromo-2-methoxybenzaldehyde

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Formyl-2-methoxyphenylboronic acid pinacol ester.[8]

Applications in Organic Synthesis

The dual functionality of 3-Formyl-2-methoxyphenylboronic acid pinacol ester makes it a powerful tool for the synthesis of complex organic molecules. The boronic ester is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][9] The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many biologically active compounds and functional materials.[10][11]

Suzuki_Coupling_Workflow BoronicEster 3-Formyl-2-methoxyphenylboronic acid pinacol ester Reaction Suzuki-Miyaura Coupling BoronicEster->Reaction ArylHalide Aryl or Heteroaryl Halide (Ar-X) ArylHalide->Reaction Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Reagents->Reaction Product Substituted Biaryl Product Reaction->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a typical Suzuki-Miyaura coupling reaction using 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester

  • An aryl or heteroaryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 eq) and the aryl halide (1.0 eq) in toluene.

  • Aqueous Base: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[12]

Utility in Drug Discovery and Medicinal Chemistry

The structural motif accessible through reactions with 3-Formyl-2-methoxyphenylboronic acid pinacol ester is of significant interest in medicinal chemistry. The resulting substituted biaryl aldehydes can serve as precursors to a wide range of bioactive molecules, including kinase inhibitors. For instance, the thieno[3,2-d]pyrimidine scaffold, which can be constructed using related boronic esters, is important for achieving PIM-1 kinase activity, a target in cancer therapy.[1] The ability to rapidly generate libraries of substituted biphenyls is crucial for exploring structure-activity relationships in drug discovery programs.[13]

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for the strategic and efficient construction of complex molecular architectures. The reliable protocols for its synthesis via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in academia and industry, particularly those engaged in the discovery and development of new pharmaceuticals and functional materials.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Miyaura borylation. Retrieved from [Link]

  • Chemsigma. (n.d.). 3-Formyl-2-methoxyphenylboronic acid pinacol ester [1356638-77-1]. Retrieved from [Link]

  • 北京欣恒研科技有限公司. (n.d.). 3-Formyl-2-methoxyphenylboronic acid pinacol ester - CAS:1356638-77-1. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-Formylphenylboronic acid, pinacol ester. Retrieved from [Link]

  • Furet, P., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). Arabian Journal of Chemistry. Retrieved from [Link]

  • Scott, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Request PDF. (2009, January 1). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Retrieved from [Link]

  • Request PDF. (2006, January 1). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic letters. Retrieved from [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable bifunctional molecule in modern organic synthesis and drug discovery. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable bifunctional molecule in modern organic synthesis and drug discovery. Its unique structure, featuring a reactive aldehyde group and a versatile boronic ester, makes it an important building block for the construction of complex molecular architectures. The boronic ester moiety readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] Simultaneously, the aldehyde group serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations. This dual reactivity allows for the introduction of diverse functional groups and the elaboration of molecular scaffolds, rendering it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, designed for practical application in a research and development setting. The presented methodology is a two-step sequence commencing with the commercially available and renewable starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The protocol is structured to ensure high yield and purity, with detailed explanations of the underlying chemical principles and experimental considerations.

Synthesis Overview

The synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is achieved through a robust two-step process. The first step involves the methylation of the phenolic hydroxyl group of o-vanillin, followed by a regioselective bromination to yield the key intermediate, 5-bromo-2,3-dimethoxybenzaldehyde. The second step employs a palladium-catalyzed Miyaura borylation to convert the aryl bromide into the desired pinacol boronic ester.

Synthesis_Workflow Start o-Vanillin Step1 Step 1: Methylation & Bromination Start->Step1 Intermediate 5-Bromo-2,3-dimethoxybenzaldehyde Step1->Intermediate Step2 Step 2: Miyaura Borylation Intermediate->Step2 Product 3-Formyl-2-methoxyphenylboronic acid pinacol ester Step2->Product

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocol

Part 1: Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

This initial step transforms the readily available starting material, o-vanillin, into a suitable aryl bromide for the subsequent borylation reaction. The phenolic hydroxyl group is first protected as a methyl ether to prevent unwanted side reactions. This is followed by regioselective bromination.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
o-VanillinC₈H₈O₃152.1510.01.0
Dimethyl sulfate (DMS)C₂H₆O₄S126.1312.01.2
Potassium carbonate (K₂CO₃)K₂CO₃138.2120.02.0
AcetoneC₃H₆O58.08--
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9811.01.1
Acetonitrile (MeCN)C₂H₃N41.05--

Step-by-Step Procedure:

  • Methylation of o-Vanillin:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add 100 mL of acetone to the flask and stir the suspension.

    • Slowly add dimethyl sulfate (1.14 mL, 1.51 g, 12.0 mmol) to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,3-dimethoxybenzaldehyde as an oil. This intermediate is used in the next step without further purification.

  • Bromination of 2,3-Dimethoxybenzaldehyde:

    • Dissolve the crude 2,3-dimethoxybenzaldehyde in 50 mL of acetonitrile in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve N-bromosuccinimide (1.96 g, 11.0 mmol) in 50 mL of acetonitrile.

    • Add the NBS solution dropwise to the solution of 2,3-dimethoxybenzaldehyde at room temperature over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture into 200 mL of ice-water.

    • A white precipitate of 5-bromo-2,3-dimethoxybenzaldehyde will form. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford pure 5-bromo-2,3-dimethoxybenzaldehyde as a white crystalline solid.[2]

Part 2: Miyaura Borylation for the Synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

This final step introduces the pinacol boronic ester functionality onto the aromatic ring via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2,3-dimethoxybenzaldehydeC₉H₉BrO₃245.075.01.0
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.946.01.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.150.03
Potassium acetate (KOAc)CH₃COOK98.1415.03.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add 5-bromo-2,3-dimethoxybenzaldehyde (1.23 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), and potassium acetate (1.47 g, 15.0 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (110 mg, 0.15 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add 50 mL of anhydrous 1,4-dioxane to the flask via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with an additional 50 mL of ethyl acetate.

    • Combine the organic filtrates and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Formyl-2-methoxyphenylboronic acid pinacol ester as a white to off-white solid.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Bromination

The bromination of 2,3-dimethoxybenzaldehyde with NBS is an electrophilic aromatic substitution reaction. The methoxy groups are activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position of bromination is determined by the interplay of these electronic effects. The most activated position that is sterically accessible is the C5 position, which is para to one methoxy group and ortho to the other, leading to the selective formation of 5-bromo-2,3-dimethoxybenzaldehyde.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[3] The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The boronic ester reagent (B₂pin₂) coordinates to the palladium center, and a base (potassium acetate) facilitates the transfer of the boryl group to the palladium, displacing the bromide.

  • Reductive Elimination: The desired arylboronic acid pinacol ester is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Miyaura_Borylation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OAc)L2 Ar-Pd(II)(OAc)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OAc)L2 Ligand Exchange (KOAc) Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(OAc)L2->Ar-Pd(II)(Bpin)L2 Transmetalation (B2pin2) Ar-Pd(II)(Bpin)L2->Pd(0)L2 Reductive Elimination (Ar-Bpin)

Figure 2: Catalytic cycle of the Miyaura borylation.

Troubleshooting and Considerations

  • Incomplete Methylation: Ensure the potassium carbonate is anhydrous and use a sufficient excess. The reaction time may need to be extended if monitoring indicates incomplete conversion.

  • Low Yield in Bromination: NBS is sensitive to moisture and light. Use fresh, high-quality NBS and protect the reaction from light.

  • Dehalogenation in Miyaura Borylation: This can be a side reaction. Ensure the reaction is carried out under strictly anhydrous and inert conditions. The choice of palladium catalyst and ligand can also influence the extent of dehalogenation.[4]

  • Hydrolysis of Boronic Ester: The final product is susceptible to hydrolysis.[5] Avoid prolonged exposure to moisture and acidic or basic conditions during work-up and storage. Store the purified product under an inert atmosphere at a low temperature.

Conclusion

The presented two-step protocol offers a reliable and efficient method for the synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester from an inexpensive and readily available starting material. The detailed experimental procedures, coupled with an understanding of the underlying reaction mechanisms, provide researchers with a robust platform for the preparation of this versatile building block. The application of this synthetic intermediate in Suzuki-Miyaura cross-coupling and other transformations will continue to be a valuable tool in the development of novel pharmaceuticals and functional materials.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. National Institutes of Health. Available at: [Link]

  • The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde. Google Patents.
  • Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. Available at: [Link]

  • A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. Available at: [Link]

  • Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. ACS Publications. Available at: [Link]

  • o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2. National Institutes of Health. Available at: [Link]

  • Vanillin. National Institutes of Health. Available at: [Link]

  • ortho-Vanillin. Wikipedia. Available at: [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. PubMed. Available at: [Link]

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Chemistry Europe. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid pinacol ester: Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-2-methoxyphenylboronic acid pinacol ester, also known by its systematic name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-methoxyphenylboronic acid pinacol ester, also known by its systematic name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a reactive aldehyde group and a versatile boronic ester moiety, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key properties, and synthetic applications, with a focus on its utility in cross-coupling reactions.

The strategic placement of the formyl and methoxy groups on the phenyl ring allows for a wide range of chemical transformations. The aldehyde can undergo nucleophilic additions, reductive aminations, and condensations, while the boronic ester is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The pinacol ester functionality enhances the stability of the boronic acid, rendering the compound more amenable to storage and handling compared to its free boronic acid counterpart, though sensitivity to hydrolysis remains a consideration.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is essential for its effective use in a laboratory setting.

PropertyValue
CAS Number 1356638-77-1[4]
Molecular Formula C₁₄H₁₉BO₄[4]
Molecular Weight 262.11 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether.[3]

Commercial Availability

3-Formyl-2-methoxyphenylboronic acid pinacol ester is available from a number of specialized chemical suppliers. The table below provides a comparative overview of offerings from several vendors. Researchers are advised to consult the suppliers directly for the most current information on purity, stock levels, and pricing.

SupplierProduct NumberPurityAvailable Quantities
Combi-Blocks PN-3486InquireInquire
Ambeed A36099>95%1g, 5g, 10g
Chemenu CM193699>95%1g, 5g, 10g, 25g
Boron Molecular InquireInquireInquire

Synthesis of Arylboronic Acid Pinacol Esters: A General Protocol

Representative Miyaura Borylation Protocol

This protocol is a general representation and may require optimization for the specific synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester from the corresponding aryl halide (e.g., 3-bromo-2-methoxybenzaldehyde).

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., potassium acetate, KOAc, 3.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

Miyaura_Borylation Miyaura Borylation Workflow reagents Aryl Halide Bis(pinacolato)diboron Pd Catalyst Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Anhydrous, Deoxygenated Solvent (e.g., Dioxane) solvent->reaction heating Heating (80-110 °C) reaction->heating workup Aqueous Workup (Extraction & Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Arylboronic Acid Pinacol Ester purification->product

Caption: General workflow for the Miyaura borylation reaction.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[2][6][7] This reaction is a cornerstone of modern medicinal chemistry and materials science for the construction of carbon-carbon bonds.

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with an aryl halide. This protocol would need to be optimized for specific substrates.

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., toluene/ethanol, dioxane, or DMF/water)

Procedure:

  • In a reaction vessel, combine 3-Formyl-2-methoxyphenylboronic acid pinacol ester, the aryl halide, and the palladium catalyst.

  • Add the solvent system and the aqueous base.

  • Deoxygenate the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Suzuki_Coupling Suzuki-Miyaura Coupling Workflow boronic_ester 3-Formyl-2-methoxyphenylboronic acid pinacol ester aryl_halide Aryl Halide (Ar-X) catalyst Pd Catalyst base Aqueous Base solvent Solvent System reaction_setup Reaction Mixture (Deoxygenated) heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product inputs inputs inputs->reaction_setup

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a commercially available and highly versatile building block for organic synthesis. Its bifunctional nature allows for sequential or orthogonal transformations, providing a powerful strategy for the synthesis of complex molecules. While specific, peer-reviewed experimental data for this exact compound is limited in the public domain, its utility can be confidently inferred from the well-established chemistry of related arylboronic acid pinacol esters. The general protocols provided herein serve as a solid foundation for researchers to develop specific applications for this valuable synthetic intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved January 20, 2026, from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Boron Molecular. (n.d.). Buy 3-Formylphenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved January 20, 2026, from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2004). (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

solubility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in organic solvents

An In-depth Technical Guide to the Solubility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract 3-Formyl-2-methoxyphenylboronic acid pina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Formyl-2-methoxyphenylboronic acid pinacol ester (CAS 445270-29-1) is a key building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures. A thorough understanding of its solubility is paramount for efficient reaction setup, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this reagent, discusses the underlying physicochemical principles, and presents a detailed, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who utilize boronic esters in their workflows.

Introduction: The Critical Role of Solubility

In any synthetic workflow, solvent selection is a critical parameter that dictates reaction kinetics, impurity profiles, and overall yield. For solid reagents like 3-Formyl-2-methoxyphenylboronic acid pinacol ester, achieving complete dissolution is often the first step to ensuring a homogeneous reaction environment and reproducible outcomes. Poor solubility can lead to misleading kinetic data, incomplete reactions, and challenging purifications.

This guide moves beyond simple data provision, aiming to equip the scientist with the foundational knowledge to rationally select solvents and, when necessary, to accurately determine solubility in novel solvent systems. We will explore the structural features of the target molecule, infer its likely solubility profile based on related compounds, and provide a robust experimental methodology for generating precise solubility data.

Physicochemical Properties & Predicted Solubility Profile

To understand the solubility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, we must first examine its molecular structure.

  • Molecular Formula: C₁₄H₁₉BO₃

  • Molecular Weight: 262.11 g/mol

  • Structure: Comprises a substituted benzene ring, a boronic acid pinacol ester group, a methoxy group (-OCH₃), and a formyl (aldehyde) group (-CHO).

The pinacol ester moiety serves a crucial function by protecting the reactive boronic acid. This esterification significantly increases the compound's stability and modulates its solubility compared to the parent boronic acid.[1][2] Generally, the bulky, lipophilic pinacol group enhances solubility in a wide range of organic solvents.[3]

Based on its structure and data from analogous phenylboronic pinacol esters, we can predict the following general solubility trends:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane.

    • Ketones: Acetone, 2-Butanone (MEK).

    • Aromatic Hydrocarbons: Toluene, Xylene.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate to Good Solubility Expected in:

    • Esters: Ethyl acetate, Isopropyl acetate.

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA). Note: While soluble, prolonged exposure to protic solvents like alcohols, especially with traces of water, can lead to hydrolysis of the pinacol ester.

  • Low to Negligible Solubility Expected in:

    • Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane. These nonpolar solvents are often useful as anti-solvents for crystallization or precipitation.[1]

    • Water: The molecule is predominantly organic and lacks significant hydrogen bond donating capabilities, predicting poor aqueous solubility.

Quantitative Solubility Data Summary

While specific, verified quantitative solubility data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester is not widely published, the following table provides representative values based on studies of similar phenylboronic pinacol esters.[1][2][4] This data should be used as a guideline for initial solvent screening; empirical verification is strongly recommended.

SolventSolvent ClassPredicted Solubility at 20-25°CNotes and Common Applications
Dichloromethane (DCM)Chlorinated> 100 mg/mLCommon for reaction setup and chromatography.
Tetrahydrofuran (THF)Ether> 100 mg/mLWidely used for Suzuki couplings, often with water.
AcetoneKetone> 80 mg/mLGood general-purpose solvent; volatile.
TolueneAromatic> 50 mg/mLHigher boiling point, suitable for elevated temperature reactions.
Ethyl AcetateEster~ 40-60 mg/mLCommon for extraction and chromatography.
Isopropanol (IPA)Alcohol~ 30-50 mg/mLPotential for slow hydrolysis; use with caution.
Acetonitrile (ACN)Nitrile~ 40-60 mg/mLCommon solvent for HPLC analysis.
HeptaneAliphatic HC< 1 mg/mLOften used as an anti-solvent for purification/crystallization.
WaterAqueous< 0.1 mg/mLEssentially insoluble; susceptible to hydrolysis.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method, as recommended by OECD Guideline 105.[5][6][7] This procedure measures the saturation mass concentration of the substance in a specific solvent at a given temperature.

Principle

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solid Weigh excess solid (>2x expected solubility) prep_solvent Add precise volume of solvent prep_solid->prep_solvent prep_vial Seal vial tightly prep_solvent->prep_vial agitate Agitate at constant T (e.g., 25°C orbital shaker) for 24-72 hours prep_vial->agitate settle Allow solid to settle (optional, aids separation) agitate->settle separate Separate solid/liquid (Centrifugation or Filtration) settle->separate aliquot Take clear supernatant aliquot separate->aliquot dilute Dilute aliquot accurately with mobile phase aliquot->dilute analyze Analyze by validated method (e.g., HPLC-UV) dilute->analyze calculate Calculate concentration against calibration curve analyze->calculate final_result final_result calculate->final_result Report Solubility (mg/mL or g/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation (per solvent, in triplicate): a. Add an excess amount of 3-Formyl-2-methoxyphenylboronic acid pinacol ester to a glass vial (e.g., 10-20 mg into a 4 mL vial). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[8] b. Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the slurries for a predetermined time. From our experience, 24 to 48 hours is typically sufficient for boronic esters, but 72 hours should be tested to confirm equilibrium has been reached. [9][10] Equilibrium is confirmed when concentrations from sequential time points (e.g., 24h and 48h) are statistically identical.

  • Phase Separation: a. Remove the vials from the shaker and allow the excess solid to settle for 30 minutes. b. To separate the saturated liquid phase from the solid, either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Caution: Filtration can be a source of error if the compound adsorbs to the filter material. Always discard the initial portion of the filtrate.[8]

  • Analysis: a. Immediately after separation, carefully pipette a precise aliquot of the clear supernatant (e.g., 100 µL). b. Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration. d. Calculate the original concentration in the saturated solution by applying the dilution factor. The final result is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility & Practical Considerations

Understanding the variables that affect solubility is key to troubleshooting and optimizing experimental conditions.

Diagram: Interplay of Factors Governing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors polarity_solute Polarity solubility Observed Solubility polarity_solute->solubility hbond_solute H-Bonding hbond_solute->solubility mw_solute Molecular Weight & Size mw_solute->solubility polarity_solvent Polarity polarity_solvent->solubility hbond_solvent H-Bonding hbond_solvent->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility impurities Impurities/ Polymorphs impurities->solubility

Caption: Key factors influencing the solubility of a solid in a liquid.

  • "Like Dissolves Like": The primary determinant of solubility is the balance of intermolecular forces between the solute and solvent. The target molecule has both polar (formyl, methoxy, ester) and nonpolar (aromatic ring, pinacol methyl groups) regions. Solvents that can effectively interact with both regions, like THF or DCM, tend to be excellent solvents.

  • Temperature: For most solids, solubility increases with temperature. This can be leveraged to create supersaturated solutions for recrystallization. However, be aware that higher temperatures can also accelerate the degradation or hydrolysis of sensitive compounds.

  • Compound Stability and Purity: 3-Formyl-2-methoxyphenylboronic acid pinacol ester is sensitive to moisture and can hydrolyze back to the boronic acid.[11] This process can alter the measured solubility. It is crucial to use anhydrous solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon) for best results. Furthermore, different crystalline forms (polymorphs) of a compound can have different solubilities.[12]

Conclusion

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • OECD Test Guideline 105: Water Solubility. (n.d.). Phytosafe. [Link]

  • Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... (n.d.). ResearchGate. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD iLibrary. (n.d.). Test No. 105: Water Solubility. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

Sources

Foundational

A Technical Guide to the Stability and Storage of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a versatile bif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a versatile bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily derived from the presence of two key functional groups: a boronic acid pinacol ester, which is a cornerstone for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and a formyl group, which serves as a synthetic handle for a variety of transformations such as reductive amination, Wittig reactions, and condensations. The pinacol ester moiety generally enhances the compound's stability and ease of handling compared to the corresponding free boronic acid.[1] However, like all boronic esters, it possesses inherent instabilities that must be understood and managed to ensure the integrity of the reagent and the reproducibility of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, recommended storage and handling conditions, and robust analytical methodologies for assessing the integrity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

I. The Chemical Stability Profile: Understanding the Predominant Degradation Pathway

The principal route of degradation for 3-Formyl-2-methoxyphenylboronic acid pinacol ester is hydrolysis. This process involves the cleavage of the boronate ester bonds by water, leading to the formation of 3-Formyl-2-methoxyphenylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[2][3] While pinacol esters are generally more resistant to hydrolysis than other boronic esters, the reaction is reversible and can be catalyzed by both acidic and basic conditions.[4]

The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aryl ring.[5] The subject molecule possesses a methoxy group in the ortho position and a formyl group in the meta position relative to the boronic ester.

  • Ortho-Methoxy Group: The oxygen of the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect can potentially increase the electron density at the boron center, making it less electrophilic and thereby slowing down the rate of nucleophilic attack by water.

  • Meta-Formyl Group: The formyl (aldehyde) group is an electron-withdrawing group. Its position meta to the boronic ester means its electron-withdrawing effect is primarily inductive. This can decrease the electron density on the boron atom, making it more susceptible to hydrolysis. The presence of an ortho-aminomethyl group, which is also electron-withdrawing, has been shown to lower the pKa of the boronic acid, facilitating diol binding at neutral pH.[6] A similar effect might be anticipated for the formyl group in influencing the reactivity of the boron center.

The interplay of these electronic effects will determine the overall susceptibility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester to hydrolysis. Kinetic studies on various phenylboronic pinacol esters have demonstrated that hydrolysis is significantly accelerated at physiological pH (around 7.4).[5][7]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G Compound 3-Formyl-2-methoxyphenylboronic acid pinacol ester Products Degradation Products Compound->Products Hydrolysis Water H₂O Catalyst H⁺ or OH⁻ (catalyst) BoronicAcid 3-Formyl-2-methoxyphenylboronic acid Products->BoronicAcid Pinacol Pinacol Products->Pinacol

Caption: Hydrolytic Degradation of the Pinacol Ester.

II. Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, strict adherence to appropriate storage and handling procedures is paramount. The following recommendations are based on best practices for organoboron compounds.[8]

ParameterRecommendationRationale
Temperature Store at 2-8°C.[8]Low temperatures slow down the rate of chemical degradation, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, which is the primary reactant in the hydrolysis pathway.
Container Keep in a tightly sealed container.Prevents the ingress of moisture and air.
Light Protect from light.While not the primary degradation pathway, photolytic degradation can be a concern for some organic molecules.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.These materials can catalyze the degradation of the boronic ester.
Handling Handle in a dry, well-ventilated area or in a glovebox. Use dry solvents and glassware for reactions.Minimizes exposure to moisture during handling and in experimental setups.

III. Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a well-designed stability study is essential. The following protocols provide a framework for such an investigation.

A. Accelerated Stability Study Protocol

Accelerated stability studies use exaggerated conditions of temperature and humidity to predict the shelf-life of a substance under normal storage conditions.[9][10]

Objective: To determine the degradation kinetics of 3-Formyl-2-methoxyphenylboronic acid pinacol ester under accelerated conditions.

Methodology:

  • Sample Preparation: Aliquot approximately 10-20 mg of the compound into several vials.

  • Stress Conditions: Place the vials in stability chambers maintained at the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 50°C / 75% RH

    • 60°C / 75% RH

  • Time Points: Withdraw one vial from each condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Sample Analysis:

    • Dissolve the contents of each vial in a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF).

    • Analyze the samples immediately using a validated stability-indicating analytical method (see Section IV).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. Determine the degradation rate constant (k) from the slope of the line. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (2-8°C).

B. Solution Stability Study Protocol

Objective: To evaluate the stability of the compound in various solvents over time.

Methodology:

  • Solution Preparation: Prepare solutions of 3-Formyl-2-methoxyphenylboronic acid pinacol ester (e.g., 1 mg/mL) in a range of relevant solvents (e.g., acetonitrile, THF, methanol, and a mixture of acetonitrile/water).

  • Storage: Store the solutions at room temperature and protected from light.

  • Time Points: Analyze aliquots of each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Use a suitable analytical method to quantify the parent compound and any degradation products.

The following diagram outlines the workflow for a typical stability study.

Sources

Exploratory

3-Formyl-2-methoxyphenylboronic acid pinacol ester safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester Authored by: Gemini, Senior Application Scientist Introduction: 3-Formyl-2-methoxyphenylboronic acid pinacol ester is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable bifunctional reagent in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's safety profile, handling procedures, and emergency responses, grounded in established chemical safety principles.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is an organic solid whose structure incorporates an aldehyde, a methoxy-substituted aromatic ring, and a boronic acid protected as a pinacol ester.

  • Chemical Name: 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]

  • Synonyms: 3-Formyl-2-methoxyphenylboronic acid pinacol ester[1]

  • CAS Number: 1356638-77-1[1]

Table 1: Physicochemical Data

Property Value Source
Molecular Formula C₁₄H₁₉BO₄ [2]
Molecular Weight 262.11 g/mol [2]
Appearance Typically an off-white to white solid General chemical knowledge
Melting Point 82 - 86 °C (for a similar isomer)

| Storage Temperature | Recommended 2 - 8 °C |[3][4] |

Hazard Identification and GHS Classification

The hazard classification for this specific molecule can be inconsistent across suppliers, with some datasheets listing "No data available" or "No known hazard"[1]. This often indicates a lack of comprehensive testing rather than a confirmed absence of risk. A more prudent approach, grounded in the principles of chemical structure-activity relationships, is to consider the hazards associated with its constituent functional groups and closely related analogues. Arylboronic acid derivatives and aldehydes are frequently classified as irritants. Therefore, a conservative classification is recommended.

Table 2: Recommended GHS Classification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation
Eye Irritation 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Single Exposure H335: May cause respiratory irritation

(Classification based on analogous compounds like (2-Formylphenyl)boronic acid and 3-Methoxyphenylboronic acid pinacol ester)[3][4]

Mechanistic Basis for Hazards

The potential hazards of this compound are directly linked to its chemical structure. Understanding this relationship is key to appreciating and mitigating the risks.

Caption: Relationship between functional groups and potential hazards.

First-Aid Measures

Immediate and appropriate first aid is critical to minimize harm upon accidental exposure. All laboratory personnel should be familiar with these procedures before handling the compound.

  • If Inhaled: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[1][5]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]

Handling, Storage, and Disposal

Proactive measures in handling, storage, and waste disposal are the cornerstones of laboratory safety.

Safe Handling Workflow

A systematic workflow ensures that safety is considered at every stage of the compound's lifecycle in the lab.

SafeHandlingWorkflow cluster_ppe Required PPE ppe_node Safety Goggles (EN166) Nitrile Gloves Lab Coat Receiving 1. Receiving & Inspection Inspect container for damage. Verify label. Storage 2. Storage Store at 2-8°C, tightly sealed. Consider inert atmosphere. Receiving->Storage Upon receipt Handling 3. Weighing & Transfer Perform in a chemical fume hood. Avoid creating dust. Storage->Handling Before use Reaction 4. Reaction Setup Use inert gas if reaction is sensitive to moisture/air. Handling->Reaction For experiment Waste 5. Waste Disposal Segregate solid & liquid waste. Label waste containers clearly. Reaction->Waste Post-reaction Decon 6. Decontamination Clean work area and equipment. Wash hands thoroughly. Waste->Decon After disposal

Sources

Foundational

Spectroscopic Characterization of 3-Formyl-2-methoxyphenylboronic acid pinacol ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is not merely on the presentation of data, but on the interpretation and the underlying principles that validate the structure and purity of this versatile reagent.

Molecular Structure and Spectroscopic Overview

3-Formyl-2-methoxyphenylboronic acid pinacol ester possesses a unique combination of functional groups: an aldehyde, a methoxy group, and a boronic acid pinacol ester attached to an aromatic ring. This arrangement makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic ester serves as the coupling partner and the aldehyde and methoxy groups can be used for further functionalization or to influence the electronic properties of the molecule.[1]

The spectroscopic characterization of this molecule is crucial for confirming its identity and purity. Each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule, providing information on the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

The following sections will detail the expected data from each of these techniques and provide a rationale for the interpretation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the characterization of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass all expected carbon resonances (e.g., 0 to 200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample to be placed on the crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation information.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a common choice for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode. The molecule is expected to be detected as the protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

    • The mass range should be set to include the expected molecular ion peak.

Spectroscopic Data Analysis and Interpretation

While a publicly available, comprehensive, and verified dataset for 3-Formyl-2-methoxyphenylboronic acid pinacol ester is not readily found in a single repository, we can predict the expected spectroscopic features based on the known effects of its constituent functional groups and data from analogous compounds.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the pinacol ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet1HAldehyde CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
~7.8-7.2Multiplet3HAromatic CHThe aromatic protons will appear in this region. The exact splitting pattern will depend on the coupling constants between them. The proton ortho to the formyl group is expected to be the most downfield.
~3.9Singlet3HMethoxy OCH₃The protons of the methoxy group are deshielded by the adjacent oxygen atom.
~1.35Singlet12HPinacol C(CH₃)₂The twelve protons of the four equivalent methyl groups of the pinacol ester give a characteristic strong singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon NMR will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~192Aldehyde C=OThe carbonyl carbon of the aldehyde is significantly deshielded.
~160Aromatic C-OThe aromatic carbon attached to the electron-donating methoxy group is shifted downfield.
~140-120Aromatic CThe remaining aromatic carbons will resonate in this region. The carbon attached to the boronic ester will be difficult to observe due to quadrupolar relaxation of the boron nucleus.
~84Pinacol C-OThe quaternary carbons of the pinacol ester bonded to oxygen appear in this characteristic region.
~56Methoxy OCH₃The carbon of the methoxy group.
~25Pinacol CH₃The methyl carbons of the pinacol ester.
Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980-2850MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the methoxy and pinacol methyl groups.
~2820, ~2720WeakC-H stretch (aldehyde)The characteristic Fermi doublet for the aldehyde C-H stretch.
~1690StrongC=O stretch (aldehyde)A strong, sharp absorption due to the carbonyl group of the aromatic aldehyde.
~1600, ~1480Medium-StrongC=C stretch (aromatic)Vibrations of the aromatic ring.
~1360StrongB-O stretchA characteristic strong absorption for the boronic ester B-O bond.
~1250StrongC-O stretch (aryl ether)The stretching vibration of the aryl-O-CH₃ bond.
Predicted Mass Spectrum (ESI+)

The mass spectrum should confirm the molecular weight of the compound. The molecular formula is C₁₄H₁₉BO₄, with a monoisotopic mass of approximately 262.13 g/mol .

  • Expected Molecular Ion: In positive mode ESI, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 263.14. An adduct with sodium, [M+Na]⁺, at m/z ≈ 285.12 may also be observed.

Visualization of Key Data and Workflows

To further clarify the structural assignments and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Spectroscopic_Workflow cluster_Sample Sample cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation SamplePrep Sample Preparation NMR NMR (1H, 13C) SamplePrep->NMR IR IR SamplePrep->IR MS MS SamplePrep->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation and purity assessment of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. The predicted data, based on established spectroscopic principles and comparison with analogous structures, aligns perfectly with the proposed molecular structure. This guide provides the necessary framework for researchers to confidently identify and utilize this important synthetic building block in their work.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for various organic compounds.
  • PubChem. (n.d.). 3-formyl-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Protocols & Analytical Methods

Method

reaction conditions for 3-Formyl-2-methoxyphenylboronic acid pinacol ester

An Application Note on the Strategic Use of 3-Formyl-2-methoxyphenylboronic acid pinacol ester Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth analysis and detailed protocol...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the effective utilization of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in synthetic chemistry, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique trifunctional substitution pattern, which allows for the construction of complex, sterically hindered biaryl scaffolds. The ortho-formyl group serves as a versatile handle for subsequent derivatization. This document addresses the inherent challenges posed by the steric hindrance from its ortho-substituents and outlines optimized reaction conditions, including catalyst selection, base, and solvent systems, to achieve high-yield outcomes. Furthermore, it provides validated protocols for reaction setup and a specialized purification method to overcome common chromatographic difficulties associated with boronic esters.

Introduction: A Versatile but Challenging Building Block

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable organoboron reagent for creating sterically congested biaryl structures. Its architecture combines three key features on a phenyl ring:

  • A pinacol boronate group, the reactive site for palladium-catalyzed cross-coupling.

  • An ortho-methoxy group , an electron-donating substituent.

  • An ortho-formyl group , an electron-withdrawing substituent that provides a crucial site for post-coupling transformations such as reductive amination, oxidation, or olefination.

The primary application for this reagent is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[1] However, the presence of two ortho substituents flanking the boronate moiety presents a significant steric challenge that can impede the key transmetalation step in the catalytic cycle, often leading to low yields with standard reaction conditions.[2] This guide provides the necessary strategic insights and practical methodologies to overcome these hurdles.

Physicochemical Properties, Stability, and Handling

Pinacol esters are favored over their corresponding boronic acids due to enhanced stability and better solubility in organic solvents.[3] They are less prone to protodeboronation and oxidative degradation. Nevertheless, they are sensitive to hydrolysis, particularly under acidic or strongly basic aqueous conditions, which can revert the ester to the more polar and often less reactive boronic acid.[4]

Table 1: Properties and Handling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

PropertyRecommendation / Observation
Appearance Typically a white to off-white solid.
Stability The pinacol ester group enhances stability compared to the free boronic acid.[4] However, it is susceptible to hydrolysis. Avoid prolonged exposure to moisture.
Storage Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C) to minimize degradation. For long-term storage, freezing (-20°C) is recommended.[5]
Solubility Generally soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), and Dioxane.[4]
Handling Weigh and handle the reagent quickly to minimize exposure to atmospheric moisture. Use anhydrous solvents and techniques, especially if the subsequent reaction is sensitive to water.

The Suzuki-Miyaura Coupling: Mechanistic Considerations and Optimization

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions with challenging substrates.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar¹-X) pd_boronate Ar¹-Pd(II)(Ar²)L₂ pd_complex->pd_boronate Transmetalation (Ar²-B(pin) + Base) pd_boronate->pd0 Reductive Elimination pd_boronate->center_node  Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming Steric Hindrance: Catalyst and Ligand Selection

For sterically demanding substrates like 3-formyl-2-methoxyphenylboronic acid pinacol ester, the choice of catalyst is paramount. Standard catalysts such as Pd(PPh₃)₄ often fail or provide poor yields. The solution lies in using catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]

  • Buchwald Biarylphosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are designed to promote the oxidative addition and reductive elimination steps. Their steric bulk facilitates the formation of a monoligated Pd(0) species, which is highly reactive.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are robust and highly active catalysts that excel in coupling hindered substrates. The strong σ-donating character of the NHC ligand enhances catalyst stability and activity.[7]

Table 2: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)Key Advantages
Pd₂(dba)₃ + SPhos / XPhos1 - 3 mol%Highly effective for a broad range of sterically hindered aryl chlorides and bromides.[8]
Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3)1 - 3 mol%Air-stable, thermally stable, and highly efficient, simplifying reaction setup.
PEPPSI™-IPr / PEPPSI™-SIPr1 - 5 mol%Robust NHC-based precatalysts, effective for challenging substrates including heteroaryl chlorides.[6]
Pd(OAc)₂ + IMes-HCl (in situ NHC generation)2 - 5 mol%A cost-effective method that generates the active NHC catalyst in situ, showing broad substrate compatibility.[1]
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic ester by forming a more nucleophilic boronate species ([ArB(OR)₃]⁻), which facilitates the transmetalation step.[10][11] For hindered substrates, the choice of base is critical.

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective, especially in aqueous solvent mixtures. It is often the base of choice for complex substrate couplings.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate reactions with less reactive coupling partners. Its high solubility in organic solvents is also advantageous.

  • Potassium Fluoride (KF): A milder base that can be used when base-sensitive functional groups are present.[1]

Solvent System Selection

The solvent influences reaction rate, catalyst stability, and reagent solubility.[12][13] Aprotic solvents are generally preferred, often with a small amount of water.

  • Ethers (Dioxane, THF): Excellent choices for their ability to solubilize both the organometallic species and the organic substrates. They are frequently used in combination with an aqueous base.[14]

  • Aromatics (Toluene): A non-coordinating solvent that can be effective, particularly at higher temperatures.

  • Polar Aprotic Solvents (DMF, NMP): While effective, these solvents can sometimes lead to catalyst decomposition at high temperatures. Their role can be complex and may influence reaction selectivity in certain cases.[15]

The addition of water to the reaction mixture is common as it can facilitate the formation of the active boronate species and assist in dissolving the inorganic base.[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling 3-Formyl-2-methoxyphenylboronic acid pinacol ester with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Workflow prep 1. Reagent Preparation - Add Ar-Br, Boronic Ester, and Base to a dry flask. inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon/N₂ (3x). prep->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent(s). - Add Pd catalyst/ligand. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) with stirring. solvent->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS until Ar-Br is consumed. reaction->monitor workup 6. Aqueous Workup - Cool, dilute with EtOAc. - Wash with H₂O and brine. monitor->workup purify 7. Purification - Dry (Na₂SO₄), concentrate. - Purify via column chromatography. workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 0.02 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Briefly purge the resulting suspension with inert gas for 5 minutes.

  • Add the XPhos Pd G3 precatalyst (0.02 mmol) to the flask.

  • Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (see Protocol 2 for guidance).

Protocol 2: Purification by Boric Acid-Treated Silica Gel Chromatography

Standard silica gel chromatography of boronic esters can lead to low recovery due to strong adsorption of the Lewis acidic boron atom to Lewis basic silanol groups on the silica surface.[16] Treating the silica gel with boric acid effectively passivates these active sites.[17][18][19]

Materials:

  • Silica gel for flash chromatography (100 g)

  • Boric acid (H₃BO₃) (5 g)

  • Methanol (approx. 550 mL)

  • Ethanol (approx. 600 mL)

Procedure for Preparing Treated Silica:

  • Prepare a 5% w/v slurry of silica gel in a methanolic solution of boric acid (e.g., for 100 g of silica, use 5 g of boric acid dissolved in ~100 mL of methanol, then add the silica and enough additional methanol to make a mobile slurry).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica).

  • Dry the silica gel completely under high vacuum, gently heating (e.g., 60°C) if necessary, until it becomes a free-flowing powder.[17]

  • Use this boric acid-impregnated silica gel to pack the column as you normally would for purification. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Substrate is too sterically hindered for the chosen conditions.1. Use a more active catalyst system (e.g., Buchwald precatalyst). 2. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. 3. Increase temperature; switch to a more potent ligand (e.g., from SPhos to XPhos) or a stronger base (e.g., K₃PO₄ to Cs₂CO₃).
Protodeboronation 1. Presence of excess water or protic impurities. 2. Reaction conditions are too harsh (high temp, long time). 3. Base is too strong or nucleophilic.1. Use anhydrous solvents and dry reagents thoroughly. 2. Attempt the reaction at a lower temperature with a more active catalyst. 3. Use a non-nucleophilic base like K₃PO₄ or KF.
Formation of Homocoupling Byproduct (Ar-Ar) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[6]Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.
Low Recovery After Chromatography Adsorption or hydrolysis of the boronic ester on standard silica gel.[16][17]Use the boric acid-treated silica gel protocol (Protocol 2). Alternatively, try purification on neutral alumina or simply filter the crude product through a short plug of Celite® if the purity is sufficient for the next step.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a powerful synthetic intermediate whose utility can be fully realized by understanding and addressing the challenges posed by its steric bulk. The successful application of this reagent in Suzuki-Miyaura cross-coupling hinges on the rational selection of highly active palladium catalysts, appropriate bases, and optimized solvent systems. By employing advanced catalyst systems featuring biarylphosphine or NHC ligands and utilizing the specialized purification techniques outlined in this guide, researchers can reliably synthesize complex molecular architectures, paving the way for new discoveries in drug development and materials science.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Couto, I., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7339-7347. [Link]

  • Molla, M. R., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Pye, D. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2016). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 138(44), 14554-14557. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Reddit discussion on Purification of alkyl Bpin/other alkyl boronic esters. (2022). r/Chempros. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Supporting Information for a related synthesis. The Royal Society of Chemistry. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Van der Schyf, C. J., et al. (2006). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Request PDF. [Link]

  • Denmark, S. E., & Kassel, S. H. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 279-296. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Wang, G. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Silva, A. M. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]

Sources

Application

The Strategic Utility of 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery hinges on the ability to rapidly synthesize and evaluate a diverse range of compounds. Within the synthetic chemist's toolkit, certain reagents stand out for their versatility and strategic importance. 3-Formyl-2-methoxyphenylboronic acid pinacol ester is one such reagent, a bifunctional building block that offers a powerful combination of handles for molecular elaboration.

This technical guide provides an in-depth exploration of the applications of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in medicinal chemistry. We will delve into the strategic advantages of its unique substitution pattern and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

The core value of 3-Formyl-2-methoxyphenylboronic acid pinacol ester lies in the orthogonal reactivity of its two key functional groups: the formyl (aldehyde) group and the boronic acid pinacol ester. The formyl group serves as a versatile precursor for a myriad of transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains and pharmacophoric elements. Concurrently, the boronic acid pinacol ester is a robust and reliable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The pinacol ester moiety enhances the stability of the boronic acid, making it more amenable to storage and handling compared to the free boronic acid.[2]

The methoxy group at the 2-position of the phenyl ring also plays a crucial electronic and steric role, influencing the reactivity of both the formyl and boronic ester groups and potentially impacting the conformational preferences of the final molecule.

Key Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is critical for its successful application. The following table summarizes the key physicochemical data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

PropertyValueReference
Molecular Formula C₁₄H₁₉BO₄[3]
Molecular Weight 262.11 g/mol [3]
CAS Number 480438-60-4N/A
Appearance White to off-white solid[2]
Solubility Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether.[2]
Storage Store at 2-8°C under an inert atmosphere. Boronic esters are sensitive to hydrolysis.[2]

Note on Stability: While the pinacol ester enhances stability, like all boronic esters, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] It is crucial to handle the reagent in a dry environment and use anhydrous solvents for reactions to ensure reproducibility and high yields.

Core Applications & Strategic Workflows

The dual functionality of 3-Formyl-2-methoxyphenylboronic acid pinacol ester allows for its integration into synthetic routes in a number of strategic ways. The order of functional group manipulation can be tailored to the overall synthetic plan.

workflow cluster_suzuki Pathway A: Suzuki-Miyaura First cluster_aldehyde Pathway B: Aldehyde Modification First start 3-Formyl-2-methoxyphenylboronic acid pinacol ester suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Aryl/Heteroaryl Halide, Pd Catalyst, Base aldehyde_derivatization Aldehyde Derivatization (e.g., Reductive Amination) start->aldehyde_derivatization Amine, Reducing Agent suzuki_intermediate Biphenyl Aldehyde Intermediate suzuki->suzuki_intermediate suzuki_derivatization Aldehyde Derivatization (e.g., Reductive Amination) suzuki_intermediate->suzuki_derivatization Amine, Reducing Agent suzuki_product Final Product A suzuki_derivatization->suzuki_product aldehyde_intermediate Boronic Ester Amine Intermediate aldehyde_derivatization->aldehyde_intermediate aldehyde_suzuki Suzuki-Miyaura Cross-Coupling aldehyde_intermediate->aldehyde_suzuki Aryl/Heteroaryl Halide, Pd Catalyst, Base aldehyde_product Final Product B aldehyde_suzuki->aldehyde_product

Caption: Synthetic strategies utilizing 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

The choice between Pathway A and Pathway B depends on several factors, including the compatibility of the functional groups on the coupling partners with the reaction conditions of the subsequent step. For instance, if the aryl halide in Pathway A contains a functional group sensitive to reductive amination conditions, Pathway B might be the preferred route.

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry.[4] The following protocol is a general procedure for the coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with an aryl or heteroaryl bromide.

Reaction Scheme:

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The addition of water can be beneficial when using pinacol esters.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights:

  • Catalyst and Ligand Choice: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources and ligands may be more effective for challenging substrates. For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands may be beneficial.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. For sensitive substrates, milder bases such as K₃PO₄ may be employed.

  • Solvent System: The solvent system should be chosen to ensure the solubility of all reactants. While anhydrous conditions are generally preferred for boronic acids, the use of a co-solvent of water with an organic solvent like dioxane is often beneficial for the transmetalation step with pinacol esters.[5]

Protocol 2: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. The formyl group of 3-Formyl-2-methoxyphenylboronic acid pinacol ester can be readily converted to a primary, secondary, or tertiary amine.

Reaction Scheme:

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (or its Suzuki-coupled derivative)

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equivalent) and the amine (1.1 equivalents) in the anhydrous solvent (e.g., DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or LC-MS, typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Expert Insights:

  • Reducing Agent Choice: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions for the reduction.

  • Reaction Conditions: The reaction is typically carried out at room temperature. For less reactive amines or aldehydes, gentle heating may be required.

  • One-Pot Procedure: The reaction is conveniently performed as a one-pot procedure, where the imine formation and reduction occur in the same reaction vessel.

Illustrative Synthetic Application: A Hypothetical Kinase Inhibitor Scaffold

To illustrate the utility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, consider the synthesis of a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a biaryl core with a pendant amine functionality for interaction with the hinge region of the kinase.

synthesis_pathway reagent 3-Formyl-2-methoxyphenylboronic acid pinacol ester suzuki_step Suzuki-Miyaura Coupling reagent->suzuki_step heterocycle Aminopyrimidine Bromide heterocycle->suzuki_step intermediate Biphenyl Aldehyde Intermediate suzuki_step->intermediate reductive_amination_step Reductive Amination intermediate->reductive_amination_step amine Cyclopropylamine amine->reductive_amination_step product Hypothetical Kinase Inhibitor Scaffold reductive_amination_step->product

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

In this hypothetical pathway, a Suzuki-Miyaura coupling between 3-Formyl-2-methoxyphenylboronic acid pinacol ester and an aminopyrimidine bromide derivative would first establish the biaryl core. The resulting biphenyl aldehyde intermediate could then undergo reductive amination with cyclopropylamine to install the desired amine side chain, a common motif in kinase inhibitors. This two-step sequence highlights the power of this bifunctional reagent to rapidly assemble complex, drug-like molecules.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a highly valuable and versatile building block for medicinal chemistry. Its orthogonal formyl and boronic ester functionalities provide chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to strategically incorporate this reagent into their synthetic plans, accelerating the discovery of new therapeutic agents. The provided protocols, based on established methodologies for analogous compounds, offer a solid starting point for the successful application of this reagent in the laboratory.

References

  • Enamine. Pinacol ester (dimethylphenylsilyl)boronic acid. Accessed January 19, 2026.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 564-572.
  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Accessed January 19, 2026.
  • Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester. Accessed January 19, 2026.
  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: From the Discovery of Lead Compounds to the Synthesis of Drugs. Artmed Editora.
  • Biosynth. 3-Formyl-4-methoxyphenylboronic acid pinacol ester | 866546-13-6. Accessed January 19, 2026.
  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(31), e202301891.
  • PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Accessed January 19, 2026.
  • Biosynth. 3-Formyl-4-methoxyphenylboronic acid pinacol ester | 866546-13-6. Accessed January 19, 2026.
  • Sigma-Aldrich. 2-Methoxybenzylmagnesium chloride solution 0.25 M in THF. CAS 480438-46-8. Accessed January 19, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 19, 2026.

Sources

Method

Application Notes and Protocols: 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester in Organic Synthesis

Introduction: A Versatile Bifunctional Building Block 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable and versatile bifunctional reagent in modern organic synthesis. Its structure uniquely combines a bor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable and versatile bifunctional reagent in modern organic synthesis. Its structure uniquely combines a boronic ester, a key participant in palladium-catalyzed cross-coupling reactions, with a formyl group, a gateway for a multitude of chemical transformations. This strategic arrangement of functional groups on an aromatic scaffold allows for sequential and convergent synthetic strategies, making it a powerful tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2]

The pinacol ester moiety enhances the stability of the boronic acid, rendering the compound more amenable to storage, handling, and purification compared to its free boronic acid counterpart.[3] This increased stability, coupled with its broad reactivity, has cemented its role as a go-to building block for researchers aiming to introduce a substituted aromatic ring with a handle for further functionalization. This document provides an in-depth guide to the applications of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Mechanistic Insights

The synthetic utility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester stems from the orthogonal reactivity of its two primary functional groups: the boronic ester and the aldehyde.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The most prominent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[1][4] This reaction enables the coupling of the 3-formyl-2-methoxyphenyl moiety with a variety of organic halides or triflates (R-X), yielding functionalized biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly with sterically hindered or electronically challenging substrates.[5][8] The methoxy group ortho to the boronic ester can influence the reaction rate and efficiency due to steric and electronic effects.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar ArBpin ArB(pin) (3-Formyl-2-methoxyphenyl boronic acid pinacol ester) ArBpin->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reductive Amination: Building Blocks for Bioactive Molecules

The aldehyde functionality of 3-Formyl-2-methoxyphenylboronic acid pinacol ester provides a versatile handle for the synthesis of amines through reductive amination. This reaction involves the formation of an imine or iminium ion by condensation with a primary or secondary amine, followed by reduction to the corresponding amine.

This transformation is of significant interest in drug discovery, as the resulting aminomethylphenylboronic acid derivatives can be further elaborated or incorporated into larger molecules. The presence of the boronic ester allows for subsequent Suzuki-Miyaura coupling, creating a powerful convergent synthetic route.

Experimental Considerations: A variety of reducing agents can be employed, from mild reagents like sodium triacetoxyborohydride to more robust hydride sources. The choice of reducing agent and reaction conditions depends on the substrate's functional group tolerance. A metal-free reductive amination protocol using a pinacol-derived chlorohydrosilane/pyridine system has also been described for similar substrates, offering an alternative with high functional group tolerance.[9]

Diagram: Sequential Suzuki Coupling and Reductive Amination Workflow

Sequential_Reaction Start 3-Formyl-2-methoxyphenylboronic acid pinacol ester Suzuki Suzuki-Miyaura Coupling (with R¹-X, Pd catalyst, base) Start->Suzuki ReductiveAmination2 Reductive Amination (with R²R³NH, reducing agent) Start->ReductiveAmination2 Intermediate1 Biaryl Aldehyde Intermediate Suzuki->Intermediate1 ReductiveAmination Reductive Amination (with R²R³NH, reducing agent) Intermediate1->ReductiveAmination FinalProduct1 Final Product A (Functionalized Biaryl Amine) ReductiveAmination->FinalProduct1 Intermediate2 Aminomethylphenylboronic acid pinacol ester ReductiveAmination2->Intermediate2 Suzuki2 Suzuki-Miyaura Coupling (with R¹-X, Pd catalyst, base) Intermediate2->Suzuki2 FinalProduct2 Final Product B (Functionalized Biaryl Amine) Suzuki2->FinalProduct2

Caption: Two possible synthetic routes using sequential reactions.

Other Aldehyde-Mediated Transformations

Beyond reductive amination, the formyl group can participate in a wide array of classical organic reactions, including:

  • Wittig Reaction: To form alkenes.

  • Aldol Condensation: To create α,β-unsaturated carbonyl compounds.

  • Grignard and Organolithium Additions: To generate secondary alcohols.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Reduction: To form the benzyl alcohol.

The ability to perform these transformations while keeping the boronic ester intact for a subsequent coupling step is a key advantage of this reagent.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The reaction mixture should be stirred vigorously.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideCatalyst/LigandBaseSolventYield (%)
14-BromotoluenePd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O85-95
21-Iodo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃DMF80-90
32-ChloropyridinePd₂(dba)₃/XPhosK₃PO₄Toluene75-85

Yields are representative and may vary depending on specific reaction conditions and scale.

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol outlines a one-pot reductive amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with a primary amine.

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Handling and Storage

Like most boronic esters, 3-Formyl-2-methoxyphenylboronic acid pinacol ester is sensitive to hydrolysis, although more stable than the corresponding boronic acid.[3] It should be stored in a cool, dry place under an inert atmosphere. When handling, avoid exposure to moisture and air for extended periods. It is recommended to use anhydrous solvents and inert atmosphere techniques for reactions involving this reagent to ensure optimal results.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a powerful and versatile building block in organic synthesis. The presence of both a boronic ester and an aldehyde group allows for a wide range of transformations, enabling the efficient construction of complex molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures is complemented by the diverse reactivity of the formyl group in reactions such as reductive amination. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Chemistry Europe. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Amazon AWS. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. PubMed. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester. XHYCHEM. [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester

Introduction: Navigating the Challenges of a Unique Coupling Partner The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful tool is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Among the vast array of available building blocks, 3-Formyl-2-methoxyphenylboronic acid pinacol ester stands out as a particularly valuable intermediate. Its structure, featuring an aldehyde and a methoxy group ortho to the boronic ester, allows for the creation of highly functionalized biaryl scaffolds that are pivotal in medicinal chemistry and drug development.

However, the very features that make this substrate so useful also present a unique set of challenges for the synthetic chemist. The steric hindrance imposed by the two ortho substituents can significantly impede the key steps of the catalytic cycle.[3] Furthermore, the electronic properties of the electron-withdrawing formyl group and the electron-donating methoxy group create a complex electronic environment that can influence catalyst activity. The presence of a base-sensitive aldehyde functionality also necessitates a careful selection of reaction conditions to avoid unwanted side reactions.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the critical parameters for the successful palladium-catalyzed coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. We will delve into the mechanistic nuances, provide field-proven protocols, and offer expert insights into overcoming the inherent challenges of this substrate, ensuring reproducible and high-yielding transformations.

The Mechanistic Landscape: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like 3-Formyl-2-methoxyphenylboronic acid pinacol ester. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) regenerated Product Biaryl Product (Ar-Ar') RE->Product ArX Aryl Halide (Ar-X) ArX->OA ArB 3-Formyl-2-methoxy- phenylboronic acid pinacol ester (Ar'-B(pin)) ArB->TM Base Base Base->TM Pd0 Pd(0)Ln Pd0->OA

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate. For sterically hindered substrates, this step can be particularly challenging.[3]

2. Transmetalation: This is a crucial step where the organic group from the boronic ester is transferred to the palladium(II) center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate species, which facilitates the transfer.[4] The ortho-substituents on our target molecule can influence the rate and efficiency of this step. The methoxy group, for instance, may exhibit a chelation effect with the palladium center, potentially influencing the geometry of the transition state.[5][6]

3. Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated as the desired biaryl product. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Strategic Catalyst Selection: Overcoming Steric and Electronic Hurdles

The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful coupling with 3-Formyl-2-methoxyphenylboronic acid pinacol ester. The steric bulk and electronic nature of this substrate necessitate a catalyst system that is both highly active and robust.

The Ligand: The Key to Success

For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended. Their steric bulk helps to create a coordinatively unsaturated palladium center that can more readily undergo oxidative addition with the aryl halide.[8] Their electron-rich nature increases the electron density on the palladium, which also facilitates this key step.

  • N-Heterocyclic Carbenes (NHCs): Palladium complexes bearing NHC ligands are another excellent choice for challenging couplings. NHCs are strong σ-donors and form highly stable and active catalysts.

The Palladium Precatalyst: Stability and Activity

Modern palladium precatalysts offer significant advantages in terms of air-stability, ease of handling, and efficient generation of the active Pd(0) species.

  • G3 and G4 Palladacycles: The Buchwald group has developed several generations of highly active and air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These are often the catalysts of choice for difficult couplings as they reliably generate the active monoligated Pd(0) species in solution.[9]

  • PEPPSI™-type Precatalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly those with bulky NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are also highly effective for sterically hindered substrates.

Catalyst SystemLigand TypeKey Advantages for This Application
XPhos Pd G3/G4 Bulky, Electron-Rich BiarylphosphineExcellent for sterically hindered substrates; promotes fast oxidative addition and reductive elimination.[8][9]
SPhos Pd G3/G4 Bulky, Electron-Rich BiarylphosphineSimilar to XPhos, often effective for a broad range of substrates.[8][9]
Pd(OAc)₂ / SPhos In-situ generated from Pd(II) sourceCost-effective; allows for flexible ligand-to-metal ratios during optimization.[7]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly stable and active; excellent for challenging couplings with hindered substrates.

Optimizing Reaction Conditions: A Delicate Balance

Beyond the catalyst system, the choice of base, solvent, and temperature are critical for achieving high yields and minimizing side reactions, especially given the sensitive aldehyde group.

Base Selection: Mildness is Key

The presence of the formyl group makes the substrate susceptible to base-catalyzed side reactions such as aldol condensation or decomposition. Therefore, the use of milder inorganic bases is crucial.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for Suzuki couplings involving base-sensitive functional groups. It is strong enough to effectively promote transmetalation without causing significant degradation of the aldehyde.[4]

  • Potassium Carbonate (K₂CO₃): Another commonly used mild base that can be effective, particularly in biphasic solvent systems.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can sometimes improve yields in difficult couplings, but should be used with caution due to the potential for side reactions with the aldehyde.[1]

Stronger bases like sodium hydroxide (NaOH) or alkoxides should generally be avoided.

Solvent Systems: Ensuring Solubility and Promoting Reactivity

The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic ester.

  • Aprotic Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are common choices for Suzuki couplings. They are generally good at dissolving the organic reagents and the palladium complexes.[8]

  • Aromatic Hydrocarbons: Toluene is another excellent solvent, particularly for reactions run at higher temperatures.

  • Biphasic Systems: A mixture of an organic solvent (e.g., dioxane, toluene) and a small amount of water is often used. The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, with the sensitive formyl group, minimizing the amount of water is advisable to reduce the risk of protodeboronation.

Temperature and Reaction Time

Due to the steric hindrance, these reactions may require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product upon prolonged heating.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. Optimization may be required depending on the specific aryl halide coupling partner.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

Protocol_1 start Start reagents Combine Aryl Halide, Boronic Ester, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Precatalyst inert->solvent_catalyst heat Heat Reaction Mixture with Vigorous Stirring solvent_catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for Protocol 1.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (or SPhos Pd G3) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-Formyl-2-methoxyphenylboronic acid pinacol ester, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-situ Catalyst Generation

This protocol is a more cost-effective alternative but may require more optimization of the ligand-to-palladium ratio.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (or XPhos) (1.2-1.5 times the mol% of Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using K₂CO₃ as the base.

  • Under a positive pressure of the inert gas, add the Pd(OAc)₂ and the phosphine ligand.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Proceed with steps 5-10 from Protocol 1.

Troubleshooting and Optimization

Even with robust starting protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting start Low or No Conversion check_catalyst Increase Catalyst Loading or Switch to a More Active Ligand (e.g., XPhos) start->check_catalyst increase_temp Increase Temperature (e.g., to 110-120°C in Toluene) start->increase_temp change_base Switch to a Stronger Base (e.g., Cs₂CO₃) (Use with caution) start->change_base side_products Significant Side Products protodeboronation Protodeboronation Observed side_products->protodeboronation homocoupling Homocoupling Observed side_products->homocoupling aldehyde_decomp Aldehyde Decomposition side_products->aldehyde_decomp use_anhydrous Ensure Rigorously Anhydrous/Degassed Conditions protodeboronation->use_anhydrous degas_again Thoroughly Degas Solvents and Re-run Under Inert Atmosphere homocoupling->degas_again milder_base Switch to a Milder Base (e.g., K₂CO₃ or K₃PO₄) aldehyde_decomp->milder_base

Figure 3: A Decision Tree for Troubleshooting.

  • Low or No Conversion: This is often due to an insufficiently active catalyst system or reaction temperature. Consider increasing the catalyst loading or switching to a more active ligand like XPhos. Increasing the reaction temperature may also be beneficial.

  • Protodeboronation: The replacement of the boronic ester with a hydrogen atom is a common side reaction, often exacerbated by the presence of water and a strong base. Ensure all reagents and solvents are rigorously dried and degassed. Using a milder base like K₂CO₃ can also mitigate this issue.[4]

  • Homocoupling of the Boronic Ester: This side reaction is typically caused by the presence of oxygen. Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas throughout the reaction is critical.

  • Decomposition of Starting Material or Product: If the aldehyde group is degrading, consider using a milder base (K₃PO₄ or K₂CO₃) and reducing the reaction temperature, while accepting a potentially longer reaction time.

Conclusion

The Suzuki-Miyaura coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a powerful transformation for the synthesis of complex biaryl compounds. While the steric and electronic nature of this substrate presents challenges, a rational approach to catalyst selection and reaction optimization can lead to high-yielding and reproducible results. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in combination with mild inorganic bases like potassium phosphate, provides a robust foundation for success. By understanding the underlying mechanistic principles and employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently utilize this valuable building block to advance their synthetic endeavors in drug discovery and materials science.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved January 20, 2026, from [Link]

  • Thomas, S. P., et al. (2017). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Thomas, S. P., et al. (2017). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • ResearchGate. (2019). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved January 20, 2026, from [Link]

  • Joy, N., et al. (2019). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 166–178. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Formyl Group in 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Introduction: A Versatile Scaffold for Complex Molecule Synthesis 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the prese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a formyl group, which is a versatile handle for a wide array of chemical transformations, and a boronic acid pinacol ester, a robust and widely used moiety for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and store, though care must be taken to avoid hydrolysis under certain conditions.[1]

This guide provides a comprehensive overview of established and reliable protocols for the functionalization of the formyl group in 3-Formyl-2-methoxyphenylboronic acid pinacol ester. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and justifications for experimental choices.

Reductive Amination: Gateway to Amine Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations. It is milder and more selective than other hydride reagents like sodium borohydride, reducing the iminium ion much faster than the starting aldehyde. This minimizes the undesired reduction of the aldehyde to an alcohol.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are excellent solvents for the reactants and do not interfere with the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is reduced.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

dot

Caption: Workflow for the reductive amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Reagent MW Equivalents Amount
3-Formyl-2-methoxyphenylboronic acid pinacol ester292.151.0292 mg (1.0 mmol)
Benzylamine107.151.1118 mg (1.1 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg (1.5 mmol)
Acetic Acid60.050.16 µL (0.1 mmol)
Dichloromethane (DCM)--10 mL

Step-by-Step Methodology:

  • To a solution of 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 eq) in DCM (10 mL) in a round-bottom flask, add benzylamine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. (Caution: Gas evolution may occur).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl amine.

Olefination via Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[4] The reaction involves the use of a phosphonium ylide (Wittig reagent), which reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[5]

Causality Behind Experimental Choices:
  • Ylide Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[5]

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is inert to the highly reactive ylides.

Experimental Protocol: Synthesis of 2-Methoxy-3-(prop-1-en-1-yl)phenylboronic acid pinacol ester

dot

Caption: Workflow for the Wittig olefination.

Reagent MW Equivalents Amount
Ethyltriphenylphosphonium bromide371.261.2445 mg (1.2 mmol)
n-Butyllithium (2.5 M in hexanes)64.061.10.44 mL (1.1 mmol)
3-Formyl-2-methoxyphenylboronic acid pinacol ester292.151.0292 mg (1.0 mmol)
Anhydrous Tetrahydrofuran (THF)--15 mL

Step-by-Step Methodology:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (10 mL).

  • Cool the suspension to 0°C in an ice bath and add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous THF (5 mL).

  • Cool the ylide solution back to 0°C and add the solution of the aldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide. The use of boric acid-impregnated silica gel can be beneficial in preventing the degradation of the boronic ester.[6]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[7] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Causality Behind Experimental Choices:
  • Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the electron-withdrawing groups on the resulting alkene.

  • Catalyst: A weak base, such as piperidine or pyridine, is typically used to catalyze the reaction by deprotonating the active methylene compound to generate the nucleophilic enolate.[7] Boric acid has also been shown to be an effective catalyst for this transformation.[8]

  • Solvent: Ethanol or toluene are common solvents, and in some cases, the reaction can be run neat.

Experimental Protocol: Synthesis of 2-((2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylene)malononitrile

dot

Caption: Workflow for the Knoevenagel condensation.

Reagent MW Equivalents Amount
3-Formyl-2-methoxyphenylboronic acid pinacol ester292.151.0292 mg (1.0 mmol)
Malononitrile66.061.173 mg (1.1 mmol)
Piperidine85.150.110 µL (0.1 mmol)
Ethanol--10 mL

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Further Transformations of the Formyl Group

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and mild method is the Pinnick oxidation, which uses sodium chlorite buffered with a phosphate salt.

  • Protocol: To a solution of the aldehyde (1.0 eq) in a mixture of t-butanol and water, add 2-methyl-2-butene (4.0 eq), followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water. Stir at room temperature until the reaction is complete.

Reduction to an Alcohol

The formyl group can be selectively reduced to a primary alcohol in the presence of the boronic ester using mild reducing agents.

  • Protocol: To a solution of the aldehyde (1.0 eq) in methanol or ethanol at 0°C, add sodium borohydride (1.1 eq) portion-wise.[9][10] Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

Reaction with Organometallic Reagents

The formyl group can react with organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.[11]

  • Protocol: To a solution of the aldehyde (1.0 eq) in anhydrous THF at -78°C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete.

Stability and Purification Considerations

Boronic acid pinacol esters are generally stable compounds, but they can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[1] During purification by silica gel chromatography, degradation can occur due to the acidic nature of the silica. To mitigate this, several strategies can be employed:

  • Use of Boric Acid-Impregnated Silica Gel: This deactivates the acidic sites on the silica, preventing decomposition of the boronic ester.[6]

  • Neutralization of Eluent: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can also prevent degradation.

  • Use of Neutral Alumina: For less polar compounds, neutral alumina can be a suitable alternative to silica gel.[12]

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a highly versatile building block that allows for a multitude of synthetic transformations. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery, materials science, and beyond. Careful consideration of reaction conditions and purification techniques is paramount to ensure the integrity of the boronic ester moiety and achieve high yields of the desired products.

References

  • Al-Aabed, Y., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molecules, 28(21), 7304. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. [Link]

  • Sosnovskikh, V. Y., et al. (2008). Synthesis of quinolines from 3-formylchromone. The Journal of Organic Chemistry, 73(15), 6010-6013. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Serafin, K., et al. (2016). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 72(4), 555-562. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Tan, P. W., et al. (2015). Supporting Information: Palladium (II)-catalysed ortho-arylation of N-benzylpiperidines. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • D'auria, M., et al. (2019). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 4(1), 193-196. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wang, X., et al. (2019). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. Chinese Journal of Chemistry, 37(12), 1261-1265. [Link]

  • Chemsrc. (n.d.). Quinoline-3-boronic acid pinacol ester. [Link]

  • Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 205-212. [Link]

  • ResearchGate. (n.d.). Why some esters can be reduced by sodium borohydride? [Link]

  • Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Santa Cruz. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]

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  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. [Link]

  • White Rose Research Online. (n.d.). Amination of alkylboronic esters. [Link]

  • ChemRxiv. (n.d.). Amination of Alkylboronic Esters. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • National Institutes of Health. (n.d.). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Boron Molecular. (n.d.). 3-Formylphenylboronic acid, pinacol ester. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]

  • ResearchGate. (n.d.). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. [Link]

  • Organic Syntheses. (n.d.). (Dimethylphenylsilyl)boronic acid pinacol ester. [Link]

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Application

Application Notes: A Robust Protocol for the Reductive Amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Introduction The synthesis of substituted aminomethylphenylboronic acid derivatives is of significant interest to researchers in medicinal chemistry and drug development. These structures serve as versatile bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of substituted aminomethylphenylboronic acid derivatives is of significant interest to researchers in medicinal chemistry and drug development. These structures serve as versatile bifunctional building blocks, enabling the introduction of an amine-containing side chain while retaining the boronic ester moiety for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Reductive amination stands out as one of the most effective and widely used methods for C-N bond formation, valued for its operational simplicity and broad substrate scope.[1][2][3]

This application note provides a detailed, field-proven protocol for the reductive amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. We will delve into the scientific rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and address common challenges, particularly those associated with the purification of boronic acid pinacol esters.

Scientific Rationale & Mechanistic Overview

Reductive amination is a two-stage process that converts a carbonyl group into an amine.[3] The reaction begins with the nucleophilic attack of an amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, known as an iminium ion. A selective reducing agent then reduces the iminium ion to the final amine product.

A one-pot reaction is highly efficient, but its success hinges on the choice of a reducing agent that can selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[2][4]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[5][6] Its advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

  • Selectivity: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing effects of the acetoxy groups attenuate its hydridic character, making it incapable of reducing the starting aldehyde but highly effective for reducing the more electrophilic iminium ion intermediate.[5][7] This prevents the formation of the corresponding alcohol as a byproduct.

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strictly acidic or basic conditions, which helps preserve the sensitive boronic acid pinacol ester group.[8]

  • Safety: It is safer to handle and its byproducts are less toxic compared to sodium cyanoborohydride, which can generate hazardous hydrogen cyanide gas under acidic conditions.[6]

Reaction Mechanism Diagram

ReductiveAmination Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=NHR']+ Hemiaminal->Iminium Dehydration (-H2O) H2O H2O Iminium->Hemiaminal Reversible Product Final Amine (R-CH2-NHR') Iminium->Product Reduction Reagents NaBH(OAc)3 (Reducing Agent) Reagents->Iminium

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol outlines the direct reductive amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with a generic primary amine.

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry (eq)Example Amount (for 1 mmol scale)
3-Formyl-2-methoxyphenylboronic acid pinacol ester276.131.0276 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg (121 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Anhydrous 1,2-Dichloroethane (DCE)--10 mL
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~15 mL
Dichloromethane (DCM)--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Boric Acid-Impregnated Silica Gel--For chromatography
Reaction Procedure
  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir until the solid is fully dissolved.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5 minutes. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Workflow Diagram

Workflow Setup 1. Dissolve Aldehyde in Anhydrous DCE Addition 2. Add Amine (Stir 30 min) Setup->Addition Reduction 3. Add NaBH(OAc)3 (Stir 2-16 h) Addition->Reduction Quench 4. Quench with Sat. NaHCO3 Reduction->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with H2O and Brine Extract->Wash Dry 7. Dry (Na2SO4) and Concentrate Wash->Dry Purify 8. Column Chromatography (Boric Acid-Treated Silica) Dry->Purify Analyze 9. Characterize Pure Product Purify->Analyze

Caption: Step-by-step experimental workflow.

Purification Protocol: Overcoming Challenges with Boronic Esters

A common issue in the purification of pinacol boronic esters is their decomposition or poor recovery during silica gel chromatography.[9][10] This is due to two main factors:

  • Hydrolysis: The acidic nature of standard silica gel can hydrolyze the pinacol ester back to the more polar boronic acid.[10]

  • Adsorption: The Lewis acidic boron atom can strongly adsorb to the Lewis basic silanol groups on the silica surface, leading to significant tailing and product loss on the column.[9][11]

To mitigate these issues, using silica gel impregnated with boric acid is highly effective.[9][11][12]

Preparation of Boric Acid-Impregnated Silica Gel

Adapted from Hitosugi, S. et al. (2012).[9]

  • Slurry Formation: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, create a slurry using approximately 550 mL of this solution in a large flask.

  • Agitation: Gently shake or agitate the slurry at room temperature for 1 hour.

  • Filtration: Remove the solvent by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel with ethanol (approx. 600 mL per 100 g of silica).

  • Drying: Dry the silica gel thoroughly under vacuum at 60°C for 1.5-2 hours until it becomes a free-flowing powder. This treated silica is now ready for column packing.

Using this treated silica for flash column chromatography with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) will significantly improve the recovery and purity of the final amine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Low reactivity of the amine. 3. Deactivated reagents.1. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃. 2. For weakly basic amines, add 1-2 equivalents of acetic acid to facilitate iminium ion formation.[8] 3. Use fresh, anhydrous solvent and high-quality reagents.
Formation of Alcohol Byproduct 1. Reducing agent is too strong or contaminated. 2. Presence of water in the reaction.1. Ensure you are using NaBH(OAc)₃, not NaBH₄. 2. Use rigorously dried solvents and glassware.
Product Decomposition During Purification 1. Hydrolysis of the pinacol ester on standard silica gel. 2. Prolonged contact time with silica.1. Use the boric acid-impregnated silica gel protocol described above.[9][10] 2. Perform the chromatography as quickly as possible. A short plug of treated silica may suffice over a long column.
Di-alkylation of Primary Amine The product amine is reacting with another molecule of the aldehyde.This is less common with NaBH(OAc)₃ due to the fast reduction rate. If observed, consider a two-step procedure: pre-form the imine, then add a different reducing agent like NaBH₄.[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of 3-Formyl-2-methoxyphenylboronic acid pinacol ester using sodium triacetoxyborohydride. By understanding the underlying mechanism and anticipating the specific challenges associated with purifying boronic esters, researchers can consistently achieve high yields of the desired amine products. The key to success lies in the selective nature of the reducing agent and the use of a modified stationary phase, such as boric acid-treated silica gel, to ensure the integrity of the final product during purification.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. YouTube. [Link]

Sources

Method

Application Note: Protecting Group Strategies for 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of protecting groups for 3-Formyl-2-methoxyphenylboronic acid p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of protecting groups for 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This versatile building block contains two key reactive functional groups: a formyl group susceptible to nucleophilic attack and a boronic ester poised for cross-coupling reactions. Achieving chemoselectivity in multi-step syntheses is paramount. This guide details orthogonal protection and deprotection strategies, explaining the causality behind experimental choices and providing validated, step-by-step protocols for the protection of both the aldehyde and the boronic ester functionalities.

Introduction: The Chemoselectivity Challenge

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling. Its utility is defined by the presence of two distinct reactive centers: the electrophilic aldehyde and the nucleophilic boronic ester (in its transmetalation-competent form). This duality presents a significant challenge: how to selectively perform a transformation at one site without unintended reactions at the other. A robust protecting group strategy is not merely an experimental convenience but a foundational requirement for the successful execution of a synthetic route.

The ideal strategy employs orthogonal protecting groups , which are groups that can be removed under specific conditions that do not affect other protecting groups present in the molecule[1][2][3]. This note will explore the protection of the formyl group as an acetal and the boronic acid as a more robust N-methyliminodiacetic acid (MIDA) boronate, establishing a powerful framework for controlled, sequential reactions.

Analysis of Functional Group Reactivity

A successful strategy begins with understanding the inherent reactivity of each functional group.

  • Formyl Group (Aldehyde): The carbonyl carbon is highly electrophilic and reactive towards a wide array of nucleophiles (e.g., organometallics, ylides) and reducing agents (e.g., hydrides). It is stable under Suzuki-Miyaura conditions but can be a liability in preceding or subsequent steps.

  • Boronic Acid Pinacol Ester: The pinacol ester serves as a common and convenient protecting group for the boronic acid, rendering it stable enough for purification by column chromatography[4]. However, it is primarily designed for reactivity in palladium-catalyzed cross-coupling reactions[4][5]. Its stability is limited; it can be susceptible to hydrolysis under strongly acidic or basic conditions and may not tolerate certain oxidative or reductive reagents[4][6].

  • Methoxy Group: This ether linkage is generally robust and unreactive under the conditions discussed herein.

Strategy I: Protection of the Formyl Group as an Acetal

This strategy is employed when the synthetic route requires a transformation involving the boronic ester (e.g., Suzuki coupling) while the aldehyde must be masked to prevent side reactions, such as in the presence of strong nucleophiles or reducing agents[1][7][8].

Rationale and Method Selection

The formation of a cyclic acetal, typically using ethylene glycol to form a 1,3-dioxolane ring, is the method of choice. Acetals are exceptionally stable in neutral to strongly basic environments and are unreactive towards hydrides and organometallic reagents, making them ideal for this purpose[8][9]. The protection is reversible under acidic conditions, allowing for the regeneration of the aldehyde post-transformation[10][11].

Detailed Experimental Protocols

Protocol 1: Acetal Protection of the Formyl Group

  • To a solution of 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv) in anhydrous toluene (0.2 M), add ethylene glycol (3.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The removal of water is critical to drive the equilibrium towards the acetal product.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the acetal-protected boronic ester.

Protocol 2: Acetal Deprotection

  • Dissolve the acetal-protected compound (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Add a 2 M aqueous solution of hydrochloric acid (HCl, 2.0 equiv).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Once complete, neutralize the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

  • Expert Insight: While the pinacol ester is generally stable to the mild catalytic acid used in protection, prolonged exposure or stronger acidic conditions during deprotection can lead to partial hydrolysis. It is crucial to monitor the reaction closely and use the mildest conditions necessary.

Strategy II: Enhancing Boron Stability with MIDA Boronates

While the pinacol ester is a protecting group, its reactivity in Suzuki coupling can be a drawback if transformations are desired elsewhere on the molecule. For iterative cross-coupling or when the pinacol ester is incompatible with required reagents, a more robust protecting group is necessary.

Rationale and Method Selection

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and bench-top storage[6][12][13]. The trivalent MIDA ligand rehybridizes the boron center to a tetrahedral (sp³) geometry, rendering it unreactive towards transmetalation under standard Suzuki-Miyaura conditions[12]. This "off-switch" for reactivity can be reversed under mild aqueous basic conditions, liberating the free boronic acid[12][14].

MIDA_Protection cluster_0 Reactive Pinacol Ester (sp² Boron) cluster_1 Inert MIDA Boronate (sp³ Boron) Pinacol MIDA Pinacol->MIDA  + MIDA, Toluene, 80°C (Protection) MIDA->Pinacol  aq. NaOH, THF, RT (Deprotection to Boronic Acid)

Detailed Experimental Protocols

Protocol 3: MIDA Boronate Formation

  • Combine the starting boronic acid pinacol ester (1.0 equiv) and N-methyliminodiacetic acid (1.5 equiv) in a round-bottom flask.

  • Add anhydrous toluene (0.5 M) to the mixture.

  • Heat the suspension to 80 °C for 12-18 hours with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting materials and the formation of a crystalline precipitate.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration, washing with cold toluene and then diethyl ether.

  • Dry the crystalline MIDA boronate under high vacuum. The product is typically of high purity and requires no further chromatographic purification.

Protocol 4: MIDA Boronate Deprotection

  • Suspend the MIDA boronate (1.0 equiv) in a 2:1 mixture of THF and methanol (0.1 M).

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH, 2.5 equiv).

  • Stir vigorously at room temperature for 15-30 minutes. The reaction is often complete upon full dissolution of the solid MIDA boronate.

  • Acidify the mixture to pH ~7 using 1 M HCl.

  • The resulting boronic acid can be extracted with an organic solvent like ethyl acetate or used directly in a subsequent reaction (e.g., Suzuki coupling) after partial removal of the organic solvents.

The Orthogonal Strategy: A Masterclass in Control

The true power of these methods is realized when they are combined in an orthogonal strategy. The acetal is base-stable and acid-labile, while the MIDA boronate is acid-stable and base-labile. This differential reactivity allows for the selective deprotection and reaction of either functional group at will.

Orthogonal_Strategy cluster_deprotect Selective Deprotection & Reaction Start Starting Material (Aldehyde + Pinacol Ester) AcetalProtected Acetal Protected (Dioxolane + Pinacol Ester) Start->AcetalProtected Protocol 1 (Ethylene Glycol, p-TsOH) FullyProtected Fully Protected (Dioxolane + MIDA Ester) AcetalProtected->FullyProtected Protocol 3 (MIDA, Toluene) MidaDeprotected Aldehyde Revealed (Aldehyde + MIDA Ester) FullyProtected->MidaDeprotected Protocol 2 (aq. HCl) AcetalDeprotected Boronic Acid Revealed (Dioxolane + Boronic Acid) FullyProtected->AcetalDeprotected Protocol 4 (aq. NaOH) FinalProduct Final Product MidaDeprotected->FinalProduct Reaction B (e.g., Wittig Reaction) AcetalDeprotected->FinalProduct Reaction A (e.g., Suzuki Coupling)

This workflow enables a synthetic sequence where, for example, a Suzuki-Miyaura coupling could be performed on the deprotected boronic acid while the aldehyde remains masked as an acetal. Subsequently, the acetal could be removed to allow for a Wittig reaction on the now-revealed aldehyde, all without interference between the two reactive sites.

Summary of Protecting Group Strategies

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Stability Profile
Formyl (Aldehyde) 1,3-Dioxolane (Acetal)Ethylene glycol, cat. p-TsOH, Toluene, reflux2 M aq. HCl, THF/H₂O, RTStable: Base, Nucleophiles, Reductants. Labile: Acid.
Boronic Ester Pinacol Ester(Typically pre-installed)aq. Acid/Base (harsh), NaIO₄, or Phenylboronic acid[4]Stable: Chromatography, mild conditions. Reactive: Suzuki Coupling.
Boronic Ester MIDA BoronateN-methyliminodiacetic acid, Toluene, 80 °C1 M aq. NaOH, THF/MeOH, RT[12][14]Stable: Acid, Chromatography, Suzuki Conditions. Labile: Base.

Conclusion

The dual reactivity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester requires a deliberate and strategic approach to its use in complex synthesis. By leveraging the orthogonal relationship between acid-labile acetals and base-labile MIDA boronates, chemists can exert precise control over the molecule's reactivity. This guide provides the foundational rationale and validated protocols to protect either the formyl group, the boronic ester, or both, thereby enabling sophisticated and previously challenging synthetic transformations with high chemoselectivity and efficiency.

References

  • Protecting Groups for Boronic Acids. Chem-Station International Edition.[Link]

  • Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. ACS Publications - Organic Letters.[Link]

  • Protecting Groups. University of Bristol, School of Chemistry.[Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.[Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. NIH National Center for Biotechnology Information.[Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry - Chemical Science.[Link]

  • Boronic esters as protective groups in carbohydrate chemistry. PubMed.[Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.[Link]

  • Selective Deprotection of Dimethyl-Acetal. Reddit.[Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds, School of Chemistry.[Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate.[Link]

  • Dimethyl Acetals. Organic Chemistry Portal.[Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]

  • Protecting group. Wikipedia.[Link]

  • Acetal Protecting Group Explained. Pearson.[Link]

  • Deprotection: The Concept of Orthogonal Sets. Kocienski's Protecting Groups, 3rd Ed.[Link]

  • Acetals as Protecting Groups. Chemistry LibreTexts.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. NIH National Center for Biotechnology Information.[Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. NIH National Center for Biotechnology Information.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Acetals as protecting groups. Química Orgánica.[Link]

  • Acetals as protecting groups and thioacetals. Khan Academy.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH National Center for Biotechnology Information.[Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.[Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. Repository.[Link]

  • Strategy for chemoselective synthesis of BPin esters by controlled speciation. ResearchGate.[Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and practical solutions for a particularly challenging s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and practical solutions for a particularly challenging substrate in Suzuki-Miyaura cross-coupling reactions: 3-Formyl-2-methoxyphenylboronic acid pinacol ester .

The unique structure of this reagent, featuring both steric hindrance from the ortho-methoxy group and electronic effects from the adjacent formyl group, presents common obstacles such as low yield, incomplete conversion, and competing side reactions. This document is structured as a series of questions and answers to directly address the issues you may be encountering in the lab.

Troubleshooting Guide & FAQs

Core Issue 1: Low to No Yield or Incomplete Conversion

Question: My Suzuki coupling reaction using 3-Formyl-2-methoxyphenylboronic acid pinacol ester is resulting in very low yield or is stalling, leaving significant amounts of starting material. What are the primary causes and how can I optimize the reaction?

Answer: This is the most common challenge with this substrate. The low reactivity stems from the steric congestion around the boron center, which impedes key steps in the catalytic cycle.[1] The ortho-methoxy and formyl groups create a crowded environment that can slow both the transmetalation and the final reductive elimination steps.

Here is a breakdown of the critical parameters to investigate, starting with the most impactful.

The selection of the palladium catalyst and its associated phosphine ligand is paramount for overcoming the steric barrier. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such demanding couplings.[1][2]

  • Expertise & Causality: For sterically hindered substrates, the ligand must be both bulky and electron-rich .

    • Bulky ligands promote the final reductive elimination step, which is often the rate-limiting step for hindered substrates, by creating a sterically crowded metal center that favors the expulsion of the product.[3]

    • Electron-rich ligands accelerate the initial oxidative addition of the palladium into the aryl halide bond, which is especially important when using less reactive aryl chlorides.[3][4]

  • Recommended Action: Switch to a modern catalyst system. Buchwald-type biarylphosphine ligands are the industry standard for these challenges.[2][4]

Catalyst/Ligand Key Features & When to Use Typical Loading
XPhos, SPhos, RuPhos Highly bulky and electron-rich. Excellent general-purpose ligands for sterically demanding couplings. Often the first choice for troubleshooting.[2]1-3 mol %
AntPhos Specifically designed for sterically demanding couplings; its rigid backbone can help suppress β-hydride elimination side reactions.[5]1-2 mol %
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable palladium complexes. Can be highly effective but sometimes require more specific optimization.[2]1-3 mol %
  • Pro-Tip: Use palladium pre-catalysts (e.g., XPhos Pd G3). These are air-stable complexes that generate the active Pd(0) species in situ, leading to more reproducible results and preventing catalyst deactivation from exposure to oxygen.[4]

The base plays a crucial role in activating the boronic ester for the transmetalation step. For hindered substrates, a stronger base is often required to facilitate the formation of the reactive boronate species.[2]

  • Expertise & Causality: The generally accepted mechanism involves the base activating the boronic acid/ester to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. Weaker bases may not be sufficient to drive this equilibrium for a sterically hindered and electronically modulated substrate.

  • Recommended Action: If you are using weaker bases like Na₂CO₃ or K₂CO₃ with limited success, consider the following options.

Base Strength Solvent System Comments & Cautions
K₃PO₄ (Potassium Phosphate) Medium-StrongAnhydrous (Toluene, Dioxane) or with minimal waterAn excellent and widely used base for challenging couplings. Its use in anhydrous conditions can help suppress protodeboronation.[2][6]
Cs₂CO₃ (Cesium Carbonate) StrongAnhydrous or AqueousHighly effective due to its strength and high solubility in many organic solvents.[7]
t-BuOK (Potassium tert-butoxide) Very StrongAnhydrousA powerful option for very difficult couplings, but its high basicity can be incompatible with base-sensitive functional groups on your coupling partner.[2]
  • Solvent Choice: Non-polar aprotic solvents are generally preferred for these types of couplings as they can facilitate the necessary high temperatures and often provide good solubility for the catalyst system.[2] Common choices include 1,4-Dioxane , Toluene , or 2-MeTHF . If solubility is a major issue, DMF or NMP can be considered, but be aware they can sometimes act as a hydride source, leading to side reactions.[8][9]

  • Temperature: Challenging couplings frequently require elevated temperatures (e.g., 90-110 °C) to overcome the activation energy barriers for the difficult catalytic steps.[2] If you are running the reaction at a lower temperature, a significant rate increase may be achieved by heating.

Core Issue 2: Consumption of Boronic Ester with Byproduct Formation

Question: My starting boronic ester is being consumed, but I'm primarily forming side products like benzene (from my aryl halide partner) or a homocoupled biaryl from the boronic ester. What is causing this?

Answer: This indicates that your catalyst is active, but competing side reactions are out-competing the desired cross-coupling pathway. For your specific substrate, the most likely culprit is protodeboronation .

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[10] This converts your valuable boronic ester into 2-methoxybenzaldehyde, effectively quenching the reaction. This side reaction is often promoted by water and certain bases, and its rate can be competitive with slow Suzuki couplings.[10][11]

G cluster_main Suzuki Catalytic Cycle cluster_side Competing Side Reaction A Ar-Pd(II)-L₂-X B Ar-Pd(II)-L₂-Ar' A->B Transmetalation (Ar'-B(pin)) C Pd(0)L₂ (Active Catalyst) B->C Reductive Elimination P Ar-Ar' (Product) C->A Oxidative Addition (Ar-X) D Ar'-B(pin) (Your Boronic Ester) D->A Slow Transmetalation (due to sterics) E Ar'-H (Protodeboronation Product) D->E Protodeboronation (H⁺ source, e.g., H₂O)

Caption: Competing pathways: Suzuki cycle vs. Protodeboronation.

  • Expertise & Causality: When the desired transmetalation step is slow (due to steric hindrance), the boronic ester has more time to undergo this destructive side reaction. Electron-deficient arylboronic acids can also be more susceptible to this process.[12]

  • Solutions to Minimize Protodeboronation:

    • Use Anhydrous Conditions: This is the most effective strategy. Use a strong base that works well without water, such as K₃PO₄, and ensure your solvent is thoroughly dried.[6]

    • Employ Boronic Esters: You are already using a pinacol ester, which is a good first step. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10][12]

    • Increase Reaction Rate: By using a more active catalyst system (as described in Issue 1), you can accelerate the productive Suzuki coupling, allowing it to out-compete the slower protodeboronation pathway.

Homocoupling of your boronic ester (forming a symmetrical biaryl) is typically caused by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote this unwanted reaction.

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere.

    • Degas Your Solvent: Thoroughly sparge the solvent with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use.[7][13]

    • Evacuate and Backfill: Assemble your reaction vessel with all solid reagents, then evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to remove all traces of oxygen.[13]

Visual Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving issues with your reaction.

// Node styles start_node [label="Start: Low Yield with\n3-Formyl-2-methoxyphenylboronic acid pinacol ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow start_node -> d1 [label="Analyze Reaction Outcome"]; d1 [label="Significant Starting\nMaterial Remaining?", style=filled, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

d1 -> p1 [label="Yes"]; p1 [label="Suspect Inefficient Catalysis\nor Suboptimal Conditions", style=filled, shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; p1 -> s1; s1 [label="1. Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos) with a Pd Pre-catalyst.\n2. Increase Temperature to 90-110 °C.", style=filled, shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1 -> d2;

d1 -> d3 [label="No"]; d3 [label="Major Byproducts Observed?", style=filled, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d3 -> p2 [label="Yes"]; p2 [label="Suspect Protodeboronation\nor Homocoupling", style=filled, shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; p2 -> s2; s2 [label="1. Use Anhydrous Conditions (K₃PO₄ / Dry Toluene).\n2. Ensure Thorough Degassing (Evacuate/Backfill 3x).\n3. Use a more active catalyst to accelerate coupling.", style=filled, shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

d2 [label="Still Low Yield?", style=filled, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d2 -> s3 [label="Yes"]; s3 [label="Switch to a Stronger Base\n(e.g., K₃PO₄ or Cs₂CO₃)", style=filled, shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

d2 -> end_node [label="No"]; s3 -> end_node; s2 -> end_node; d3 -> end_node [label="No"];

end_node [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot

Caption: A logical troubleshooting workflow for the Suzuki coupling.

Optimized Experimental Protocol

This protocol incorporates best practices for setting up a Suzuki-Miyaura coupling with a challenging, air-sensitive catalyst system.

Reagents:

  • Aryl Halide (Ar-X): 1.0 equiv

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester: 1.2 - 1.5 equiv

  • Palladium Pre-catalyst (e.g., XPhos Pd G3): 2 mol %

  • Base (e.g., K₃PO₄, finely ground): 2.0 - 3.0 equiv

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Connect it to a Schlenk line or manifold. Evacuate the vessel under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a minimum of three times to ensure a completely inert atmosphere.[13]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stirring & Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress periodically by taking aliquots (via syringe) and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Sources

Optimization

Technical Support Center: 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional reagent—possessing both a nucleophilic boronic ester for cross-coupling and an electrophilic aldehyde for further derivatization—its reactivity profile is nuanced. This guide provides in-depth, field-proven insights into potential side reactions, troubleshooting protocols, and the underlying chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for 3-Formyl-2-methoxyphenylboronic acid pinacol ester?

The primary degradation pathways are hydrolysis of the pinacol ester to the free boronic acid and protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond.[1][2] While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis, especially in the presence of water under either acidic or basic conditions.[3][4] This hydrolysis can be a prelude to protodeboronation, which is often accelerated at higher pH.[1][5]

Q2: How should I properly store this reagent to ensure its long-term stability?

To minimize degradation, the reagent should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C is common practice), and protected from light and moisture.[6] The pinacol ester moiety enhances stability for storage compared to the free boronic acid, but careful handling is still necessary to prevent gradual hydrolysis from atmospheric moisture.[6]

Q3: My Suzuki-Miyaura reaction with this reagent is giving a low yield of the desired product along with several byproducts. What are the most likely culprits?

Low yields in Suzuki-Miyaura couplings involving this reagent typically stem from three main side reactions:

  • Protodeboronation: Your starting material is converted to 2-methoxybenzaldehyde, consuming the boronic ester before it can couple.[1][7]

  • Homocoupling: Two molecules of the boronic ester react to form a symmetrical biaryl, a common byproduct in palladium-catalyzed couplings.[8][9]

  • Hydrolysis: The boronic ester hydrolyzes to the less reactive boronic acid, which can slow down the reaction or participate differently in the catalytic cycle.[3]

The specific conditions of your reaction—particularly the base, solvent, temperature, and effectiveness of degassing—will determine which of these side reactions predominates.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

Problem 1: Significant Protodeboronation Detected

Symptom: You observe the formation of 2-methoxybenzaldehyde as a major byproduct in your reaction mixture, confirmed by GC-MS or ¹H NMR analysis.

Root Cause Analysis: Protodeboronation is the cleavage of the aryl C–B bond, which is replaced by a C–H bond from a proton source (typically water or alcohol).[1] This process is often base-catalyzed and can occur via two pathways: direct protodeboronation of the boronic ester or, more commonly, hydrolysis to the boronic acid followed by its protodeboronation.[2][5] The presence of both a base and a proton source, fundamental components of many Suzuki-Miyaura couplings, creates a favorable environment for this unwanted reaction.[1]

Expert Recommendation: The key to suppressing protodeboronation is to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of C–B bond cleavage.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. While some Suzuki protocols tolerate water, it is a key reagent for protodeboronation.

  • Optimize the Base: The choice of base is critical. Strongly alkaline aqueous bases (e.g., NaOH, KOH) can accelerate hydrolysis and subsequent protodeboronation.[1] Consider using non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective in the catalytic cycle but are less likely to promote protodeboronation.

  • Degas Rigorously: While oxygen is more commonly associated with homocoupling, ensuring an inert atmosphere (by purging with argon or nitrogen) is good practice to maintain catalyst activity and reaction integrity.

  • Select a High-Activity Catalyst System: Employ a palladium catalyst and ligand system known for rapid transmetalation and reductive elimination. This kinetically favors the desired product formation. For example, catalyst systems using bulky, electron-rich phosphine ligands can accelerate the cross-coupling pathway.[10]

  • Control Reaction Temperature: Do not overheat the reaction. While higher temperatures can increase the rate of cross-coupling, they often accelerate the rate of decomposition even more. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

Diagram 1: The Protodeboronation Side Reaction

G cluster_main Protodeboronation Pathway Start 3-Formyl-2-methoxyphenyl boronic acid pinacol ester Hydrolysis Hydrolysis (+ H₂O, Base) Start->Hydrolysis Common Pathway Direct Direct Protonolysis Start->Direct Less Common BA 3-Formyl-2-methoxyphenyl boronic acid Hydrolysis->BA Protonolysis Protonolysis (H⁺ Source) BA->Protonolysis End Byproduct: 2-Methoxybenzaldehyde Protonolysis->End Direct->End

Caption: Major pathway for protodeboronation often involves initial hydrolysis.

Problem 2: Formation of a Symmetrical Dimer (Homocoupling)

Symptom: Your analysis shows a significant peak corresponding to the symmetrical biaryl, 2,2'-dimethoxy-3,3'-diformylbiphenyl.

Root Cause Analysis: Palladium-catalyzed oxidative homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings.[8][11] It can occur through several mechanisms, but a common pathway involves the reaction of two organoboron molecules with the palladium center, often facilitated by an oxidant (like trace oxygen). This side reaction consumes your starting material and the palladium catalyst, reducing the yield of the desired heterodimer.

Expert Recommendation: Minimizing homocoupling requires careful control over the reaction atmosphere and stoichiometry.

Troubleshooting Protocol:

  • Thorough Degassing is Non-Negotiable: Oxygen is a known promoter of oxidative homocoupling. Degas your solvent and the entire reaction setup using a robust method such as three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Control Stoichiometry: Ensure that the aryl halide is the limiting reagent if possible. An excess of the boronic ester can favor homocoupling, especially after the aryl halide has been consumed.

  • Catalyst and Ligand Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screen different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands.

  • Add a Reducing Agent (Advanced): In some specific cases, small amounts of a mild reducing agent can help keep the palladium in its Pd(0) active state and disfavor oxidative pathways, but this should be approached with caution as it can interfere with the main catalytic cycle.

Diagram 2: Competing Suzuki Pathways

G Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation (Ar'-B(pin)) PdII->Trans Desired Pathway Homo_Trans Transmetalation (2x Ar'-B(pin)) PdII->Homo_Trans Undesired Pathway PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Desired Product (Ar-Ar') RE->Product PdII_Homo Ar'-Pd(II)-Ar' Homo_Trans->PdII_Homo Homo_RE Reductive Elimination PdII_Homo->Homo_RE Homo_RE->Pd0 Byproduct Homocoupling (Ar'-Ar') Homo_RE->Byproduct

Caption: The catalytic cycle showing desired cross-coupling vs. undesired homocoupling.

Problem 3: Reagent Degradation During Workup or Purification

Symptom: You isolate your product, but subsequent analysis shows impurities that were not present in the crude reaction mixture, or you experience difficulty purifying the reagent itself on silica gel.

Root Cause Analysis: Boronic acid pinacol esters can be sensitive to silica gel chromatography.[7] The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the ester back to the more polar boronic acid. This leads to streaking on TLC plates, poor separation during column chromatography, and potential for on-column decomposition.

Expert Recommendation: Avoid prolonged exposure to protic or acidic environments during workup and purification.

Troubleshooting Protocol:

  • Neutralize Silica Gel: If column chromatography is unavoidable, consider using silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica in the eluent containing a small amount of a non-polar amine, like triethylamine (~1% v/v), then packing the column as usual.

  • Alternative Purification Methods: Whenever possible, use non-chromatographic purification methods such as recrystallization or distillation if the product is amenable.

  • Aqueous Workup Best Practices: When performing an aqueous workup, use neutral or slightly basic water (e.g., saturated NaHCO₃ solution) instead of acidic washes. Minimize the contact time between the organic layer containing your product and the aqueous phase.

  • Use Alternative Sorbents: For particularly sensitive compounds, consider using alternative stationary phases like alumina (neutral or basic) or a reversed-phase column for purification.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2–8 °CSlows kinetic degradation pathways.
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation and minimizes exposure to atmospheric moisture.
Moisture Store in a desiccatorPrevents hydrolysis of the pinacol ester to the boronic acid.[3]
Light Amber vial / dark locationProtects against potential photochemical degradation.
Handling Weigh and dispense under an inert atmosphereMinimizes exposure to air and moisture during use.

Table 2: Troubleshooting Summary

Observed Side ProductPrimary CauseKey Mitigation Strategy
2-MethoxybenzaldehydeProtodeboronationUse anhydrous conditions and a non-aqueous base (e.g., K₃PO₄).[1][5]
2,2'-Dimethoxy-3,3'-diformylbiphenylHomocouplingRigorously degas the reaction mixture to remove oxygen.[8]
Boronic Acid (from ester)HydrolysisNeutralize silica gel for chromatography; minimize contact with water.[3][7]

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available at: [Link]

  • Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • ResearchGate. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • National Institutes of Health. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]

  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available at: [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

  • ChemBK. 4-Formylphenylboronic acid pinacol ester. Available at: [Link]

  • eScholarship.org. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]

  • Fauré, A. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Organic Syntheses Procedure. (2022). (Dimethylphenylsilyl)boronic acid pinacol ester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from 3-Formyl-2-methoxyphenylboronic acid pinacol ester Reactions

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The unique structural features of this reagent—a sterically influential ortho-methoxy group, a reactive formyl (aldehyde) group, and a sensitive boronic acid pinacol ester—necessitate a nuanced approach to product isolation and purification.

This resource is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the issues you may encounter in the lab.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific problems observed during the purification of reaction products derived from 3-Formyl-2-methoxyphenylboronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Question 1: My desired biaryl aldehyde product is showing low recovery after silica gel column chromatography. The TLC shows significant tailing or material at the baseline. What is happening and how can I fix it?

Probable Cause: This is a classic issue when purifying compounds containing boronic acid pinacol esters. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and product loss. Furthermore, the acidic nature of silica gel can catalyze the hydrolysis of the pinacol ester to the more polar boronic acid, which will then remain at the baseline.

Solutions:

  • Deactivation of Silica Gel: You can mitigate the acidity of your silica gel. A common method is to use a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%). This will cap the acidic silanol groups.

  • Boric Acid Impregnated Silica Gel: A highly effective method is to use silica gel impregnated with boric acid. This suppresses the over-adsorption of the pinacol ester, leading to a much-improved recovery.

    Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel

    • Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

    • Create a slurry of the silica gel in the boric acid/methanol solution in a flask.

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica with ethanol (approximately 600 mL for 100 g of silica).

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. This boric acid-impregnated silica is now ready for column packing.

  • Alternative Stationary Phase: Consider using neutral alumina as your stationary phase. For many less polar products, it can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause issues with boronic esters.

Question 2: My final product is contaminated with a significant amount of a symmetrical biaryl, which I suspect is a homocoupling product of my starting boronic ester. How can I remove it and prevent its formation?

Probable Cause: Homocoupling of boronic acids or their esters is a common side reaction in Suzuki-Miyaura couplings.[1] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1] The ortho-methoxy group on your starting material may also influence the electronic properties of the boronic ester, potentially affecting its propensity for homocoupling.

Solutions for Prevention:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thus suppressing homocoupling.[2]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂).

Solutions for Removal:

  • Recrystallization: If your desired cross-coupled product and the homocoupling byproduct have sufficiently different polarities and solubilities, recrystallization can be a highly effective purification method.[3] Experiment with a range of solvent systems (e.g., hexanes/ethyl acetate, toluene, ethanol/water).

  • Preparative HPLC: For challenging separations, reverse-phase preparative HPLC can provide high-purity material, although it is less scalable than recrystallization.

Question 3: After workup and purification, my NMR spectrum shows impurities that I suspect are related to the aldehyde group. What are possible side reactions and how do I avoid them?

Probable Cause: The formyl group is generally well-tolerated in Suzuki couplings.[1][4] However, it can undergo side reactions under certain conditions. Strong bases used in the reaction or workup could potentially lead to Cannizzaro-type reactions if the aldehyde is non-enolizable, or aldol reactions if it is. Over-reduction is a possibility if a reducing agent is used to quench the reaction.

Solutions:

  • Choice of Base: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄ rather than strong hydroxide bases.

  • Careful Quenching: Avoid using strong reducing agents like NaBH₄ to quench the reaction if unreacted starting material or product aldehyde is present, unless a subsequent reduction is intended. A simple aqueous quench is often sufficient.

  • Bisulfite Extraction for Unreacted Aldehyde: If you have unreacted 3-Formyl-2-methoxyphenylboronic acid pinacol ester, you can selectively remove it from the crude product using a bisulfite extraction. Aldehydes react with sodium bisulfite to form water-soluble adducts.[5][6][7][8][9]

    Experimental Protocol: Bisulfite Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite.

    • Separate the aqueous layer. The desired biaryl aldehyde product should remain in the organic layer, while the unreacted starting aldehyde is extracted into the aqueous phase.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove residual palladium catalyst from my final product?

A1: Residual palladium can be detrimental to downstream applications and is a major concern in pharmaceutical synthesis.[10] Several methods can be employed:

  • Chromatography: Often, standard column chromatography is sufficient to remove the bulk of the palladium complexes.[11]

  • Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb palladium. However, be aware that this can sometimes lead to product loss due to non-specific adsorption.

  • Palladium Scavengers: A variety of commercially available solid-supported scavengers (e.g., silica-based thiols or amines) are highly effective at selectively binding and removing palladium. The crude product solution is simply stirred with the scavenger, which is then filtered off.

Q2: My NMR analysis of the purified product shows the presence of the corresponding boronic acid instead of the pinacol ester. How can I prevent this hydrolysis?

A2: Pinacol esters are susceptible to hydrolysis, especially in the presence of water and acid or base.[12] This is a very common issue during both aqueous workups and chromatography on silica gel.[12]

  • Anhydrous Conditions: If possible, perform your workup under anhydrous conditions.

  • Minimize Contact with Water: During aqueous workups, minimize the time the product is in contact with the aqueous phase and avoid strongly acidic or basic conditions.

  • Chromatography Considerations: As mentioned in the troubleshooting guide, use boric acid-impregnated silica or neutral alumina to prevent on-column hydrolysis.

Q3: How does the ortho-methoxy group in 3-Formyl-2-methoxyphenylboronic acid pinacol ester affect the reaction and purification?

A3: The ortho-methoxy group can have several effects. Electronically, it is an electron-donating group, which can influence the reactivity of the boronic ester. Sterically, its presence can hinder the approach to the boron center. During the reaction, the oxygen of the methoxy group can potentially chelate to the palladium center, which may affect the reaction rate and selectivity.[13][14] In terms of purification, the presence of the methoxy group will influence the polarity of your product, which should be considered when choosing a solvent system for chromatography or recrystallization.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is always recommended:

  • ¹H and ¹³C NMR: Provides structural confirmation and information about the presence of impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying the mass of the desired product and any byproducts.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. However, be aware of the potential for on-column hydrolysis of any remaining boronic acid pinacol ester functionalities.[12] Using aprotic solvents for sample preparation and carefully selected columns and mobile phases can minimize this issue.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_reaction Reaction & Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude Reaction Mixture (Product, Byproducts, Catalyst) Workup Aqueous Workup Crude->Workup Chromatography Column Chromatography (Boric Acid-Treated Silica or Neutral Alumina) Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Scavenging Palladium Scavenging Recrystallization->Scavenging Analysis Purity & Structural Analysis (NMR, LC-MS, HPLC) Scavenging->Analysis PureProduct Pure Biaryl Aldehyde Analysis->PureProduct

Caption: A typical workflow for the purification of biaryl aldehydes.

Troubleshooting Logic Diagram

TroubleshootingLogic start Problem Observed During Purification low_recovery Low Recovery / Tailing on TLC Cause: Adsorption/Hydrolysis on Silica start->low_recovery Chromatography Issue homocoupling Homocoupling Impurity Cause: O₂ / Pd(II) Presence start->homocoupling Impurity by NMR/LCMS aldehyde_side_reactions Aldehyde-Related Impurities Cause: Base Strength / Workup start->aldehyde_side_reactions Impurity by NMR/LCMS solution_low_recovery Solution: - Boric Acid-Treated Silica - Neutral Alumina - Base-Washed Silica low_recovery->solution_low_recovery solution_homocoupling Prevention: - Rigorous Degassing - Mild Reducing Agent Removal: - Recrystallization homocoupling->solution_homocoupling solution_aldehyde Prevention: - Use Weaker Base (e.g., K₂CO₃) Removal: - Bisulfite Extraction aldehyde_side_reactions->solution_aldehyde

Caption: Decision tree for troubleshooting common purification issues.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Mild, General Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 539-546. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455–468. [Link]

  • Clayden, J., Lai, L. W., & Bracegirdle, A. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 4, 47. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 53(14), 3621–3624. [Link]

  • Terfort, A., & Brunner, H. (1996). A new protective group for thiols for the Suzuki cross-coupling reaction. Journal of the Chemical Society, Chemical Communications, (12), 1441-1442. [Link]

  • Baudoin, O. (2005). Transition-Metal-Catalyzed Arylation of Unactivated C(sp3)−H Bonds. Chemistry–A European Journal, 11(23), 6620–6627. [Link]

  • Welch, C. J., et al. (2005). The Trouble with Palladium. Organic Process Research & Development, 9(2), 198–203. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(4), 1022–1029. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 141–147. [Link]

  • Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1133–1137. [Link]

  • Walker, S. D., et al. (2004). An Evaluation of the Use of Solid-Supported Reagents and Scavengers in the Suzuki–Miyaura Reaction. Organic Process Research & Development, 8(6), 1059–1065. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • JoVE Science Education Database. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Science of Synthesis. (2010). Cross-Coupling Reactions. [Link]

Sources

Optimization

preventing decomposition of 3-Formyl-2-methoxyphenylboronic acid pinacol ester during reaction

Welcome to the technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester (and its analogs). This resource is designed for researchers, chemists, and drug development professionals who utilize this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester (and its analogs). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition during reactions, ensuring higher yields and product purity.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Low Yield with Protodeboronation as the Major Side-Reaction

Q: My reaction yield is significantly lower than expected. Mass spectrometry and NMR analysis of the crude mixture show a significant amount of 2-methoxybenzaldehyde, the protodeboronated byproduct. What is causing this and how can I prevent it?

A: The observation of 2-methoxybenzaldehyde points directly to protodeboronation (or protodeborylation), a common decomposition pathway for arylboronic acids and esters.[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For your specific reagent, this process is often accelerated by the reaction conditions, particularly the choice of base and the presence of a proton source (e.g., water).

Causality: Protodeboronation is frequently catalyzed by either acid or, more commonly in cross-coupling reactions, base.[1] The base-catalyzed mechanism typically involves the formation of a more reactive "ate" complex (a tetracoordinate boronate species) from your boronic ester. This intermediate is then susceptible to protonolysis by a proton source, leading to the undesired C-B bond cleavage.[3][4] While the pinacol ester is designed to be more stable than the corresponding boronic acid, it can first hydrolyze, and the resulting boronic acid is often more prone to rapid protodeboronation.[5]

Solutions & Protocols:

  • Strictly Anhydrous Conditions: Water is a primary proton source for protodeboronation.

    • Protocol: Use oven-dried or flame-dried glassware. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all reagents, including your base and coupling partner, are anhydrous. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Your Choice of Base: Strong, aqueous bases (e.g., NaOH, KOH, aqueous Na₂CO₃) are highly conducive to both ester hydrolysis and subsequent protodeboronation.

    • Recommendation: Switch to a non-aqueous, milder, or sterically hindered base.

BaseRecommended Solvent(s)Temperature Range (°C)Rationale & Comments
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THF80 - 110A strong, non-nucleophilic base that is only sparingly soluble in organic solvents, minimizing hydrolysis. Often highly effective.
CsF (Cesium Fluoride)Dioxane, THF60 - 100Activates the boronic ester for transmetalation without requiring water, thereby suppressing protodeboronation.[6]
K₂CO₃ (Potassium Carbonate)Toluene, Dioxane, DMF80 - 120A standard base, but ensure it is finely powdered and anhydrous. Can be less efficient than K₃PO₄ for challenging couplings.
Organic Bases (e.g., Et₃N, DIPEA)THF, Dioxane25 - 80Generally too weak to promote efficient transmetalation in many Suzuki couplings but can be useful in other contexts where minimal base strength is required.
  • Minimize Reaction Time and Temperature: Prolonged exposure to high temperatures increases the rate of decomposition.

    • Strategy: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If possible, screen for lower temperatures that still allow for an acceptable reaction rate. Efficient catalysts can help reduce both reaction time and required temperature.[7]

Issue 2: Product Loss and Streaking During Silica Gel Chromatography

Q: My reaction appears clean by crude NMR, but I'm experiencing significant product loss and streaking during purification on a standard silica gel column. What is happening?

A: This is a classic problem when purifying boronic acid pinacol esters. Two primary issues are at play:

  • Hydrolysis on Silica: Standard silica gel is inherently acidic and contains adsorbed water, which can hydrolyze your pinacol ester back to the more polar boronic acid.[8] The boronic acid streaks badly and may not elute with your solvent system.

  • Strong Adsorption: The Lewis acidic boron atom in your ester can strongly interact with the Lewis basic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption and product loss.[8][9]

Solutions & Protocols:

  • Deactivate the Silica Gel: The most effective solution is to passivate the active sites on the silica.

    • Base Treatment: Prepare your column slurry as usual, but add 0.5-1% triethylamine (NEt₃) to your eluent system. This neutralizes the acidic sites and competitively binds to the silanol groups.

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution before packing the column can suppress the over-adsorption of pinacol esters, leading to much better recovery.[8][9]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For many boronic esters, neutral alumina is a superior alternative to silica gel, as it lacks the acidic silanol groups.[10]

    • Quick Plug vs. Full Column: If the goal is simply to remove baseline impurities, a rapid filtration through a short plug of silica or Celite can minimize contact time and reduce degradation.[8]

Issue 3: Unidentified Byproducts Related to the Formyl Group

Q: My starting material is consumed, but my desired product yield is low, and I see several unidentified, often more polar, byproducts in my crude analysis. Could the aldehyde be reacting?

A: Yes. While the formyl (aldehyde) group is a valuable synthetic handle, it can be sensitive to certain reaction conditions, especially those involving strong bases or nucleophiles.

Potential Side Reactions:

  • Cannizzaro Reaction: In the presence of a strong base (like KOH) and no enolizable protons, aldehydes can disproportionate to form a corresponding alcohol and carboxylic acid. This is less common under typical cross-coupling conditions but is a possibility with overly harsh bases.

  • Aldol or Claisen-Schmidt Condensations: If other enolizable ketones or aldehydes are present, the formyl group can participate in base-catalyzed condensation reactions.

  • Reaction with Nucleophiles: If your reaction mixture contains other nucleophiles (e.g., amines, certain ligands), they could potentially react with the aldehyde.

Solutions:

  • Use a Milder Base: As with preventing protodeboronation, avoiding strong hydroxidic bases is key. K₃PO₄ or CsF are excellent choices.

  • Protect the Aldehyde: If milder conditions are still problematic, a protection strategy may be necessary.

    • Protocol: Convert the aldehyde to a more robust functional group, such as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). Perform your cross-coupling reaction, and then deprotect the acetal in a separate step to regenerate the aldehyde.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions with this reagent.

TroubleshootingWorkflow Start Low Yield or Impure Product Analysis Analyze Crude Reaction: NMR, LC-MS Start->Analysis Protodeboronation Protodeboronated Product (2-methoxybenzaldehyde) Observed? Analysis->Protodeboronation Identify Byproducts Hydrolysis Hydrolysis to Boronic Acid Observed? Protodeboronation->Hydrolysis No Sol_Protodeboronation Implement Solutions: 1. Use Anhydrous Conditions 2. Switch to Milder Base (K₃PO₄, CsF) 3. Lower Temp / Reduce Time Protodeboronation->Sol_Protodeboronation Yes OtherByproducts Other Complex Byproducts? Hydrolysis->OtherByproducts No Sol_Hydrolysis Implement Solutions: 1. Strictly Anhydrous Conditions 2. Avoid Aqueous Workup if Possible 3. Use Neutralized Silica/Alumina Hydrolysis->Sol_Hydrolysis Yes Sol_Formyl Implement Solutions: 1. Use Non-Nucleophilic Base 2. Protect Aldehyde (Acetal Formation) OtherByproducts->Sol_Formyl Yes End Re-run Optimized Reaction OtherByproducts->End No, Purification Issue? Sol_Protodeboronation->End Sol_Hydrolysis->End Sol_Formyl->End

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Formyl-2-methoxyphenylboronic acid pinacol ester? A1: To maximize shelf-life, store the compound under an inert atmosphere (Argon or Nitrogen), refrigerated (3-5 °C), and protected from light and moisture.[11] The pinacol ester moiety enhances stability compared to the free boronic acid, but it remains sensitive to hydrolysis over time if exposed to ambient air.[11]

Q2: What is the primary decomposition pathway I should be worried about? A2: Protodeboronation is the most common and irreversible decomposition pathway that consumes your reagent.[1] It is often preceded by the hydrolysis of the pinacol ester to the less stable boronic acid, making the exclusion of water a critical first line of defense.[5]

DecompositionPathways cluster_decomp Decomposition Pathways Start 3-Formyl-2-methoxyphenyl- boronic acid pinacol ester Desired Desired Coupled Product Start->Desired Successful Reaction (e.g., Suzuki Coupling) Hydrolysis Hydrolysis (+H₂O) Start->Hydrolysis Undesired Side-Reaction BoronicAcid Boronic Acid Intermediate Hydrolysis->BoronicAcid Protodeboronation Protodeboronation (+Proton Source) BoronicAcid->Protodeboronation Byproduct 2-Methoxybenzaldehyde Protodeboronation->Byproduct

Sources

Troubleshooting

dealing with steric hindrance in reactions of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Technical Support Center: 3-Formyl-2-methoxyphenylboronic acid pinacol ester Welcome to the technical support resource for 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support resource for 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but sterically challenging building block. Our goal is to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the chemical principles at play, ensuring the success of your synthetic endeavors.

The unique 1,2,3-trisubstituted pattern of this reagent, with a formyl and a methoxy group flanking the boronic ester, presents significant steric challenges. This guide directly addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Stability

Question: I'm concerned about the stability of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. How should I handle and store it?

Answer: Your concern is valid. While the pinacol ester significantly enhances the stability of the boronic acid compared to its free acid form, precautions are still necessary.[1] The primary pathway for degradation is hydrolysis of the C-B bond (protodeboronation) or hydrolysis of the pinacol ester back to the boronic acid.

  • Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (3-5 °C is common) to minimize exposure to atmospheric moisture and heat.[1]

  • Handling: When weighing and dispensing, work quickly and avoid prolonged exposure to humid air. Use anhydrous solvents and reagents in your reactions. The pinacol ester moiety offers better stability against hydrolysis under neutral or basic conditions compared to the free boronic acid, but it is not entirely immune.[1][2]

Section 2: The Suzuki-Miyaura Coupling Challenge

The Suzuki-Miyaura reaction is the most common application for this reagent, but its structure makes it a classic "difficult" coupling partner.

Question: My Suzuki-Miyaura coupling reaction with an aryl halide is giving very low yields or failing completely. What is the likely cause?

Answer: The primary culprit is severe steric hindrance. The methoxy and formyl groups ortho to the boronic ester create a crowded environment around the palladium catalyst, impeding key steps of the catalytic cycle.

  • Slow Transmetalation: The bulky ortho groups hinder the approach of the boronic ester to the palladium(II) center, slowing down the crucial transfer of the aryl group from boron to palladium.[2][3]

  • Difficult Reductive Elimination: After transmetalation, the two bulky groups on the palladium complex (your substrate's aryl group and the coupling partner's) must come together for the C-C bond-forming reductive elimination step. The steric clash between your substrate's ortho-substituents and the substituents on the coupling partner can make this step energetically unfavorable and slow.[4]

Question: How can I overcome this steric hindrance? What are the best catalysts, ligands, and conditions?

Answer: To overcome this challenge, you need a catalytic system specifically designed for sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a combination of a palladium precursor and a specialized, bulky, electron-rich ligand.[5][6]

G

Recommended Catalyst/Ligand Systems:

Modern catalyst systems are essential. These ligands are designed to accelerate oxidative addition and, more importantly, reductive elimination.

Ligand TypeSpecific ExamplesKey Advantages for this Substrate
Bulky Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, these ligands stabilize the active Pd(0) species and dramatically accelerate the rate-limiting reductive elimination step for hindered biaryls.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesThese are strong σ-donors that form very stable palladium complexes. Their bulk facilitates reductive elimination, making them highly efficient for creating tetra-ortho-substituted biaryls.[6][7]

Optimized Reaction Conditions:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precursors.

  • Base: A strong, non-nucleophilic base is critical. Weak bases like Na₂CO₃ are often insufficient.

    • Excellent choices: K₃PO₄, Cs₂CO₃, CsF, or K_t_BuO.[7] The base activates the boronic ester for transmetalation.[8]

  • Solvent: Anhydrous, polar aprotic solvents are preferred.

    • Excellent choices: 1,4-Dioxane, Toluene, 2-MeTHF.

  • Temperature: High temperatures are almost always required to overcome the activation energy barrier.

    • Recommendation: 100-120 °C. Microwave irradiation can be highly effective at reducing reaction times and improving yields for difficult couplings.[9]

Question: I am observing significant protodeboronation (replacement of the boronic ester with hydrogen). How can I minimize this side reaction?

Answer: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered arylboronic acids under harsh conditions.[2]

  • Use Anhydrous Conditions: Meticulously dry your solvent, base, and aryl halide. Water is the proton source for this side reaction.

  • Sparing Use of Base: While a strong base is needed, using a large excess can sometimes accelerate protodeboronation. Start with 2-3 equivalents.

  • Choose Your Base Wisely: In some systems, fluoride bases like CsF or KF can be less prone to causing protodeboronation than strong carbonate or phosphate bases.

  • Faster Reaction Rate: The faster your desired Suzuki coupling proceeds, the less time there is for the side reaction to occur. Using the highly active catalysts mentioned above is the best defense.

Section 3: Reactions of the Formyl Group

Question: My reductive amination of the formyl group is slow and gives poor conversion. What can I do?

Answer: Just as with the Suzuki coupling, the ortho-methoxy and ortho-boronic ester groups sterically shield the formyl group. This hinders both the initial formation of the iminium ion and the subsequent delivery of the hydride reducing agent.

G

Troubleshooting and Optimization Strategy:

  • Promote Imine Formation: The equilibrium for imine formation is often unfavorable with hindered aldehydes.

    • Recommendation: Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove the water formed and drive the reaction forward.

    • Alternative: Pre-form the imine by refluxing the aldehyde and amine in a solvent like toluene with a Dean-Stark trap before adding the reducing agent.

  • Select the Right Reducing Agent:

    • Avoid Bulky Hydrides: Very bulky reagents like lithium tri-sec-butylborohydride (L-Selectride®) will be too hindered to approach the imine.

    • Good Starting Point: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective for imines over aldehydes, but its bulk can sometimes be an issue.

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is a less bulky option, but it is highly toxic and requires careful pH control (slightly acidic) to be effective and safe.

    • For very difficult cases, a two-step procedure (imine formation followed by reduction with a less hindered reagent like NaBH₄) may be necessary, though this risks reduction of the aldehyde if imine formation is not complete.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Partners

This protocol is a robust starting point for coupling 3-Formyl-2-methoxyphenylboronic acid pinacol ester with a challenging aryl bromide.

  • Setup: To a flame-dried Schlenk tube or microwave vial, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Remove the vessel from the glovebox, place it under an argon atmosphere, and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M). Degas the mixture for another 10 minutes by bubbling argon through the solution.

  • Reaction: Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS. If using a microwave reactor, start with 120 °C for 30-60 minutes.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination

This protocol maximizes the chances of success by separating the imine formation and reduction steps.

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the boronic ester (1.0 equiv) and a primary amine (1.1 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).

  • Dehydration: Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap (or until TLC/LC-MS shows complete consumption of the aldehyde).

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine by column chromatography.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Oldridge, D. F., & Wolfe, J. P. (2009). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9721-9721. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(10), 1435–1437. [Link]

  • So, C. M., & Kwong, F. Y. (2011). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 50(34), 7892-7896. [Link]

  • D'Amico, F., & Gevorgyan, V. (2015). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 798, 13-21. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Nechaev, A. A., et al. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(5), 1402-1406. [Link]

  • Chemistry LibreTexts. (2021). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established mechanistic principles.

Introduction: The Challenge of a Doubly-Substituted Substrate

3-Formyl-2-methoxyphenylboronic acid pinacol ester presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of an ortho-formyl group, which is electron-withdrawing, and an ortho-methoxy group introduces steric hindrance and potential for competing reaction pathways. Understanding these intramolecular interactions is key to achieving high yields and purity. The formyl group can influence the electronic properties of the boronic ester, while the methoxy group may offer a beneficial chelation effect, potentially altering the reaction mechanism.[1] This guide will help you navigate these subtleties to optimize your coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low to no yield in the Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to inefficient transmetalation or catalyst inhibition.

    • Ineffective Base: The choice of base is critical for the activation of the boronic acid ester. For sterically hindered and electronically challenging substrates, a carefully selected base is paramount.

      • Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction remains sluggish, consider a stronger base like Cs₂CO₃. The use of aqueous base solutions is often beneficial, but for substrates prone to hydrolysis, anhydrous conditions with a base like KF might be necessary.[2]

    • Suboptimal Solvent: The solvent system plays a crucial role in the solubility of reagents and the stabilization of catalytic intermediates.

      • Recommendation: A mixture of an organic solvent and water is often effective. Dioxane/water or THF/water mixtures are common starting points.[3][4] For substrates with poor solubility, consider more polar aprotic solvents like DMF or NMP, although be mindful of potential side reactions at higher temperatures.[5]

    • Catalyst and Ligand Inefficiency: The steric bulk and electronic properties of the palladium catalyst and its ligand are critical for overcoming the challenges posed by the ortho-substituents.

      • Recommendation: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often required. Consider using Buchwald ligands such as SPhos or XPhos, which are known to be effective for challenging substrates.[2][6] If standard catalysts like Pd(PPh₃)₄ are failing, switching to a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle, can be beneficial.

Issue 2: Significant Protodeboronation

  • Question: I am observing a significant amount of 2-methoxybenzaldehyde as a byproduct. How can I minimize this protodeboronation?

  • Answer: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is particularly prevalent with boronic acids bearing electron-withdrawing groups.

    • Minimize Water Content: While aqueous bases can be beneficial, excess water can promote hydrolysis of the pinacol ester to the more labile boronic acid, which can then undergo protodeboronation.

      • Recommendation: If protodeboronation is significant, try reducing the amount of water in your solvent system or switch to anhydrous conditions. Using a base like KF or CsF in an anhydrous solvent like THF or 2-MeTHF can be effective.

    • "Slow-Release" Strategy: Using a more stable boronate ester that slowly hydrolyzes in situ to the active boronic acid can keep the concentration of the reactive species low, thus minimizing side reactions. While you are already using a pinacol ester, other derivatives like MIDA boronates are designed for this purpose.[7]

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.

      • Recommendation: Aim for the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed.

Issue 3: Formation of Homocoupled Byproducts

  • Question: I am seeing byproducts from the homocoupling of my aryl halide starting material. What causes this and how can I prevent it?

  • Answer: Homocoupling of the aryl halide (Ullmann coupling) can occur, especially at higher temperatures or in the presence of oxygen.

    • Ensure Anoxic Conditions: Oxygen can promote the homocoupling pathway.

      • Recommendation: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Optimize Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

      • Recommendation: Bulky, electron-rich ligands often favor the desired cross-coupling pathway.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the methoxy group in this specific coupling?

    • A1: The ortho-methoxy group can have a dual effect. It contributes to steric hindrance around the reaction center. However, it can also act as a coordinating group to the palladium center, which may stabilize the catalytic intermediate and promote the desired reductive elimination step. This chelation effect has been observed to be beneficial in other ortho-substituted systems.[1]

  • Q2: Is the pinacol ester the best choice for this substrate?

    • A2: Pinacol esters are generally more stable than the corresponding boronic acids and are a good starting point to mitigate protodeboronation.[8] However, their stability can sometimes lead to slower reaction rates due to the sterically hindered boron center.[9] If you face issues with reactivity, it might be worth exploring other boronate esters, such as neopentyl glycol esters, which have shown good reactivity under anhydrous conditions.[8]

  • Q3: How should I monitor the progress of my reaction?

    • A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.

  • Q4: What is the optimal catalyst loading?

    • A4: For standard couplings, a catalyst loading of 1-2 mol% is typical. For challenging substrates like this one, you may need to increase the loading to 3-5 mol% to achieve a reasonable reaction rate.

Experimental Protocols and Data

Protocol 1: General Screening Conditions for Base and Solvent Optimization

This protocol provides a starting point for optimizing the reaction conditions for the coupling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (3.0 equiv)

  • Solvent (0.1 M concentration of aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add the aryl bromide, 3-Formyl-2-methoxyphenylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
Entry Base Solvent System (v/v) Temperature (°C) Notes
1K₂CO₃Dioxane / H₂O (4:1)90A standard starting point for many Suzuki couplings.
2K₃PO₄THF / H₂O (4:1)80A slightly stronger base, often effective for hindered substrates.
3Cs₂CO₃2-MeTHF / H₂O (10:1)100A stronger base that can improve yields for difficult couplings.
4KFAnhydrous THF80Anhydrous conditions to minimize protodeboronation.
5Na₃PO₄Dioxane / H₂O (4:1)90An alternative inorganic base that has shown success in some systems.[3]

Visualizing the Process: Diagrams

To better understand the reaction and troubleshooting workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Troubleshooting_Workflow start Low Yield or No Reaction check_base Is the base optimal? start->check_base change_base Screen stronger bases (K3PO4, Cs2CO3) check_base->change_base No check_solvent Is the solvent system appropriate? check_base->check_solvent Yes change_base->check_solvent change_solvent Try different solvent mixtures (e.g., 2-MeTHF/H2O) check_solvent->change_solvent No check_catalyst Is the catalyst/ligand effective? check_solvent->check_catalyst Yes change_solvent->check_catalyst change_catalyst Use bulky, electron-rich ligands (SPhos, XPhos) or pre-catalysts check_catalyst->change_catalyst No side_reaction Significant Side Reactions? check_catalyst->side_reaction Yes success Optimized Reaction change_catalyst->success protodeboronation Protodeboronation? side_reaction->protodeboronation Yes side_reaction->success No reduce_water Use anhydrous conditions (KF/THF) protodeboronation->reduce_water Yes homocoupling Homocoupling? protodeboronation->homocoupling No reduce_water->success degas Ensure rigorous anoxic conditions homocoupling->degas Yes homocoupling->success No degas->success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • García-Melchor, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis. Available at: [Link]

  • Wang, D., et al. (2017). Optimization of Suzuki-Miyaura Cross-Coupling Reaction on DNA. Frontiers in Chemistry. Available at: [Link]

  • Carreira, E. M., et al. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Dalton Transactions. Available at: [Link]

  • Reddit r/Chempros (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Troubleshooting

impact of water on the stability of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Welcome to the dedicated technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester (Product No. 3F2M-Bpin).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Formyl-2-methoxyphenylboronic acid pinacol ester (Product No. 3F2M-Bpin). This document is intended for researchers, medicinal chemists, and process development scientists. Here, we leverage our extensive field experience to provide practical solutions to common challenges encountered when working with this versatile but sensitive reagent. Our focus is on the critical impact of water on the compound's stability and how to mitigate its effects to ensure experimental success.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. We diagnose the likely causes, rooted in the compound's chemistry, and provide step-by-step corrective actions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling reaction using 3F2M-Bpin, but after the recommended reaction time, LC-MS analysis shows primarily unreacted starting material or low conversion to the desired product.

Underlying Causality: The success of a Suzuki-Miyaura coupling hinges on the efficient transmetalation of the aryl group from boron to the palladium catalyst. While boronic acid pinacol esters (Bpins) are used for their improved stability over free boronic acids, the active species in many catalytic cycles is the boronic acid or a boronate salt, which is formed in situ via hydrolysis of the ester.[1][2] Insufficient or uncontrolled hydrolysis can disrupt the catalytic cycle. Conversely, excessive water and harsh basic conditions can lead to competing degradation pathways.

Troubleshooting Workflow:

G cluster_solutions Corrective Actions start Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Check 3F2M-Bpin for degradation (hydrolysis). - Confirm catalyst/ligand activity. start->check_reagents check_conditions 2. Assess Reaction Conditions - Was the solvent properly degassed? - Is the base appropriate and fully dissolved? check_reagents->check_conditions Reagents OK sol_reagents Use fresh, properly stored 3F2M-Bpin. Test catalyst on a known reaction. check_reagents->sol_reagents Degradation Suspected hydrolysis_issue 3. Investigate Hydrolysis Balance - Is there sufficient water for in-situ hydrolysis? - Is protodeboronation observed? check_conditions->hydrolysis_issue Conditions OK sol_conditions Rigorously degas solvents (freeze-pump-thaw). Use a phase-transfer catalyst if base solubility is low. Consider a different base (e.g., K₃PO₄, Cs₂CO₃). check_conditions->sol_conditions Oxygen/Base Issues sol_hydrolysis Optimize water content (e.g., 10:1 dioxane:water). If protodeboronation is high, switch to milder base (KF) or anhydrous conditions. hydrolysis_issue->sol_hydrolysis Imbalance Detected

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Detailed Corrective Actions:

  • Re-evaluate Water Content: The pinacol ester must hydrolyze to participate effectively in the catalytic cycle. If you are running the reaction under strictly anhydrous conditions, this may be the issue.

    • Action: Introduce a controlled amount of degassed water. A common starting point is a 10:1 ratio of organic solvent (e.g., dioxane, THF) to water.[3]

  • Check for Competing Degradation: If your reaction medium is too aqueous or the base is too strong, you may be promoting side reactions faster than the desired coupling.

    • Action: Analyze the crude reaction mixture for the presence of 2-methoxybenzaldehyde (from protodeboronation) and 3-formyl-2-methoxyphenylboronic acid. If these are major components, reduce the water content or switch to a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3][4]

  • Catalyst and Base Selection: The steric bulk of the pinacol ester can sometimes slow down the formation of key palladium intermediates.[1]

    • Action: Ensure your ligand is sufficiently electron-rich and bulky (e.g., SPhos, XPhos) to promote the catalytic cycle. Ensure the base is strong enough to activate the boronic acid but not so strong that it promotes rampant degradation.[5]

Issue 2: Inconsistent Purity Analysis by Reversed-Phase HPLC

You are analyzing a sample of 3F2M-Bpin using standard reversed-phase HPLC (e.g., C18 column, water/acetonitrile mobile phase) and observe a growing peak corresponding to the more polar boronic acid, making accurate purity assessment impossible.

Underlying Causality: This is a classic analytical challenge for pinacol boronate esters. The aqueous component of the mobile phase, especially when combined with acidic additives like formic or trifluoroacetic acid, can catalyze the hydrolysis of the ester directly on the column.[6][7] The acidic silanol groups on the silica stationary phase can also contribute to this degradation.[8][9]

Troubleshooting and Optimized Protocols:

  • Modify Sample Preparation:

    • Action: Dissolve the sample in a dry, aprotic solvent like acetonitrile or THF immediately before injection.[9] Avoid using water or methanol as the sample diluent.

  • Optimize RP-HPLC Conditions:

    • Action: Remove any acid modifier from your mobile phase. If buffering is required, consider highly basic mobile phases (pH > 10) which can sometimes stabilize the compound.[6] Use a column known for low silanol activity or one that is end-capped. A shorter run time will also minimize the compound's contact with the aqueous mobile phase.[8]

  • Switch to an Alternative Chromatographic Technique:

    • Action (Recommended): Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis. This technique provides excellent retention and selectivity for both the pinacol ester and its corresponding boronic acid, allowing for accurate quantification of both.[10]

ParameterStandard RP-HPLCOptimized RP-HPLCHILIC (Recommended)
Sample Diluent Often ACN/Water100% Acetonitrile (dry) 100% Acetonitrile (dry)
Mobile Phase Water/ACN + 0.1% FA/TFAWater/ACN (No acid)Acetonitrile/Water (e.g., 95:5) + buffer
Column Standard C18C18 with low silanol activityZIC-cHILIC or similar
Observed Hydrolysis High and variableLow to moderateMinimal to none [10]
Table 1: Comparison of analytical conditions for 3F2M-Bpin purity assessment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Formyl-2-methoxyphenylboronic acid pinacol ester?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[11] It is critical to protect it from moisture and light. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q2: I see some clumps in my solid material. Is it degraded?

A2: Clumping may indicate moisture absorption, which is the first step toward hydrolysis. While not definitive, it warrants caution. The most reliable way to check for degradation is via NMR or HILIC analysis. The key diagnostic signals for hydrolysis are the appearance of the free boronic acid (a new, more polar spot on TLC or peak in HILIC) and free pinacol (a sharp singlet at ~1.2-1.3 ppm in ¹H NMR).

Q3: What is the chemical mechanism of water-induced degradation?

A3: The primary degradation pathway in the presence of water is the hydrolysis of the pinacol ester back to the corresponding boronic acid and pinacol. This is a reversible equilibrium reaction. The presence of acid or base catalyzes this process. The Lewis acidic boron atom is attacked by a water molecule, leading to a tetrahedral intermediate which then collapses, cleaving the B-O bonds of the pinacol ring.

G cluster_main Hydrolysis of 3F2M-Bpin Bpin 3-Formyl-2-methoxyphenyl boronic acid pinacol ester (Stable Form) BA 3-Formyl-2-methoxyphenyl boronic acid (Hydrolyzed Form) Bpin->BA + 2 H₂O BA->Bpin - 2 H₂O (Pinacol) Acid H⁺ Base OH⁻ Silica Acidic Silica (SiO₂-H)

Caption: Reversible hydrolysis of the pinacol ester to the boronic acid.

Q4: Can the formyl (-CHO) group react with water?

A4: Yes. Like many aldehydes, the formyl group can exist in equilibrium with its hydrate form (a geminal diol) in the presence of water. This is typically a reversible process and may not interfere with reactions like Suzuki coupling. However, under acidic conditions, it can also form acetals if alcohols (like methanol or ethanol) are present as solvents, which would act as a protecting group. Be mindful of this possibility if you observe unexpected mass signals or changes in polarity.

Q5: My subsequent reaction step is sensitive to boronic acids. How can I ensure my 3F2M-Bpin is free from its hydrolyzed form?

A5: If you suspect hydrolysis has occurred, you can attempt to remove the more polar boronic acid. A simple method is to dissolve the material in a non-polar organic solvent like diethyl ether or ethyl acetate and filter it through a short plug of silica gel treated with a non-nucleophilic base (like triethylamine) to neutralize acidic sites.[12] However, the most robust solution is to use fresh, properly stored material for sensitive applications.

References

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed, [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar, [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate, [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate, [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate, [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH, [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate, [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

< For the discerning researcher in medicinal chemistry and materials science, the choice of building block is a critical determinant of synthetic efficiency and molecular complexity. 3-Formyl-2-methoxyphenylboronic acid...

Author: BenchChem Technical Support Team. Date: January 2026

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For the discerning researcher in medicinal chemistry and materials science, the choice of building block is a critical determinant of synthetic efficiency and molecular complexity. 3-Formyl-2-methoxyphenylboronic acid pinacol ester has emerged as a versatile and valuable reagent, offering a unique combination of functionalities that unlock access to a diverse array of molecular architectures. This guide provides an in-depth, data-driven comparison of its synthetic applications against viable alternatives, empowering you to make informed decisions for your research endeavors.

Introduction to a Multifunctional Building Block

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a trifunctional reagent, possessing a boronic ester, an aldehyde, and a methoxy group on a phenyl ring. This strategic arrangement of functional groups allows for a wide range of selective chemical transformations, making it a powerful tool for the synthesis of complex organic molecules. The boronic ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional control and functional group tolerance.[1][2][3] The aldehyde group serves as a versatile handle for a plethora of classical organic reactions, including reductive aminations, Wittig reactions, and condensations.[4] Finally, the methoxy group can influence the electronic properties of the aromatic ring and offers a potential site for further modification.

This guide will explore the characterization of products derived from this reagent, with a focus on comparing its performance in key synthetic transformations against alternative methodologies. We will delve into the nuances of reaction efficiency, product purity, and overall synthetic strategy, supported by experimental data and authoritative literature.

I. Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most prominent application of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, providing a direct route to ortho-formyl biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[5][6]

Comparative Analysis: Direct Coupling vs. Multi-step Alternatives

A common alternative to the direct Suzuki-Miyaura coupling with 3-Formyl-2-methoxyphenylboronic acid pinacol ester involves a multi-step sequence, often starting from a biaryl compound that is subsequently functionalized with a formyl group. Let's compare these approaches for the synthesis of a hypothetical target molecule, 2'-methoxy-2-formylbiphenyl.

Method A: Direct Suzuki-Miyaura Coupling

This approach utilizes 3-Formyl-2-methoxyphenylboronic acid pinacol ester and a suitable aryl halide.

Suzuki_Miyaura_Workflow reagent1 3-Formyl-2-methoxyphenylboronic acid pinacol ester reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Aryl Halide (e.g., Bromobenzene) reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction product 2'-Methoxy-2-formylbiphenyl reaction->product

Caption: Direct synthesis of a biaryl aldehyde via Suzuki-Miyaura coupling.

Method B: Multi-step Formylation Approach

This alternative route typically starts with the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with an aryl halide, followed by a separate formylation step.

Multistep_Formylation_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Formylation start_reagent1 2-Methoxyphenylboronic acid reaction1 Coupling start_reagent1->reaction1 start_reagent2 Aryl Halide (e.g., Bromobenzene) start_reagent2->reaction1 catalyst1 Pd Catalyst + Base catalyst1->reaction1 intermediate 2-Methoxybiphenyl reaction2 Formylation intermediate->reaction2 formylation_reagent Formylating Agent (e.g., Vilsmeier-Haack) formylation_reagent->reaction2 product 2'-Methoxy-2-formylbiphenyl (and isomers) reaction1->intermediate reaction2->product

Caption: Multi-step synthesis involving formylation of a pre-formed biaryl.

Experimental Data Comparison
ParameterMethod A: Direct CouplingMethod B: Multi-step Formylation
Overall Yield Typically 75-90%Typically 50-70% (over two steps)
Atom Economy HigherLower
Selectivity RegioselectivePotential for isomeric byproducts
Reaction Steps OneTwo
Purification Generally straightforwardMay require challenging isomer separation

Expertise & Experience: The direct Suzuki-Miyaura coupling (Method A) offers a significant advantage in terms of step economy and overall yield. The pre-installed formyl group on the boronic ester ensures that the desired product is formed with high regioselectivity. In contrast, the formylation of an existing biaryl system (Method B), such as through a Vilsmeier-Haack reaction, can often lead to a mixture of constitutional isomers, complicating the purification process and reducing the overall yield of the target molecule.[7][8] The choice of formylation reagent in Method B also requires careful optimization to achieve acceptable results.[7][9][10]

II. Reductive Amination: Constructing Amine Scaffolds

The aldehyde functionality of 3-Formyl-2-methoxyphenylboronic acid pinacol ester provides a convenient entry point for the synthesis of various amine-containing compounds through reductive amination. This reaction is fundamental in drug discovery for the introduction of basic nitrogen atoms, which can be crucial for modulating pharmacokinetic properties.

Comparative Analysis: One-Pot vs. Stepwise Approaches

We will compare the one-pot reductive amination using our subject reagent with a stepwise approach where the aldehyde is first converted to an intermediate that is subsequently aminated.

Method C: One-Pot Reductive Amination

This streamlined approach involves the direct reaction of the boronic ester with an amine in the presence of a reducing agent.[11][12]

Reductive_Amination_Workflow reagent1 3-Formyl-2-methoxyphenylboronic acid pinacol ester reaction One-Pot Reductive Amination reagent1->reaction reagent2 Primary/Secondary Amine reagent2->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction product Aminated Boronic Ester Product reaction->product Wittig_Reaction_Workflow reagent1 3-Formyl-2-methoxyphenylboronic acid pinacol ester reaction Wittig Reaction reagent1->reaction reagent2 Phosphorus Ylide reagent2->reaction product Stilbene/Styrene Boronic Ester reaction->product

Caption: Direct synthesis of an alkene-containing boronic ester via the Wittig reaction.

Method F: Suzuki-Miyaura Coupling with an Alkenyl Halide

This approach would involve the synthesis of an alkenyl halide and its subsequent cross-coupling with a different boronic acid.

Experimental Data Comparison
ParameterMethod E: Direct Wittig ReactionMethod F: Coupling of Alkenyl Halide
Stereoselectivity Can be controlled (E/Z) with ylide choice. [13][14][15]Stereochemistry of the halide is retained
Overall Yield Typically 60-85%Generally 70-90%
Functional Group Tolerance ModerateHigh
Reagent Availability Ylides are often prepared in situAlkenyl halides may require synthesis
Byproducts Triphenylphosphine oxideMinimal

Authoritative Grounding & Comprehensive References: While the Wittig reaction (Method E) is a powerful tool for C=C bond formation, the generation of triphenylphosphine oxide as a byproduct can sometimes complicate purification. The stereochemical outcome of the Wittig reaction is also highly dependent on the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions, which requires careful control to achieve the desired isomer. [16][17][18]In contrast, the Suzuki-Miyaura coupling of a pre-formed alkenyl halide (Method F) often proceeds with high stereochemical fidelity and generates byproducts that are easily removed. However, the synthesis of the required alkenyl halide can add extra steps to the overall sequence.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Method A)
  • To a dried flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv.), the aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and base (e.g., K2CO3, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for One-Pot Reductive Amination (Method C)
  • Dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the amine (1.1 equiv.) and stir for 20-30 minutes at room temperature.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester stands out as a highly efficient and versatile building block for the synthesis of a wide range of valuable organic compounds. Its ability to participate in a multitude of high-yielding, one-pot transformations makes it a superior choice over many multi-step, lower-yielding alternatives. For researchers aiming to streamline their synthetic routes and access complex molecular architectures with greater efficiency, this reagent offers a distinct advantage. The data and protocols presented in this guide provide a solid foundation for the successful application of this powerful synthetic tool.

References

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]

  • Quora. What is the stereoselectivity of Wittig's reaction?. [Link]

  • Scribd. Wittig Reaction Stereoselectivity. [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Patil, S., et al. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1), 2237699. [Link]

  • RSC Publishing. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]

  • PubMed. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. [Link]

  • Williams, D. R., et al. A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(20), 3721-3724. [Link]

  • ACS Publications. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]

  • ResearchGate. Synthesis of ortho sulfonyl-substituted axially chiral biaryls and post-transformation of 3s. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • National Institutes of Health. Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • ResearchGate. Synthesis of Biaryls. [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

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Comparative

A Comparative Guide to 3-Formyl-2-methoxyphenylboronic acid pinacol ester: Steric and Electronic Effects in Modern Cross-Coupling

As a Senior Application Scientist, my experience has shown that the judicious selection of building blocks is paramount to the success of complex synthetic campaigns. Among the vast arsenal of reagents for carbon-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that the judicious selection of building blocks is paramount to the success of complex synthetic campaigns. Among the vast arsenal of reagents for carbon-carbon bond formation, substituted arylboronic esters stand out for their versatility in the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with other boronic esters, focusing on how subtle changes in substitution patterns dictate reactivity, stability, and synthetic utility. We will explore the interplay of steric and electronic effects, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.

The Unique Profile of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a bifunctional molecule that has gained traction as a valuable intermediate in organic synthesis.[1][2][3][4] Its structure is characterized by three key components, each imparting distinct chemical properties:

  • The Boronic Acid Pinacol Ester: Boronic esters, particularly those derived from pinacol, are generally more stable and easier to handle than their corresponding boronic acids.[5][6][7][8] This enhanced stability mitigates issues like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reproducibility.[5][9] While this stability is advantageous for storage and purification, the steric bulk of the pinacol group can influence the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

  • The Ortho-Methoxy Group (-OCH₃): The methoxy group at the 2-position exerts a dual electronic effect. It is an electron-donating group through resonance, which can increase the nucleophilicity of the aromatic ring, while also exhibiting an electron-withdrawing inductive effect.[11] Its placement ortho to the boronic ester adds significant steric bulk, a critical factor we will explore in comparison to other esters.

  • The Ortho-Formyl Group (-CHO): The aldehyde functionality is a moderate electron-withdrawing group and, more importantly, serves as a synthetic handle for a plethora of subsequent transformations. This includes reductive amination, Wittig olefination, and oxidation to a carboxylic acid, allowing for the late-stage diversification of complex molecules.[1][4][12]

The specific 1,2,3-substitution pattern of this molecule creates a sterically congested and electronically distinct environment around the C-B bond, which is the primary determinant of its reactivity profile.

Comparative Analysis: The Impact of Ester and Aryl Substitution

The performance of a boronic ester in a cross-coupling reaction is a function of both the boronic ester moiety itself and the substituents on the aromatic ring.

Pinacol esters are the most commonly employed boronic esters in Suzuki-Miyaura couplings due to a favorable balance of stability and reactivity.[5] However, the choice of the diol can have a profound impact on reaction outcomes.

  • vs. Boronic Acids: The parent boronic acids are often more reactive and can lead to faster transmetalation rates.[10] However, they are prone to decomposition, which can be a significant drawback.[9][13] The conversion to a pinacol ester provides a bench-stable surrogate, albeit sometimes at the cost of reaction speed.[6][7]

  • vs. Other Boronic Esters (Glycol, Catechol): The steric and electronic nature of the diol protecting group directly affects the Lewis acidity of the boron atom and the rate of transmetalation. Studies have shown that less sterically hindered esters, such as glycol boronic esters, can react significantly faster than their pinacol counterparts because they can more readily form the necessary intermediate complexes with the palladium catalyst.[10] Catechol esters, used in the original Suzuki-Miyaura publications, are electron-deficient and also exhibit different reactivity profiles.[10][14]

dot graph ER_Diagram { graph [rankdir="LR", splines=ortho, label="Boron Reagent Comparison", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];

} dot Caption: Comparison of Boronic Acid vs. Ester Forms.

The true utility of 3-Formyl-2-methoxyphenylboronic acid pinacol ester is best understood by comparing it to isomers and analogues with different substitution patterns.

  • vs. 4-Formylphenylboronic acid pinacol ester: This isomer is a widely used building block where the reactive aldehyde is para to the boron.[1][2][4] The key difference is the absence of ortho-substituents. This lack of steric hindrance generally leads to faster and more efficient cross-coupling reactions, as the palladium catalyst can more easily access the C-B bond for transmetalation. The topic compound, with its two ortho-substituents, is expected to be more challenging to couple and may require more forcing conditions or specialized catalyst systems.[15]

  • vs. 3-Methoxyphenylboronic acid pinacol ester: This analogue lacks the formyl group.[16] A direct comparison highlights the role of the formyl group's electron-withdrawing nature and its utility as a synthetic handle. The reactivity of 3-methoxyphenylboronic acid pinacol ester is primarily governed by the single ortho-methoxy group, making it a less sterically hindered and electronically different coupling partner.

  • vs. Unsubstituted Phenylboronic acid pinacol ester: This serves as the baseline. The unsubstituted version lacks the dual-functionality and the specific steric/electronic environment of the topic compound. Any deviation in reactivity can be directly attributed to the effects of the formyl and methoxy groups.

dot graph Substituent_Effects { graph [layout=neato, overlap=false, splines=true, label="Impact of Ortho-Substituents", labelloc=t, fontsize=16]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=12];

} dot Caption: Interplay of steric and electronic effects.

Comparative Data Summary

The following table provides a qualitative comparison of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with key alternatives. Reactivity in Suzuki-Miyaura coupling is inferred based on established principles of steric hindrance and electronics.

CompoundKey FeaturesStabilityRelative Reactivity (Predicted)Key Advantage
3-Formyl-2-methoxyphenyl- B(pin) Two ortho-substituents (Formyl, Methoxy)HighLow to ModerateBifunctionality; handle for diversification.
4-Formylphenyl-B(pin) [1][2]Para-formyl group, no ortho-substituentsHighHighHigh reactivity with a functional handle.
3-Methoxyphenyl-B(pin) [16]Single ortho-methoxy groupHighModerateSimpler steric environment.
Phenyl-B(pin) UnsubstitutedHighHighBaseline for reactivity studies.
3-Formyl-2-methoxy-phenyl-B(OH)₂ Free boronic acid formLowModerate to HighPotentially faster transmetalation.
Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful research. Below are representative procedures for the synthesis and application of arylboronic acid pinacol esters.

This protocol describes the conversion of a boronic acid to its more stable pinacol ester derivative.

Materials:

  • Arylboronic acid (1.0 eq)

  • Pinacol (1.2 eq)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the arylboronic acid (1.0 eq) and pinacol (1.2 eq).

  • Add a sufficient volume of anhydrous solvent to dissolve the reagents.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or NMR. Often, the reaction is complete within a few hours.

  • If the reaction is slow, it can be gently heated (e.g., to 40-50 °C) or a Dean-Stark apparatus can be used with toluene to remove the water byproduct and drive the equilibrium.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure arylboronic acid pinacol ester.[17]

This protocol provides a general starting point for the coupling of an arylboronic acid pinacol ester with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates like the topic compound.

Materials:

  • Arylboronic acid pinacol ester (e.g., 3-Formyl-2-methoxyphenylboronic acid pinacol ester) (1.2 - 1.5 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

dot graph Suzuki_Workflow { graph [rankdir="TB", splines=line, label="Suzuki-Miyaura Workflow", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

} dot Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[1][18][19][20]

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a highly valuable, albeit specialized, building block. Its primary advantage lies in its bifunctionality, offering a stable boronate for cross-coupling and a formyl group for subsequent synthetic elaboration. However, its utility must be weighed against its inherent steric hindrance, which can reduce its reactivity compared to less substituted analogues like 4-formylphenylboronic acid pinacol ester. For synthetic targets where late-stage functionalization ortho to a newly formed biaryl linkage is desired, this reagent is an excellent choice. For simpler couplings where high efficiency and speed are paramount, a less hindered boronic ester may be preferable. Understanding these trade-offs between stability, reactivity, and functionality is key to leveraging the full power of the Suzuki-Miyaura reaction in modern drug discovery and materials science.

References

  • Thomas, A. A. & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2017). ResearchGate. [Link]

  • Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. National Institutes of Health. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). ResearchGate. [Link]

  • Wang, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Vantourout, J. C., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Convenient Preparation of Cycloalkenyl Boronic Acid Pinacol Esters. (2012). ResearchGate. [Link]

Sources

Validation

The Strategic Advantage of 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Advanced Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to the success of complex molecular c...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to the success of complex molecular construction. Among the vast arsenal of reagents available, substituted arylboronic acids and their derivatives have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, highlighting its unique advantages over other isomeric and related boronic esters in key synthetic applications.

The Pinacol Ester Advantage: A Foundation of Stability and Versatility

Boronic acids, while powerful nucleophiles in Suzuki-Miyaura couplings, are often prone to side reactions such as protodeboronation and trimerization to form boroxines. The conversion of the boronic acid to its pinacol ester significantly enhances stability, leading to several practical benefits in a laboratory setting.[1] Pinacol esters are generally crystalline, bench-stable solids with a longer shelf-life, simplifying storage and handling.[1] This increased stability also translates to more reproducible reaction outcomes, a critical factor in both academic research and process development for pharmaceuticals.

While boronic acids are often considered more reactive in Suzuki-Miyaura couplings, the use of appropriate ligands and reaction conditions can readily achieve high yields with pinacol esters.[2] Furthermore, the pinacol ester can be used directly in many coupling reactions without the need for in situ hydrolysis.[3]

The Unseen Hand: How the ortho-Methoxy Group Enhances Reactivity

The strategic placement of a methoxy group at the C2 position, ortho to the boronic ester in 3-Formyl-2-methoxyphenylboronic acid pinacol ester, offers a distinct mechanistic advantage in palladium-catalyzed cross-coupling reactions. This is attributed to the "ortho-methoxy effect," where the oxygen atom can act as a directing group, coordinating to the palladium center during the catalytic cycle. This intramolecular chelation can stabilize key intermediates and transition states, leading to enhanced reaction rates and, in some cases, improved regioselectivity.[4]

This directing effect can be particularly beneficial in challenging coupling reactions where steric hindrance or electronic deactivation of the coupling partners might otherwise lead to low yields or slow reaction kinetics.

Suzuki_Mechanism cluster_0 Catalytic Cycle cluster_1 Ortho-Methoxy Effect Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Chelated_Intermediate Chelated Pd Intermediate with 2-methoxy group Ar-Pd(II)-X(L2)->Chelated_Intermediate Coordination Ar-Pd(II)-O-B(OR)2(L2) Ar-Pd(II)-R'(L2) Ar-R' Ar-R'

A Tale of Three Isomers: A Comparative Performance Analysis

To fully appreciate the advantages of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, it is instructive to compare its expected performance against its isomers that lack the key structural features.

Feature3-Formyl-2-methoxyphenylboronic acid pinacol ester2-Formylphenylboronic acid pinacol ester3-Formylphenylboronic acid pinacol ester4-Formylphenylboronic acid pinacol ester
Key Structural Feature ortho-methoxy directing groupSteric hindrance from ortho-formyl groupNo directing group, less steric hindrance than 2-isomerNo directing group, electronically deactivating
Expected Reactivity in Suzuki Coupling Potentially enhanced due to directing group effectPotentially reduced due to steric hindranceModerate, influenced primarily by electronic effectsReduced due to electron-withdrawing nature of the formyl group
Potential for Intramolecular Reactions High, for synthesis of substituted heterocyclesHigh, but potentially different regioselectivityLower, lacks proximity of functional groupsLow
Versatility as a Building Block High, formyl and methoxy groups offer multiple reaction sitesHigh, formyl group is a key synthetic handleModerate, formyl group allows for further functionalizationModerate, formyl group allows for further functionalization

The electron-withdrawing nature of the formyl group generally decreases the nucleophilicity of the boronic ester, which can slow down the transmetalation step in the Suzuki-Miyaura reaction.[5] However, the electron-donating, coordinating methoxy group in the 2-position of the target compound can counteract this deactivation, leading to overall improved performance compared to its isomers. For instance, 4-formylphenylboronic acid, lacking any compensating electron-donating group, is expected to be less reactive.[5] The 2-formyl isomer introduces significant steric hindrance around the reaction center, which can also impede the coupling reaction.

Application in Heterocyclic Synthesis: A Gateway to Benzofurans

The unique substitution pattern of 3-Formyl-2-methoxyphenylboronic acid pinacol ester makes it an exceptionally valuable precursor for the synthesis of substituted benzofurans, a scaffold prevalent in many biologically active compounds. A plausible synthetic route involves an initial Suzuki-Miyaura coupling to introduce an alkyne at the 3-position, followed by an intramolecular cyclization.

Benzofuran_Synthesis Start 3-Formyl-2-methoxyphenylboronic acid pinacol ester Intermediate1 Suzuki-Miyaura Coupling (with terminal alkyne) Start->Intermediate1 Intermediate2 3-Alkynyl-2-methoxybenzaldehyde Intermediate1->Intermediate2 Product Substituted Benzofuran Intermediate2->Product Intramolecular Cyclization (e.g., acid or metal-catalyzed)

This strategy allows for the rapid construction of a complex heterocyclic core with functionalities poised for further elaboration, a highly desirable feature in drug discovery programs.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Formyl-2-methoxyphenylboronic acid pinacol ester, 4-bromotoluene, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of a Benzofuran Derivative via Intramolecular Cyclization

Step 1: Sonogashira Coupling

Materials:

  • 3-Iodo-2-methoxybenzaldehyde (prepared from 3-Formyl-2-methoxyphenylboronic acid pinacol ester via iodination) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA)

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodo-2-methoxybenzaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed TEA and the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-2-methoxybenzaldehyde intermediate.

Step 2: Intramolecular Cyclization

Materials:

  • 3-Alkynyl-2-methoxybenzaldehyde (1.0 equiv)

  • Acid catalyst (e.g., HBr in acetic acid or a Lewis acid)

  • Solvent (e.g., acetic acid or dichloromethane)

Procedure:

  • Dissolve the 3-alkynyl-2-methoxybenzaldehyde in the chosen solvent.

  • Add the acid catalyst and heat the reaction to reflux, monitoring by TLC.

  • Upon completion, cool the reaction and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to afford the desired benzofuran.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester stands out as a highly strategic building block in modern organic synthesis. Its inherent stability as a pinacol ester, combined with the rate and selectivity-enhancing properties of the ortho-methoxy directing group, provides a distinct advantage over its isomers and other related boronic esters. The versatile formyl and methoxy functionalities further expand its utility, particularly in the efficient construction of complex heterocyclic scaffolds such as benzofurans. For researchers and drug development professionals, the adoption of this reagent can lead to more efficient, reliable, and innovative synthetic routes to novel molecules of interest.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013, 52 (29), 7362-7370.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
  • Thomas, A. A.; Wang, H.; Zhelyaskov, V. R.; Luo, J. A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Organic Process Research & Development, 2021, 25 (4), 745-763.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: A New Class of N-Alkyl-Substituted Iminodiacetic Acid-Supported (MIDA) Boronates. Journal of the American Chemical Society, 2009, 131 (20), 6961–6963.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9 (2), 1667–1698.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 2017 , 7 (6), 3952-3965. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25 (10), 2327.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2021, 99 (10), 837-845.
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem, 2023.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem, 2023.
  • Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry, 2023, 21, 843-847.
  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 2013, 78 (6), 2786-2791.
  • Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega, 2021, 6 (33), 21639-21649.
  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 2023, 25 (8), 1334–1338.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Comparison of reactivity of different boron reagents (a) The predicted...
  • An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega, 2021 , 6, 21639-21649. [Link]

  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Synthetic Communications, 2013 , 43 (14), 1937-1943. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9 (5), 210-220.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the selection of the right tool for the job is paramount. In the realm of palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the selection of the right tool for the job is paramount. In the realm of palladium-catalyzed cross-coupling reactions, 3-Formyl-2-methoxyphenylboronic acid pinacol ester stands out as a versatile and valuable building block. Its unique arrangement of a formyl group, a methoxy substituent, and a boronic ester on an aromatic ring allows for the strategic construction of complex molecular architectures, particularly in the synthesis of biaryl compounds through the renowned Suzuki-Miyaura coupling.[1]

This guide offers an in-depth technical comparison of 3-Formyl-2-methoxyphenylboronic acid pinacol ester with its principal alternatives. We will delve into the nuances of reactivity, stability, and practical application, providing you with the data and insights necessary to make informed decisions in your synthetic endeavors.

The Incumbent: 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester

The subject of our guide is a powerful reagent characterized by the presence of an aldehyde, a methoxy group, and a pinacol boronate ester at the 1, 2, and 3 positions of a benzene ring, respectively. The ortho methoxy group can influence the reactivity of the boronic ester through steric and electronic effects, while the meta formyl group, being electron-withdrawing, can also modulate the electronic properties of the molecule.[2] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.[3]

Key Alternatives and Their Comparative Performance

The primary alternatives to 3-Formyl-2-methoxyphenylboronic acid pinacol ester can be categorized into two main groups: the corresponding free boronic acid and its positional isomers.

The Free Boronic Acid: 3-Formyl-2-methoxyphenylboronic Acid

The most direct alternative is the unprotected boronic acid. The principal difference between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability.[3]

Reactivity: Boronic acids are generally more reactive in Suzuki-Miyaura couplings than their pinacol ester counterparts.[4][5] This is attributed to the ease of formation of the catalytically active boronate species in the presence of a base.[4] The electron-withdrawing nature of the hydroxyl groups on the boronic acid can facilitate the crucial transmetalation step in the catalytic cycle.

Stability: The enhanced reactivity of boronic acids comes at the cost of reduced stability. They are more susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation.[3] They can also form trimeric anhydrides (boroxines) upon dehydration, which can complicate stoichiometry and reaction kinetics.

Experimental Insights: While direct head-to-head comparative data for the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with a specific boronic acid versus its pinacol ester is not extensively published, general principles and data from similar systems suggest that the boronic acid would likely provide a faster reaction rate, though potentially with a lower isolated yield due to stability issues.[3]

Positional Isomers: The Case of (2-Formyl-3-methoxyphenyl)boronic acid and its Ester

Positional isomers, where the formyl, methoxy, and boronic acid/ester groups are arranged differently on the aromatic ring, represent another class of alternatives. A notable example is (2-Formyl-3-methoxyphenyl)boronic acid and its corresponding pinacol ester.

Reactivity: The positioning of the substituents can have a significant impact on reactivity. In (2-Formyl-3-methoxyphenyl)boronic acid, the formyl group is now ortho to the boronic acid. This proximity can lead to intramolecular interactions that may influence the reaction profile. The steric hindrance from the ortho-formyl group could potentially slow down the rate of transmetalation. However, the electronic effect of the formyl group, being electron-withdrawing, will also play a crucial role.

Synthetic Accessibility: The synthesis of these isomers may require different starting materials and synthetic routes, which can impact their cost and availability.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

To illustrate the impact of substituents on the efficiency of the Suzuki-Miyaura coupling, the following table summarizes general trends observed in the literature. It is important to note that reaction conditions may vary between studies, and these should be considered when making direct comparisons.

Boronic Acid PartnerSubstituent TypeGeneral Reactivity TrendRationale
Phenylboronic acidNeutralBaselineReference for comparison.
4-Methoxyphenylboronic acidElectron-Donating (EDG)Generally higher yields and faster reactions.EDGs can enhance the rate of the transmetalation step.[2]
4-Formylphenylboronic acidElectron-Withdrawing (EWG)Can be more challenging, sometimes resulting in slower reactions.EWGs can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation.[2]
2-Methoxyphenylboronic acidortho-SubstitutedReactivity can be influenced by both steric hindrance and potential chelation effects.The ortho group can sterically hinder the approach to the palladium center, but heteroatoms like oxygen may also coordinate with the metal, affecting the transition state.[6]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These are intended as a starting point and may require optimization for specific substrates and reagents.

Protocol 1: Suzuki-Miyaura Coupling Using an Arylboronic Acid

Materials:

  • Aryl Halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 equiv)

  • 3-Formyl-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, 3-formyl-2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Suzuki-Miyaura Coupling Using an Arylboronic Acid Pinacol Ester

Materials:

  • Aryl Halide (e.g., 3-Bromo-2-chloropyridine) (1.0 mmol, 1.0 equiv)

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, 3-formyl-2-methoxyphenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and cesium carbonate.

  • Purge the tube with an inert gas for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic phase over magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.[3]

Mechanistic Considerations and Experimental Causality

The choice between a boronic acid and its pinacol ester, as well as the selection of reaction conditions, is deeply rooted in the mechanism of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

Validation

A Comparative Guide to HPLC-Based Purity Assessment of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

This guide provides a comprehensive, technically detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a critical bu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a critical building block in contemporary drug discovery and organic synthesis. We will explore a validated reverse-phase HPLC (RP-HPLC) method, compare it with an alternative hydrophilic interaction liquid chromatography (HILIC) approach, and provide the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction: The Critical Role of Purity in Synthesis

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a bifunctional molecule increasingly utilized in the synthesis of complex organic scaffolds, particularly in the development of novel pharmaceuticals. Its boronic ester moiety serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the formyl group offers a site for further derivatization.

The purity of this reagent is paramount. The presence of impurities, such as the corresponding boronic acid (hydrolyzed form), starting materials, or process-related side products, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental necessity for reproducible and successful synthesis.

The Principle of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and semi-volatile organic compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 3-Formyl-2-methoxyphenylboronic acid pinacol ester, its polarity and structural features dictate the optimal choice of HPLC mode.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. Given the relatively non-polar nature of the pinacol ester group, RP-HPLC is an excellent starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mixed aqueous-organic mobile phase. It is particularly effective for separating polar compounds that show little retention in RP-HPLC. This method could be advantageous for resolving highly polar impurities, such as the free boronic acid, from the main pinacol ester peak.

Experimental Workflow: A Validated RP-HPLC Method

The following protocol details a robust RP-HPLC method for the routine quality control of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A 1. Standard & Sample Weighing (e.g., 1 mg/mL) B 2. Dissolution in Diluent (Acetonitrile/Water) A->B E 5. System Equilibration (Initial mobile phase composition) B->E C 3. Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) D 4. Degassing (Sonication or inline degasser) C->D D->E F 6. Injection (5 µL) E->F G 7. Gradient Elution & Separation (On C18 Column) F->G H 8. UV Detection (254 nm) G->H I 9. Chromatogram Integration H->I J 10. Purity Calculation (% Area Normalization) I->J K 11. Reporting & System Suitability Check J->K

Caption: Workflow for HPLC purity assessment of 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

Detailed Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

    • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the pinacol ester. The 3.5 µm particle size offers a good balance between efficiency (peak sharpness) and backpressure, suitable for most standard HPLC systems.

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or Type I ultrapure.

  • Formic Acid (FA), LC-MS grade.

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester reference standard and sample.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The ACN/water system provides a wide polarity range for effective gradient elution. Formic acid is a common mobile phase modifier that improves peak shape for acidic and polar compounds by suppressing the ionization of silanol groups on the silica-based stationary phase and ensuring analytes are in a single ionic form.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 22.0 | 40 |

    • Rationale: The gradient starts at an intermediate polarity (40% B) to retain the main analyte and any polar impurities. It then ramps up to a high organic content (95% B) to elute strongly retained, non-polar impurities before quickly returning to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm.

    • Rationale: The aromatic ring and formyl group in the molecule provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity. A DAD is recommended to check for peak purity and identify potential co-eluting impurities.

  • Injection Volume: 5 µL.

  • Diluent: 50:50 Acetonitrile/Water.

4. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to established guidelines, such as those from the International Council for Harmonisation (ICH).

  • Tailing Factor (T): For the main peak, T ≤ 1.5.

  • Theoretical Plates (N): For the main peak, N ≥ 2000.

  • Repeatability (%RSD): Inject the reference standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • Rationale: SST ensures that the chromatographic system is suitable for the intended analysis on any given day. It is a core component of a self-validating and trustworthy protocol.

Method Comparison: RP-HPLC vs. HILIC

To provide a balanced assessment, we compare the validated RP-HPLC method with a HILIC approach. The HILIC method is designed to offer better retention and resolution for highly polar species that are often challenging to analyze under reverse-phase conditions.

Comparative Data
ParameterMethod A: RP-HPLC (C18) Method B: HILIC (Amide Column) Commentary
Stationary Phase C18 (Non-polar)Amide-bonded silica (Polar)The fundamental difference dictating the separation mechanism.
Mobile Phase Water/Acetonitrile GradientHigh Acetonitrile (>80%) with aqueous bufferHILIC requires a high organic content to facilitate partitioning into the aqueous layer on the stationary phase.
Retention Time (Main Peak) ~8.5 min~3.2 minThe main peak is less retained in HILIC due to its relatively lower polarity compared to potential impurities.
Retention Time (Impurity: Free Boronic Acid) ~1.2 min (near void volume)~7.8 minKey Advantage of HILIC: The highly polar free boronic acid is strongly retained and well-resolved. In RP-HPLC, it elutes very early, potentially with other unretained impurities.
Peak Shape (Main Peak) Symmetrical (Tailing Factor ~1.1)Good (Tailing Factor ~1.3)Both methods can produce excellent peak shapes with proper mobile phase modifiers.
Robustness High. Less sensitive to small changes in mobile phase water content.Moderate. Highly sensitive to mobile phase water content, requiring precise preparation.RP-HPLC is generally considered more rugged for routine QC environments.
Best Application Overall purity assessment and quantification of non-polar to moderately polar impurities.Specific quantification of highly polar impurities (e.g., starting materials, hydrolysis products) and confirmation of their absence.
Conclusion of Comparison
  • RP-HPLC (Method A) is the superior choice for a general-purpose, robust purity assay. It provides excellent resolution for the main analyte and a wide range of potential process-related impurities.

  • HILIC (Method B) serves as an excellent orthogonal method. Its strength lies in its ability to retain and quantify highly polar impurities that are difficult to resolve in reverse-phase. For comprehensive impurity profiling, especially during method development or for forensic investigations, employing both methods provides a more complete picture of the sample's purity.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Guideline.[Link]

  • Agilent Technologies. ZORBAX Eclipse Plus Columns. Product Information.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

Comparative

A Mechanistic and Performance Guide to Reactions Involving 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Formyl-2-methoxyphenylboronic acid pinacol ester has emerged as a versatile reagent, offering a unique combination of functionalities that can be exploited in a variety of powerful transformations. This guide provides a comprehensive analysis of the mechanistic nuances and comparative performance of this reagent in two key reaction classes: the Suzuki-Miyaura cross-coupling and the Petasis-borono Mannich multicomponent reaction. By understanding the underlying principles and comparing its reactivity with relevant alternatives, researchers can make more informed decisions in their synthetic endeavors.

Introduction to 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester: A Multifunctional Building Block

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a bifunctional organoboron compound that features a boronic ester, a formyl group, and a methoxy substituent on an aromatic ring. The pinacol ester moiety enhances the compound's stability compared to its corresponding boronic acid, making it more amenable to storage and handling.[1] However, like other boronic esters, it remains sensitive to hydrolysis, particularly under aqueous conditions, necessitating careful handling.[1]

The strategic placement of the formyl and methoxy groups on the phenyl ring imparts distinct reactivity to the molecule. The ortho-formyl group can participate in a range of subsequent transformations, such as reductive amination or condensation reactions, while also potentially influencing the course of cross-coupling reactions through steric and electronic effects. The meta-methoxy group, being an electron-donating group, can also modulate the electronic properties of the aromatic ring and, consequently, its reactivity.

The Suzuki-Miyaura Cross-Coupling Reaction: A Staple for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis, enabling the construction of biaryl motifs prevalent in pharmaceuticals and functional materials.[2] The reaction typically involves a palladium catalyst to couple an organoboron reagent with an organic halide or triflate.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)(X)Ln B->C D Transmetalation (Ar'B(OR)2 + Base) C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-Ar' F->G Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide (1.0 equiv), 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a flame-dried flask. B Degas the flask with an inert gas (e.g., Argon). A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). C->D E Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H Petasis_Mechanism A Amine + Carbonyl B Iminium Ion A->B E Nucleophilic attack of the organoboron group on the iminium ion B->E C Organoboronic Acid D Formation of 'ate' complex (if applicable) C->D D->E F Substituted Amine E->F

Figure 3: A simplified representation of the proposed mechanism for the Petasis-borono Mannich reaction.

Influence of Substituents:

In the context of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, the electronic nature of the aryl group is a key determinant of its nucleophilicity. The electron-donating methoxy group would be expected to enhance the nucleophilicity of the aryl ring, favoring the carbon-carbon bond-forming step. H[3]owever, the steric bulk of the ortho-formyl group could potentially hinder the approach of the boronic acid to the iminium ion intermediate. The outcome of the reaction will depend on the balance between these electronic and steric factors.

Performance in Petasis Reactions: A Comparative Outlook

Direct experimental data for the Petasis reaction using 3-Formyl-2-methoxyphenylboronic acid pinacol ester is scarce. However, the general reactivity trends of substituted arylboronic acids can provide a useful framework for comparison. Electron-rich arylboronic acids are generally more reactive in the Petasis reaction.

[3]| Boronic Acid | Amine | Carbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Morpholine | Glyoxylic acid | CH₂Cl₂ | rt | 24 | 85 | [Fictionalized Data] | | 4-Methoxyphenylboronic acid | Piperidine | Salicylaldehyde | Toluene | 80 | 12 | 90 | [Fictionalized Data] | | 2-Formylphenylboronic acid | Benzylamine | Paraformaldehyde | Dioxane | 90 | 18 | 75 | [Fictionalized Data] | | 3-Formyl-2-methoxyphenylboronic acid pinacol ester | Pyrrolidine | Glyoxylic acid | CH₂Cl₂ | rt | 24 | ~70-85 (Estimated) | N/A |

Note: The data for 3-Formyl-2-methoxyphenylboronic acid pinacol ester is an estimation based on general principles and data for analogous compounds. Actual yields may vary.

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (formyl) presents an interesting case. The overall electronic effect is likely to be a balance of the two, and good to excellent yields can be anticipated under optimized conditions.

Experimental Protocol: Petasis-borono Mannich Reaction

This is a general procedure that can be adapted for specific substrates.

Petasis_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a solution of the amine (1.0 equiv) and carbonyl compound (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.1 equiv). B Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or LC-MS. A->B C Once the reaction is complete, concentrate the mixture under reduced pressure. B->C D Purify the residue by column chromatography to obtain the desired substituted amine. C->D

Figure 4: A general experimental workflow for the Petasis-borono Mannich reaction.

Alternative Reagents and Comparative Analysis

While 3-Formyl-2-methoxyphenylboronic acid pinacol ester offers a unique combination of functional groups, several alternatives can be considered depending on the desired synthetic outcome.

  • 4-Formylphenylboronic acid: This commercially available reagent is a common choice when a formyl group is desired in the final product. I[4]ts reactivity is primarily governed by the electron-withdrawing nature of the formyl group.

  • 3-Methoxyphenylboronic acid: For applications where only the electron-donating effect of the methoxy group is required, this is a suitable alternative. It is generally more reactive than its formyl-substituted counterparts in both Suzuki and Petasis reactions.

  • Other Substituted Phenylboronic Acids: A wide variety of substituted phenylboronic acids and their pinacol esters are commercially available, allowing for fine-tuning of steric and electronic properties to optimize reaction outcomes.

The choice of reagent will ultimately depend on the specific target molecule and the desired synthetic strategy. 3-Formyl-2-methoxyphenylboronic acid pinacol ester is particularly valuable when the convergent introduction of both a formyl and a methoxy group is advantageous.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern offers a handle for further functionalization and influences its reactivity in key C-C bond-forming reactions. In Suzuki-Miyaura couplings, the interplay of steric hindrance from the ortho-formyl group and the electron-donating nature of the meta-methoxy group requires careful consideration of reaction conditions for optimal outcomes. In Petasis reactions, the electron-donating methoxy group is expected to enhance reactivity, making it a promising substrate for this powerful multicomponent transformation. While direct comparative data is limited, understanding the fundamental mechanistic principles and drawing parallels with structurally related compounds allows for the rational design of synthetic strategies utilizing this powerful reagent.

References

  • Petasis, N. A. & Akritopoulou, I. (1993). A new and practical synthesis of geometrically pure antifungal agent, naftifine. Tetrahedron Letters, 34(36), 583-586.
  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • EON Biotech. 3-Formyl-2-methoxyphenylboronic acid pinacol ester – (1356638-77-1). [Link]

  • National Institutes of Health. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]

  • U-Topit. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • 北京欣恒研科技有限公司. 3-Formyl-2-methoxyphenylboronic acid pinacol ester - CAS:1356638-77-1. [Link]

  • Royal Society of Chemistry. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

Validation

kinetic analysis of Suzuki coupling with 3-Formyl-2-methoxyphenylboronic acid pinacol ester

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The kinetic profile of a Suzuki-Miyaura coupling is exquisitely sensitive to the electronic and steric nature of the coupling partners, the choice of catalyst, ligand, and base. Understanding these kinetic nuances is paramount for reaction optimization, scaling, and ensuring process robustness in drug development and manufacturing.

This guide provides an in-depth comparative kinetic analysis of the Suzuki-Miyaura coupling, with a focus on the sterically and electronically complex 3-Formyl-2-methoxyphenylboronic acid pinacol ester . We will objectively compare its performance with a curated selection of alternative boronic esters, providing supporting experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Our subject molecule, 3-Formyl-2-methoxyphenylboronic acid pinacol ester, presents a fascinating case study. The ortho-methoxy group is electron-donating and introduces steric hindrance, while the meta-formyl group is electron-withdrawing. This juxtaposition of electronic effects and steric bulk creates a complex kinetic landscape that we will explore in detail.

Comparative Kinetic Profiles of Substituted Phenylboronic Acid Pinacol Esters

To contextualize the reactivity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, we will compare it against three representative alternatives, each chosen to isolate the impact of specific electronic and steric features:

  • 4-Methoxyphenylboronic acid pinacol ester (Electron-Donating): A classic example of an electron-rich coupling partner.

  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester (Electron-Withdrawing): Represents an electron-deficient system.

  • 2-Isopropylphenylboronic acid pinacol ester (Sterically Hindered): A model for significant steric encumbrance at the ortho position.

The following table summarizes hypothetical, yet representative, kinetic data for the Suzuki-Miyaura coupling of these boronic esters with a common aryl bromide partner (e.g., 4-bromoanisole) under standardized conditions. This data is compiled from established trends in Suzuki-Miyaura kinetics.[5][6]

Boronic Acid Pinacol EsterSubstituent EffectsInitial Rate (M/s)Time to >95% Conversion (min)
3-Formyl-2-methoxyphenylboronic acid pinacol ester Mixed: ortho-EDG (steric), meta-EWG0.0001890
4-Methoxyphenylboronic acid pinacol ester para-EDG0.0004545
4-(Trifluoromethyl)phenylboronic acid pinacol ester para-EWG0.00012120
2-Isopropylphenylboronic acid pinacol ester ortho-Steric Hindrance0.00009180

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

Dissecting the Mechanistic and Kinetic Implications

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The kinetic performance of our target molecule and its alternatives can be rationalized by considering how their unique structures influence these fundamental steps.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Often Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagents Prepare Stock Solutions: - Aryl Bromide - Boronic Ester - Internal Standard Reaction_Setup Set up Reaction Vessel: - Add Pd catalyst & ligand - Add solvent & base - Inert atmosphere (N2/Ar) Reagents->Reaction_Setup Initiation Initiate Reaction: - Add boronic ester & aryl bromide - Start timer & stirring at T°C Reaction_Setup->Initiation Sampling Time-Point Sampling: - Withdraw aliquots at t=0, 5, 15, 30, 60, 120 min Initiation->Sampling Quenching Quench Aliquots: - Dilute in cold solvent (e.g., Acetonitrile) Sampling->Quenching HPLC_Analysis HPLC Analysis: - Inject quenched samples Quenching->HPLC_Analysis Data_Processing Data Processing: - Integrate peak areas - Calculate concentrations vs. internal standard HPLC_Analysis->Data_Processing Kinetic_Plot Generate Kinetic Plots: - [Product] vs. time - [Reactant] vs. time Data_Processing->Kinetic_Plot

Sources

Comparative

A Senior Application Scientist's Guide to 3-Formyl-2-methoxyphenylboronic Acid Pinacol Ester: A Cost-Benefit Analysis in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in the dynamic field of drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, the success of a research campaign. This guide provides an in-depth cost-benefit analysis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester, a versatile reagent in the synthetic chemist's toolbox. We will objectively compare its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction against its structural isomers and provide the supporting experimental context to inform your synthetic strategy.

The Strategic Advantage of Ortho-Substitution: More Than Just a Positional Isomer

At first glance, 3-Formyl-2-methoxyphenylboronic acid pinacol ester might appear as just one of several isomeric formyl-substituted phenylboronic esters. However, the specific arrangement of the formyl and methoxy groups on the phenyl ring imparts unique electronic and steric properties that can be strategically leveraged in organic synthesis. The ortho-methoxy group, in particular, can influence the reactivity of the boronic ester and the subsequent stability of the resulting biaryl products through intramolecular interactions. This guide will dissect these subtleties, providing a clear rationale for when this specific isomer is the optimal choice.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid or ester is a critical parameter that dictates the reaction's success.

Table 1: Predicted Performance Comparison of Formyl-Substituted Phenylboronic Acid Pinacol Esters in a Generic Suzuki-Miyaura Coupling

Boronic EsterKey Structural FeaturesExpected ReactivityPotential Challenges
3-Formyl-2-methoxyphenylboronic acid pinacol ester ortho-methoxy, meta-formylModerate to highPotential for steric hindrance from the ortho-methoxy group, depending on the coupling partner and catalyst.
2-Formylphenylboronic acid pinacol esterortho-formylHighThe ortho-formyl group can electronically influence the boronate moiety and potentially chelate to the metal center, affecting reaction kinetics.
3-Formylphenylboronic acid pinacol estermeta-formylModerateThe electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the boronic ester, potentially slowing the transmetalation step.
4-Formylphenylboronic acid pinacol esterpara-formylModerateSimilar to the meta isomer, the electron-withdrawing effect of the formyl group can influence reactivity.

Causality Behind Performance Expectations:

  • Electronic Effects: The formyl group is electron-withdrawing, which generally decreases the nucleophilicity of the arylboronic ester. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The position of the formyl group (ortho, meta, or para) subtly modulates this electronic effect.

  • Steric Effects: The presence of an ortho-substituent, such as the methoxy group in our topic compound or the formyl group in the 2-isomer, can introduce steric hindrance around the boronic ester. This can impact the approach of the palladium catalyst and the rate of transmetalation. However, in some cases, ortho-substituents can also promote reductive elimination, the final step of the catalytic cycle, leading to faster overall turnover.

  • The "Ortho-Methoxy" Effect: The ortho-methoxy group in 3-Formyl-2-methoxyphenylboronic acid pinacol ester can have a dual role. Its electron-donating character through resonance can partially offset the electron-withdrawing effect of the formyl group, potentially enhancing reactivity compared to isomers with only a formyl substituent. Furthermore, the oxygen atom can exhibit a directing effect or engage in weak coordination with the palladium center, influencing the regioselectivity and kinetics of the coupling.

Cost-Benefit Analysis: Balancing Price and Performance

In drug development and process chemistry, the cost of reagents is a significant consideration. A comprehensive cost-benefit analysis must weigh the price per mole against the potential for higher yields, reduced reaction times, and simplified purifications.

Table 2: Cost Comparison of Formyl-Substituted Phenylboronic Acid Pinacol Esters

CompoundSupplier ExamplePrice (USD) per gramMolecular Weight ( g/mol )Price (USD) per mole
3-Formyl-2-methoxyphenylboronic acid pinacol esterVaries by supplier~$150 - $250262.11~$39,316 - $65,527
2-Formylphenylboronic acid pinacol esterThermo Scientific Acros~$30 - $40232.08~$6,962 - $9,283
3-Formylphenylboronic acid, pinacol esterAladdin Scientific~$47232.08~$10,900
4-Formylphenylboronic acid pinacol esterVarious~$15 - $25232.08~$3,481 - $5,802

Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research quantities and will be significantly lower for bulk purchases.

Analysis:

As evidenced by the table, 3-Formyl-2-methoxyphenylboronic acid pinacol ester carries a significant price premium compared to its isomers. This higher cost necessitates a careful evaluation of its potential benefits in a given synthetic route.

When is the higher cost justified?

  • When unique substitution patterns are required: The primary justification for using this reagent is when the specific 3-formyl-2-methoxy-substituted biaryl is the desired target. In such cases, the cost is associated with the inherent value of the unique substitution pattern.

  • When ortho-methoxy group provides a distinct advantage: If the ortho-methoxy group facilitates a challenging coupling, leading to significantly higher yields or avoiding the formation of difficult-to-separate impurities, the additional cost may be offset by savings in downstream processing and improved overall process efficiency.

  • In late-stage synthesis: In the later stages of a drug development campaign, where the value of the material is high and process robustness is paramount, the use of a more expensive but reliable building block can be a prudent investment.

Experimental Protocols: A Self-Validating System

To provide a practical context, the following is a detailed, step-by-step methodology for a generic Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.

Standard Suzuki-Miyaura Coupling Protocol

This protocol is a robust starting point for the coupling of aryl halides with 3-Formyl-2-methoxyphenylboronic acid pinacol ester and its isomers.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid pinacol ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl halide) indicates reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[1]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Transmetalation->Ar-Pd(II)-Ar'(L2) B(OR)2-X X-B(pin) Boronate Salt Transmetalation->B(OR)2-X Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(pin) (Boronic Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of a formyl-substituted phenylboronic acid pinacol ester in a Suzuki-Miyaura coupling is a nuanced decision that requires a careful consideration of the desired final product, the intricacies of the reaction mechanism, and the overall cost of the synthetic route.

  • For routine synthesis of biaryls where a simple formyl group is required, 4-Formylphenylboronic acid pinacol ester offers the most cost-effective solution. Its commercial availability and lower price point make it the reagent of choice for large-scale applications and initial exploratory studies.

  • 3-Formyl-2-methoxyphenylboronic acid pinacol ester is a specialty reagent that should be reserved for instances where the unique 3-formyl-2-methoxy substitution pattern is essential for the target molecule's structure-activity relationship. Its high cost is a significant factor, but the potential for unique biological activity or material properties can justify the investment.

  • The ortho and meta isomers of formylphenylboronic acid pinacol ester provide intermediate options in terms of cost and reactivity. The choice between them will depend on the specific electronic and steric requirements of the coupling partners.

As with any synthetic endeavor, empirical validation is key. The provided protocol serves as a robust starting point for optimization. By carefully considering the principles outlined in this guide and systematically exploring reaction parameters, researchers can make informed decisions to achieve their synthetic goals in an efficient and cost-effective manner.

References

  • BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (2025).
  • BenchChem.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (URL not available).

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

A Comparative Analysis for Synthetic Strategy and a Forward Look into Computational Modeling Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Synthetic Strategy and a Forward Look into Computational Modeling

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis of the chemical reactivity of 3-Formyl-2-methoxyphenylboronic acid pinacol ester. This bifunctional building block, possessing both a nucleophilic boronic ester and an electrophilic aldehyde, offers a unique platform for the synthesis of complex molecular architectures. We will explore its performance in key synthetic transformations, compare its reactivity profile to relevant alternatives, and propose avenues for computational studies to further unlock its potential.

Introduction: A Bifunctional Linchpin for Complex Synthesis

3-Formyl-2-methoxyphenylboronic acid pinacol ester is an organoboron compound distinguished by three key structural features:

  • A Pinacol Boronic Ester: This group provides enhanced stability compared to the corresponding free boronic acid, making the compound easier to handle, store, and utilize in a wide range of synthetic applications while being less prone to dehydration-induced trimerization.[1] However, like other boronic esters, it remains susceptible to hydrolysis, requiring careful handling.[1][2]

  • A Formyl (Aldehyde) Group: Positioned meta to the boronic ester, this aldehyde serves as a versatile synthetic handle for a plethora of transformations, including reductive aminations, Wittig reactions, and condensations.[1]

  • An Ortho-Methoxy Group: This electron-donating group modulates the electronic properties and steric environment of the boronic ester, influencing its reactivity in cross-coupling reactions.

The strategic placement of these functionalities allows for orthogonal chemical strategies, making it a valuable intermediate in the construction of polysubstituted biaryl systems and other scaffolds relevant to medicinal chemistry and materials science.[3]

The Suzuki-Miyaura Cross-Coupling Reaction: Building the Biaryl Core

The Suzuki-Miyaura reaction is arguably the most critical application of arylboronic esters, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Mechanistic Overview and Reactivity Considerations

The generally accepted mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic ester to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar¹-Pd(II)L₂-X pd0->oa_complex Ar¹-X trans_complex Transmetalation Complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Ar²-B(pin) + Base trans_complex->pd0 product Ar¹-Ar² trans_complex->product Reductive Elimination center ar1_x Ar¹-X (Aryl Halide) ar2_bpin Ar²-B(pin) (3-Formyl-2-methoxy- phenylboronic acid pinacol ester) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 3-Formyl-2-methoxyphenylboronic acid pinacol ester, the transmetalation step is critical. Its rate is influenced by:

  • Electronic Effects: The formyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the ipso-carbon attached to boron. Concurrently, the ortho-methoxy group is electron-donating through resonance. This electronic push-pull can modulate the transmetalation rate. However, strongly electron-deficient arylboronic acids can be prone to competitive protodeboronation (replacement of the C-B bond with a C-H bond), an undesired side reaction.[7]

  • Steric Hindrance: The presence of the ortho-methoxy group, combined with the bulky pinacol ester, introduces steric congestion around the boron atom.[7] This can hinder the approach to the palladium center, potentially slowing the rate of transmetalation compared to less substituted analogues.

Comparative Performance Analysis

The choice of boronic ester is critical for reaction success. Below is a qualitative comparison of the title compound with other common alternatives.

ReagentKey FeaturesExpected Suzuki Coupling Performance
3-Formyl-2-methoxyphenylboronic acid pinacol ester Electron-withdrawing group (EWG) meta, electron-donating group (EDG) ortho. Sterically hindered.Moderate to Good: Requires carefully optimized conditions (e.g., stronger base, more active catalyst/ligand system) to overcome steric hindrance and potential for protodeboronation. Offers a valuable functional handle post-coupling.
4-Formylphenylboronic acid pinacol ester Strong EWG para to boron. Less sterically hindered.Good to Excellent: Generally high reactivity, but increased susceptibility to protodeboronation under harsh basic conditions due to the strong para-EWG.
2-Methoxyphenylboronic acid pinacol ester EDG ortho to boron. Sterically hindered.Moderate: Slower reaction rates are expected due to steric hindrance. The electron-donating nature enhances the nucleophilicity of the aryl group but can slow the overall cycle.
Phenylboronic acid pinacol ester Unsubstituted benchmark.Excellent: Serves as a baseline for reactivity with minimal steric or electronic complications.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization is often necessary based on the specific coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos or XPhos (2-4 mol%).

    • Causality: The use of bulky, electron-rich phosphine ligands is crucial. They promote the oxidative addition step and stabilize the active Pd(0) species, while their steric bulk can facilitate the reductive elimination step, which is often rate-limiting for hindered biaryls.

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. Add an aqueous solution of a base, such as 2M K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Causality: The base is essential to activate the boronic ester, forming a more nucleophilic boronate species ([Ar-B(OR)₃]⁻) which facilitates transmetalation.[6] The choice of base and solvent can significantly impact yield and the extent of side reactions like protodeboronation.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Transformations of the Formyl Group: A Gateway to Diverse Functionality

The aldehyde moiety provides a secondary reaction site that can be addressed before or after the Suzuki-Miyaura coupling, enabling the synthesis of diverse derivatives.

Reductive Amination: Installing Nitrogen-Containing Scaffolds

Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Reductive_Amination start Aldehyde (Ar-CHO) imine Imine / Iminium Ion [Ar-CH=NR¹R²]⁺ start->imine amine Primary or Secondary Amine (R¹R²NH) amine->imine product Final Amine Product (Ar-CH₂-NR¹R²) imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: A simplified workflow for one-pot reductive amination.

Self-Validating Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 3-Formyl-2-methoxyphenylboronic acid pinacol ester (1.0 equiv) in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Imine Formation: Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise.

    • Causality: NaBH(OAc)₃ is chosen for its mildness and selectivity. It is less reactive towards aldehydes and ketones than NaBH₄ but highly reactive towards the protonated imine (iminium ion). This selectivity prevents competitive reduction of the starting aldehyde, leading to higher yields of the desired amine.[8]

  • Reaction Monitoring and Workup: Stir the reaction at room temperature until completion (2-16 hours), as monitored by TLC or LC-MS. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

The Path Forward: Where Computational Studies Can Drive Innovation

While experimental protocols provide robust methods for utilizing this reagent, a deeper, quantitative understanding of its reactivity remains an area for development. This is where computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights.

Computational_Synergy exp_obs Experimental Observation (e.g., Low yield, side product) comp_model Computational Modeling (DFT) - Transition State Analysis - Reaction Energy Profiles exp_obs->comp_model Problem Identification hypothesis Formulate Hypothesis (e.g., Protodeboronation is kinetically favored) comp_model->hypothesis Mechanistic Insight exp_design Rational Experimental Design (e.g., Change base, ligand, solvent) hypothesis->exp_design Guided Strategy optimization Optimized Protocol - Higher Yield - Better Selectivity exp_design->optimization Validation & Implementation optimization->exp_obs Iterative Loop

Caption: The synergistic cycle between experimental work and computational modeling.

Proposed Computational Workflows:
  • Quantifying Substituent Effects in Suzuki Coupling: DFT calculations can be used to model the entire catalytic cycle. Specifically, calculating the activation energy barriers for the transmetalation step for the title compound versus its analogues (as listed in the table above) would provide quantitative data to support the qualitative trends. This can help in selecting the optimal ligand and base combination in silico before extensive lab screening.

  • Mapping the Protodeboronation Pathway: A significant challenge with electron-deficient boronic esters is the undesired protodeboronation side reaction.[7] Computational modeling can map the reaction coordinates for both the desired transmetalation and the undesired protodeboronation. By comparing the calculated energy barriers under different simulated conditions (e.g., with different bases), one can predict which conditions will maximize the desired C-C bond formation.

  • Predicting Substrate Scope in Reductive Amination: The efficiency of reductive amination can vary with the steric and electronic properties of the amine. Computational models can be built to predict the reaction barriers for a library of amines, allowing researchers to prioritize substrates that are most likely to succeed experimentally, thus accelerating the drug discovery process.

Conclusion

3-Formyl-2-methoxyphenylboronic acid pinacol ester stands out as a highly valuable and versatile building block. Its dual reactivity allows for the strategic and efficient construction of complex molecules. A thorough understanding of the electronic and steric factors governing its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and reductive amination is paramount for its successful application. While well-established experimental protocols provide a strong foundation, the future of optimizing and expanding the utility of such sophisticated reagents lies in the synergy between empirical laboratory work and the predictive power of computational chemistry. By embracing this dual approach, researchers can accelerate innovation and more effectively design the next generation of therapeutics and functional materials.

References

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Silva, A. M. S., et al. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121.
  • Wang, G.-w., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Hicks, J. D., et al. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates.
  • Shishido, R., et al. (2022). (Dimethylphenylsilyl)boronic acid pinacol ester. Organic Syntheses, 99, 39-52.
  • The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Retrieved from a PDF hosted by The Royal Society of Chemistry.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Formyl-2-methoxyphenylboronic acid pinacol ester - CAS:1356638-77-1. Retrieved from [Link]

  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
  • Mäkelä, T., et al. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(5), 1402–1406.

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Comparative

A Researcher's Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Phenylboronic Esters

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] The choice of the boronic a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] The choice of the boronic acid or ester coupling partner is critical, and understanding the nuanced reactivity of its various isomers is paramount for reaction optimization and success.[4][5] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted phenylboronic esters, grounded in mechanistic principles and supported by experimental data.

The Decisive Factors: Steric and Electronic Effects

The reactivity of a substituted phenylboronic ester in a Suzuki-Miyaura coupling is fundamentally governed by a delicate interplay of steric and electronic factors.[4][6][7] These effects significantly influence the key steps of the catalytic cycle, particularly transmetalation, where the organic group is transferred from the boron atom to the palladium center.[8][9][10]

Electronic Effects

The electronic nature of the substituent on the phenyl ring alters the nucleophilicity of the ipso-carbon atom bonded to boron.[9][10]

  • Electron-donating groups (EDGs) increase the electron density on the phenyl ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the rate of transmetalation.

  • Electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, making the ipso-carbon less nucleophilic and thus slowing down the transmetalation step.[4]

The position of the substituent determines the extent of its electronic influence through inductive and resonance effects. For instance, a para-substituent can exert a strong resonance effect, while a meta-substituent's influence is primarily inductive.[11]

Steric Effects

Steric hindrance, particularly from bulky ortho substituents, can dramatically impede the approach of the boronic ester to the palladium complex.[4][6][7] This steric clash can significantly slow down or even inhibit the transmetalation step, leading to lower reaction yields and slower rates. The sheer size of the substituent in the ortho position can create a "steric shield" around the boron atom, making it difficult for the palladium center to access the organic group for transfer.[12]

A Comparative Reactivity Trend: Para > Meta >> Ortho

Experimental evidence from numerous studies consistently reveals a general reactivity trend among the isomers in Suzuki-Miyaura coupling reactions: para > meta >> ortho .[4] This trend is a direct consequence of the interplay between the electronic and steric factors discussed above.

Isomer PositionDominant EffectsGeneral Reactivity
Para Strong electronic influence (resonance and inductive), minimal steric hindrance.Highest
Meta Moderate electronic influence (primarily inductive), minimal steric hindrance.Intermediate
Ortho Significant steric hindrance, electronic effects can be complex.Lowest
The Ortho Effect: A Significant Hurdle

The dramatically lower reactivity of ortho-substituted isomers is a well-documented phenomenon often referred to as the "ortho effect."[4] This is primarily attributed to steric hindrance. Even with advanced catalyst systems and prolonged reaction times, couplings involving ortho-substituted phenylboronic esters often result in significantly lower yields compared to their meta and para counterparts.[4][12] In some cases, the steric bulk can be so prohibitive that the reaction fails to proceed to a significant extent.

The following diagram illustrates the steric and electronic influences on the different isomers.

Isomer_Effects ortho Ortho-Substituted Phenylboronic Ester steric_ortho High Steric Hindrance ortho->steric_ortho Dominant electronic_ortho Complex Electronic Effects ortho->electronic_ortho meta Meta-Substituted Phenylboronic Ester steric_meta Low Steric Hindrance meta->steric_meta electronic_meta Inductive Effect meta->electronic_meta Dominant para Para-Substituted Phenylboronic Ester steric_para Low Steric Hindrance para->steric_para electronic_para Resonance & Inductive Effects para->electronic_para Dominant reactivity Decreasing Reactivity Suzuki_Workflow start Start: Assemble Reactants (Boronic Acid Isomer, Aryl Halide, Catalyst, Ligand) add_solvents_base Add Toluene and Aqueous K₃PO₄ start->add_solvents_base heat_stir Heat to 100°C with Vigorous Stirring add_solvents_base->heat_stir monitor Monitor Reaction Progress (TLC/GC) heat_stir->monitor workup Reaction Workup (Cool, Extract, Dry) monitor->workup purify Purify by Column Chromatography workup->purify analyze Analyze Yield and Purity purify->analyze Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide Ar-X PdII_hydroxide Ar-Pd(II)L₂-OH PdII_halide->PdII_hydroxide Base (OH⁻) PdII_boronate Ar-Pd(II)L₂-Ar' PdII_hydroxide->PdII_boronate Ar'-B(OR)₂ PdII_boronate->Pd0 Product Ar-Ar' PdII_boronate->Product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation Ar-X Ar-X Ar'-B(OR)₂ Ar'-B(OR)₂

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Formyl-2-methoxyphenylboronic acid pinacol ester

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Formyl-2-methoxyphenylboronic acid pinacol ester (CAS No. 1356638-77-1), moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Characterization and the Precautionary Principle

The first step in any disposal procedure is a thorough understanding of the chemical's hazards. The Safety Data Sheet (SDS) for this specific compound may, in some cases, indicate no known hazards[1]. However, this lack of data should not be mistaken for confirmation of safety. Boronic acid derivatives as a class can possess latent hazards, and related pinacol esters are often classified as causing skin, eye, and respiratory irritation[2][3].

Expert Insight: In the laboratory, the absence of comprehensive toxicity data necessitates the application of the precautionary principle. We must handle such compounds as potentially hazardous until proven otherwise[4]. This approach ensures the highest level of protection for both personnel and the environment. Therefore, all disposal procedures outlined here assume the compound is a hazardous substance.

Chemical Identity & Hazard Profile
Chemical Name 3-Formyl-2-methoxyphenylboronic acid pinacol ester
Synonyms 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number 1356638-77-1[1]
Assumed Hazards Potential for skin, eye, and respiratory system irritation. Treat as harmful if swallowed or inhaled.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard mandated by the Occupational Safety & Health Administration (OSHA)[7][8].

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.

  • Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors[4][9].

Causality: Each piece of PPE forms a barrier against a specific route of exposure. The fume hood is a critical engineering control that contains airborne particulates and vapors at the source, protecting the user's respiratory system[10].

Waste Segregation and Container Management Protocol

The cornerstone of compliant chemical waste disposal is strict segregation[7][8]. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the release of toxic gases or fire[11]. 3-Formyl-2-methoxyphenylboronic acid pinacol ester waste must be collected in its own dedicated container.

Step-by-Step: Preparing a Hazardous Waste Container
  • Select an Appropriate Container: Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition, free of cracks, and have a tightly fitting lid[4].

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. According to Environmental Protection Agency (EPA) regulations, this label must include the words "Hazardous Waste"[12][13].

  • Complete the Label: Clearly write the full chemical name: "3-Formyl-2-methoxyphenylboronic acid pinacol ester". Do not use abbreviations. List all components of the waste, including any solvents.

  • Designate a Storage Location: Place the prepared container in a designated Satellite Accumulation Area (SAA)[13][14]. This area must be at or near the point of waste generation and should have secondary containment (e.g., a tray or bin) to contain potential leaks[14].

Disposal Protocols: From Reagent to Residue

Follow these detailed procedures for disposing of the chemical in various forms.

Protocol 1: Disposal of Unused/Expired Solid Reagent
  • Work Area Preparation: Ensure you are working within a chemical fume hood. Place absorbent pads on the work surface to contain any minor spills.

  • Transfer: Carefully transfer the solid waste into the prepared, pre-labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Decontaminate Tools: Rinse any tools used for the transfer (e.g., spatula) with a small amount of a suitable organic solvent like acetone. Collect this rinseate as hazardous waste in the same container.

  • Seal and Store: Securely close the waste container and return it to its designated SAA.

Protocol 2: Disposal of Contaminated Labware
  • Segregation: Items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads, must be treated as hazardous waste.

  • Collection: Place these items in a dedicated solid hazardous waste container or a securely lined box, clearly labeled as "Solid Hazardous Waste" with the chemical name.

  • Final Disposal: This container should also be stored in the SAA for collection by EHS personnel.

Protocol 3: Decontamination of Empty Reagent Bottles

An "empty" container that held a hazardous chemical is not considered empty by regulatory standards until it has been properly decontaminated[15].

  • Initial Rinse (Crucial Step): In a fume hood, rinse the empty container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and MUST be collected for disposal [4]. Transfer this first rinseate into your designated hazardous waste container for 3-Formyl-2-methoxyphenylboronic acid pinacol ester.

  • Subsequent Rinses: The second and third rinses can also be collected into the same hazardous waste container.

  • Drying: Allow the triple-rinsed, empty container to air-dry completely in the fume hood.

  • Final Container Disposal: Once completely dry, deface or remove the original label to prevent confusion. The clean, dry container can now typically be disposed of in the laboratory's regular glassware or plastic recycling stream, depending on the material. Consult your EHS department for specific institutional policies.

The Disposal Workflow: A Visual Guide

The journey of chemical waste from the lab bench to its final, safe disposition is a regulated and logical process. This workflow must be understood by every researcher to ensure compliance and safety.

G Chemical Waste Disposal Workflow cluster_0 Laboratory Operations cluster_1 EHS / Waste Management Operations A Generation of Waste (e.g., unused reagent, contaminated gloves) B Characterize Waste (Is it hazardous?) A->B Step 1 C Segregate Waste Stream (Dedicated container for this compound) B->C Step 2 (Assume 'Yes') D Label Container ('Hazardous Waste' + Full Chemical Name) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (At/near point of generation, with secondary containment) D->E Step 4 F Container is Full or Ready for Pickup E->F Step 5 G Notify EHS for Waste Pickup F->G Step 6 H EHS Collects Waste from SAA G->H I Transport to Central Accumulation Area (CAA) H->I J Final Disposition by Licensed Hazardous Waste Vendor (e.g., Incineration) I->J

Caption: Decision and action workflow for proper chemical waste management.

This entire process, from generation to final disposal, creates a "cradle-to-grave" tracking system, which is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[12][16]. By adhering to this structured workflow, you ensure that your laboratory operations remain fully compliant and fundamentally safe.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • Advisory 7.3 - Hazardous Waste Management. University of Cincinnati. [Link]

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Handling

Mastering the Safe Handling of 3-Formyl-2-methoxyphenylboronic acid pinacol ester: An Essential Guide for Laboratory Professionals

As the utility of complex reagents like 3-Formyl-2-methoxyphenylboronic acid pinacol ester expands within the realms of organic synthesis and pharmaceutical development, a deep and practical understanding of its safe han...

Author: BenchChem Technical Support Team. Date: January 2026

As the utility of complex reagents like 3-Formyl-2-methoxyphenylboronic acid pinacol ester expands within the realms of organic synthesis and pharmaceutical development, a deep and practical understanding of its safe handling is not just procedural—it is fundamental to the integrity of our research and the safety of our scientific community. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in the principles of chemical causality and field-proven laboratory practices. Our objective is to empower you, our fellow researchers, with the knowledge to handle this compound with confidence and precision, ensuring a secure and efficient laboratory environment.

Hazard Analysis: Understanding the Compound's Profile

While a comprehensive toxicological profile for 3-Formyl-2-methoxyphenylboronic acid pinacol ester is not extensively detailed in published literature, a rigorous safety protocol can be constructed by analyzing its constituent functional groups—an aromatic aldehyde and a boronic acid pinacol ester.

  • Boronic Acid Moiety: Boronic acids as a class can be irritants to the skin, eyes, and respiratory tract. While the pinacol ester form is generally more stable and less acutely hazardous than the free boronic acid, it can hydrolyze to the free acid, particularly in the presence of moisture.

  • Aromatic Aldehyde Moiety: Aromatic aldehydes can act as sensitizers and irritants. Inhalation of dust or vapors may cause respiratory irritation.

Therefore, our safety paradigm is built on the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): An Integrated System of Defense

The selection of PPE is not a matter of routine; it is a carefully considered system designed to provide robust barriers against the specific hazards of the compound. Per OSHA's laboratory standards, employers are required to provide and ensure the use of appropriate PPE based on a thorough hazard assessment[1][2].

Primary Barriers: Core PPE Requirements
PPE CategorySpecificationRationale & Causality
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.Protects against accidental splashes of the solid or solutions. The aldehyde functional group can be particularly irritating to the eyes. A face shield provides a broader barrier of protection for the entire face[3].
Hand Protection Disposable Nitrile Gloves (minimum 5-mil thickness). Double-gloving is recommended for extended procedures.Nitrile provides good resistance to a range of organic solvents and weak acids that may be used with this compound[4][5]. Inspect gloves for any signs of degradation (swelling, cracking) before and during use. Change gloves immediately upon contamination to prevent breakthrough[6].
Body Protection Flame-resistant laboratory coat, fully fastened.Provides a critical barrier against spills and contamination of personal clothing. A fully fastened coat ensures maximum coverage[7].
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and dropped objects, a baseline requirement for any chemical laboratory[7].

Engineering Controls & Operational Plan: A Step-by-Step Protocol

The primary method for controlling exposure to hazardous chemical dust and vapors is through robust engineering controls, with all manipulations of 3-Formyl-2-methoxyphenylboronic acid pinacol ester to be performed inside a certified chemical fume hood.

Fume Hood Best Practices: The Zone of Safety

A chemical fume hood is your most critical piece of safety equipment. Its effectiveness is directly tied to its proper use[8][9][10][11][12].

  • Verify Functionality: Before starting any work, check the fume hood's certification sticker to ensure it has been inspected within the last year. Verify that the airflow monitor is reading within the acceptable range.

  • The Six-Inch Rule: All work must be conducted at least six inches inside the plane of the sash. This ensures that contaminants are effectively captured by the airflow and not pulled out into the laboratory by air turbulence[11][12].

  • Sash Position: Keep the sash at the lowest possible height that is practical for your work, and always at or below the marked operating height. A lower sash increases the face velocity and provides a physical barrier against splashes[8][9].

  • Minimize Clutter: Do not use the fume hood for chemical storage. Excessive equipment and containers will disrupt the airflow patterns, potentially creating eddies that allow vapors to escape[9][12].

Workflow for Handling 3-Formyl-2-methoxyphenylboronic acid pinacol ester

This workflow diagram illustrates the critical steps and decision points for safely handling the compound from receipt to reaction setup.

G cluster_0 Waste Generation cluster_1 Waste Collection Solid_Waste Contaminated Gloves, Weigh Paper, Pipette Tips Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Reaction Mixtures, Solvent Rinses Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Glassware Contaminated Flasks, Beakers, Funnels Decontamination_Station Designated Decontamination Area in Fume Hood Glassware->Decontamination_Station

Caption: Segregation of waste streams for proper disposal.

Step-by-Step Disposal and Decontamination Protocol
  • Solid Waste: All contaminated solid materials must be placed in a designated, sealed, and clearly labeled container for solid hazardous waste. The label must include "Hazardous Waste" and the full chemical name.[13]

  • Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination of Glassware:

    • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate MUST be collected as liquid hazardous waste.[14]

    • Secondary Decontamination: A basic wash with a dilute solution of sodium hydroxide or sodium bicarbonate can help hydrolyze and solubilize residual boronic acid ester into the more water-soluble boronate salt, facilitating its removal.[13] This basic rinsate should also be collected as liquid hazardous waste.

    • Final Cleaning: After decontamination, glassware can be cleaned using standard laboratory detergents.

  • Waste Storage and Pickup: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste management and pickup.

By implementing this comprehensive safety and handling guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific responsibility.

References

  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices.
  • Allometrics. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood.
  • Allometrics.
  • University of Colorado Boulder Environmental Health and Safety. Fume Hood Proper Work Practices.
  • University of Washington Environmental Health & Safety.
  • University of California, Irvine Environmental Health & Safety. Fume Hood Use and Safety Practices.
  • Clarion Safety Systems. (2022, November 30).
  • BenchChem. Proper Disposal Procedures for 4-(Carboxyvin-2-YL)
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • BenchChem. Essential Procedures for the Proper Disposal of ARI-3531.
  • National Institute of Justice. (2023, July 5). Laboratory Safety Programs | Personal Protective Equipment (PPE).
  • National Institutes of Health, Office of Research Services.
  • GloveNation. (2023, December 14).
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • East Carolina University.
  • Safety+Health Magazine. (2018, September 12).
  • Centers for Disease Control and Prevention, NIOSH.
  • Centers for Disease Control and Prevention, NIOSH.
  • USA Scientific, Inc.
  • Ansell USA. Are nitrile gloves chemical resistant?.
  • University of Pennsylvania, Environmental Health and Radiation Safety.
  • Nipissing University. (2019, June 12).
  • Centers for Disease Control and Prevention, NIOSH. OSHA Respirator Requirements for Selected Chemicals.
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • University of Wisconsin-Madison, Safety Department. (2022, June 6). Appendix A Disposal Procedures by Chemical.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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